2-Ethynyl-6-(methoxymethyl)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-ethynyl-6-(methoxymethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-3-8-5-4-6-9(10-8)7-11-2/h1,4-6H,7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDHXPSEMHHMTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=CC=C1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514181 | |
| Record name | 2-Ethynyl-6-(methoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496840-21-2 | |
| Record name | 2-Ethynyl-6-(methoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Ethynyl-6-(methoxymethyl)pyridine: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of 2-Ethynyl-6-(methoxymethyl)pyridine, a heterocyclic organic compound of increasing interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document delves into the core chemical identifiers, an inferred, detailed synthetic pathway, and a discussion of its potential therapeutic applications, grounded in the established pharmacology of structurally related molecules.
Core Chemical Identity and Molecular Descriptors
2-Ethynyl-6-(methoxymethyl)pyridine is a substituted pyridine derivative characterized by an ethynyl group at the 2-position and a methoxymethyl substituent at the 6-position. This unique arrangement of functional groups imparts specific electronic and steric properties that are of significant interest in the design of targeted therapeutic agents.
Chemical Synonyms and Identifiers
A clear and unambiguous identification of a chemical entity is paramount for research and development. The following table summarizes the key identifiers for 2-Ethynyl-6-(methoxymethyl)pyridine.[1]
| Identifier | Value | Source |
| IUPAC Name | 2-ethynyl-6-(methoxymethyl)pyridine | PubChem[1] |
| CAS Number | 496840-21-2 | PubChem[1] |
| Molecular Formula | C₉H₉NO | PubChem[1] |
| Molecular Weight | 147.17 g/mol | PubChem[1] |
| InChI | InChI=1S/C9H9NO/c1-3-8-5-4-6-9(10-8)7-11-2/h1,4-6H,7H2,2H3 | PubChem[1] |
| InChIKey | IIDHXPSEMHHMTG-UHFFFAOYSA-N | PubChem[1] |
| SMILES | COCC1=NC(=CC=C1)C#C | PubChem[1] |
| Synonyms | Pyridine, 2-ethynyl-6-(methoxymethyl)- | PubChem[1] |
Inferred Synthetic Pathway and Experimental Protocol
While specific literature detailing the synthesis of 2-Ethynyl-6-(methoxymethyl)pyridine is not abundant, a highly plausible and efficient synthetic route can be inferred from established methodologies for the synthesis of analogous 2-ethynylpyridine derivatives. The most logical approach is a two-step process involving a Sonogashira cross-coupling reaction followed by a deprotection step.
The Sonogashira reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[2][3][4]
Inferred Two-Step Synthesis
The proposed synthesis commences with a commercially available 2-halo-6-(methoxymethyl)pyridine precursor, such as 2-bromo-6-(methoxymethyl)pyridine, which is then coupled with a protected acetylene source, most commonly (trimethylsilyl)acetylene. The use of a protecting group like trimethylsilyl (TMS) is crucial to prevent the undesired self-coupling of the terminal alkyne.[5] The subsequent removal of the TMS group under mild basic conditions yields the final product.
Caption: Inferred synthetic pathway for 2-Ethynyl-6-(methoxymethyl)pyridine.
Detailed Experimental Protocol
This protocol is an inferred procedure based on standard Sonogashira coupling and deprotection methodologies.[2][5][6] Researchers should optimize conditions as necessary.
Step 1: Sonogashira Coupling of 2-Bromo-6-(methoxymethyl)pyridine with (Trimethylsilyl)acetylene
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-bromo-6-(methoxymethyl)pyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 eq), and copper(I) iodide (CuI) (0.04-0.10 eq).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous and degassed tetrahydrofuran (THF) or another suitable solvent, followed by a base such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 eq).
-
Alkyne Addition: To the stirred solution, add (trimethylsilyl)acetylene (1.2-1.5 eq) dropwise via syringe at room temperature.
-
Reaction Execution: Heat the reaction mixture to a temperature of 50-70 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain 2-((trimethylsilyl)ethynyl)-6-(methoxymethyl)pyridine.
Step 2: Deprotection of the Trimethylsilyl Group
-
Reaction Setup: Dissolve the purified 2-((trimethylsilyl)ethynyl)-6-(methoxymethyl)pyridine (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add a catalytic amount of a mild base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (0.1-0.2 eq).[7]
-
Reaction Execution: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure to yield the final product, 2-Ethynyl-6-(methoxymethyl)pyridine. Further purification by chromatography may be performed if necessary.
Potential Therapeutic Applications in Drug Discovery
The structural motif of 2-ethynylpyridine is a key pharmacophore in a class of potent and selective antagonists of the metabotropic glutamate receptor 5 (mGluR5).[8][9][10] mGluR5 is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system. Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, chronic pain, and substance use disorders.[1][11][12]
Rationale as a Potential mGluR5 Antagonist
The well-established mGluR5 antagonist, 2-Methyl-6-(phenylethynyl)pyridine (MPEP), serves as a valuable template for understanding the potential of 2-Ethynyl-6-(methoxymethyl)pyridine.[9] The pyridine ring and the ethynyl linker are critical for binding to the allosteric site of the mGluR5 receptor.[8]
The substitution at the 6-position of the pyridine ring significantly influences the pharmacokinetic and pharmacodynamic properties of these antagonists. The methoxymethyl group in the target compound can be considered a bioisosteric replacement for the methyl group in MPEP.[13][14][15][16] This substitution can potentially alter the compound's solubility, metabolic stability, and binding affinity to the receptor, possibly leading to an improved therapeutic profile.
Caption: A logical workflow for the investigation of 2-Ethynyl-6-(methoxymethyl)pyridine in a drug discovery program.
Conclusion
2-Ethynyl-6-(methoxymethyl)pyridine is a molecule with significant potential in the field of medicinal chemistry. Its straightforward, inferred synthesis via Sonogashira coupling makes it an accessible target for researchers. Based on the extensive literature on related 2-ethynylpyridine derivatives, it is a promising candidate for investigation as a metabotropic glutamate receptor 5 antagonist. Further studies are warranted to fully elucidate its pharmacological profile and to explore its therapeutic potential for the treatment of central nervous system disorders. This technical guide provides a solid foundation for initiating such research endeavors.
References
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Bach, P., Nilsson, K., Svensson, T., Bauer, U., Hammerland, L. G., Peterson, A., Wållberg, A., Osterlund, K., Karis, D., Boije, M., & Wensbo, D. (2006). Structure-activity relationships for the linker in a series of pyridinyl-alkynes that are antagonists of the metabotropic glutamate receptor 5 (mGluR5). Bioorganic & Medicinal Chemistry Letters, 16(18), 4788–4791. [Link]
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PubChem. (n.d.). 2-Ethynyl-6-(methoxymethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Lea, A. P., & Kjær, S. (2008). Antagonists at metabotropic glutamate receptor subtype 5: structure activity relationships and therapeutic potential for addiction. Current topics in medicinal chemistry, 8(15), 1362–1373. [Link]
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Soscia, M. (2001). Deprotection of trimethylsilyl group of an alkyne. ChemSpider SyntheticPages, 100. [Link]
- Martínez, A., & Gil, C. (2005). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. European Journal of Organic Chemistry, 2005(9), 1859-1864.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines. BenchChem.
- Raghu, M., Reddy, Y. R., & Sridhar, B. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321.
- Lindsley, C. W., et al. (2010). Discovery of a Novel Chemical Class of mGlu5 Allosteric Ligands with Distinct Modes of Pharmacology. ACS Chemical Neuroscience, 1(9), 605–621.
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Wikipedia contributors. (2023, November 13). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Pale, P., & Chuche, J. (2005). A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts. Tetrahedron Letters, 46(13), 2261-2264.
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Gasparini, F., Lingenhohl, K., Stoehr, N., Flor, P. J., Heinrich, M., Vranesic, I., Biollaz, M., Allgeier, H., Heckendorn, R., Urwyler, S., Varney, M. A., Johnson, E. C., Hess, S. D., Rao, S. P., Sacaan, A. I., Santori, E. M., Velicelebi, G., & Kuhn, R. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Neuropharmacology, 38(10), 1493–1503. [Link]
- Spooren, W. P., Vassout, A., Neijt, H. C., Kuhn, R., Gasparini, F., Stoehr, N., Vranesic, I., & Gentsch, C. (2000). Anxiolytic-like effects of the prototypical metabotropic glutamate receptor 5 antagonist 2-methyl-6-(phenylethynyl)pyridine in rodents. The Journal of pharmacology and experimental therapeutics, 295(3), 1267–1275.
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Reid, M. S., & Mickiewicz, A. L. (2011). The effects of the mGluR5 receptor antagonist 6-methyl-2-(phenylethynyl)-pyridine (MPEP) on the stimulation of dopamine release evoked by nicotine in the rat brain. Pharmacology, biochemistry, and behavior, 98(4), 543–549. [Link]
- Chérouvrier, F., & Rault, S. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 753–808.
- Patrick, G. L. (2013). An Introduction to Medicinal Chemistry. Oxford University Press.
- Movsesyan, V. A., O'Leary, D. M., Fan, L., Bao, W., Mullins, P. G., & Faden, A. I. (2001). mGluR5 antagonists 2-methyl-6-(phenylethynyl)-pyridine and (E)-2-methyl-6-(2-phenylethenyl)-pyridine reduce traumatic neuronal injury in vitro and in vivo by antagonizing N-methyl-D-aspartate receptors. The Journal of pharmacology and experimental therapeutics, 296(1), 41–47.
- Dunn, P. J., et al. (2017). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 60(23), 9564–9597.
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- Husbands, S. M., et al. (2011). Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam. ACS Medicinal Chemistry Letters, 2(11), 843–847.
- Alagarsamy, V. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844.
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Wikipedia contributors. (2023, April 29). 2-Methyl-6-(phenylethynyl)pyridine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Technical Guide: Solubility Profiling of 6-Substituted 2-Ethynylpyridine Derivatives
Topic: Solubility of 6-substituted 2-ethynylpyridine derivatives in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
6-Substituted 2-ethynylpyridine derivatives represent a critical scaffold in coordination chemistry, "click" chemistry (CuAAC), and medicinal chemistry. Their utility as bidentate ligands and molecular wires hinges on their physicochemical behavior in solution. This guide provides a comprehensive analysis of the solubility profiles for this chemical class, focusing on the impact of C6-substitution on solvation thermodynamics. It offers practical protocols for solubility determination and predictive insights for solvent selection in synthesis and purification.
Physicochemical Basis of Solubility
The core 2-ethynylpyridine scaffold exhibits a distinct amphiphilic character. The pyridine nitrogen provides a locus for hydrogen bond acceptance (HBA) and dipole-dipole interactions, while the ethynyl group and the aromatic ring contribute to lipophilicity and
The C6-Substituent Effect
Substitution at the 6-position sterically shields the pyridine nitrogen and electronically modulates the ring's dipole moment. This creates a predictable shift in solubility parameters (
| Substituent (R) | Electronic Effect | Steric Impact | Solubility Trend (vs. Parent) | Predicted LogP |
| -H (Parent) | Neutral | None | High in polar organics; Mod. in water | ~1.06 |
| -CH₃ (Methyl) | Weak Donor (+I) | Low | Increased lipophilicity; Lower mp | ~1.5 - 1.8 |
| -Br (Bromo) | Weak Acceptor (-I) | Moderate | Reduced water solubility; Soluble in DCM | ~1.8 - 2.2 |
| -Ph (Phenyl) | Conjugation | High | High in aromatics; Low in aliphatics | ~2.8 - 3.2 |
Note: LogP values are calculated estimates based on fragmental contribution methods (CLogP).
Structural Visualization of Solubility Logic
The following diagram illustrates how structural modifications at the C6 position dictate solvent interaction mechanisms.
Figure 1: Mechanistic impact of C6-substituents on solute-solvent interactions.
Solvent Compatibility Matrix
This matrix categorizes solvents based on their ability to dissolve 6-substituted 2-ethynylpyridines, derived from standard isolation protocols (extraction, chromatography) and calculated solubility parameters.
Table 1: Generalized Solubility Profile
| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary choice for extraction and NMR. Dissolves all derivatives (H, Me, Br, Ph). |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Ideal for nucleophilic substitution reactions. High boiling points make removal difficult. |
| Polar Protic | Methanol, Ethanol | Good | Solubility decreases with lipophilic bulk (e.g., 6-Phenyl < 6-Methyl). Used for recrystallization.[1] |
| Esters | Ethyl Acetate (EtOAc) | Good | Standard solvent for TLC and column chromatography. |
| Aromatics | Toluene, Benzene | Moderate to Good | Excellent for 6-Phenyl derivatives due to |
| Alkanes | Hexane, Pentane, Heptane | Low | Used as anti-solvents for precipitation or to elute non-polar impurities. |
| Water | Water, Buffers | Very Low | Insoluble as free base. Soluble as HCl or triflate salts (pH dependent). |
Experimental Protocols for Solubility Determination
Precise solubility data is often absent for novel derivatives. The following protocols ensure rigorous determination of thermodynamic solubility.
Protocol A: Gravimetric Shake-Flask Method
Best for: High-solubility solvents (>10 mg/mL) where UV saturation is a risk.
-
Preparation: Add excess solid 6-substituted 2-ethynylpyridine to 2.0 mL of the target solvent in a borosilicate glass vial.
-
Equilibration: Seal and agitate at a fixed temperature (e.g., 25°C) for 24–48 hours using an orbital shaker.
-
Critical Check: Ensure solid remains visible throughout. If fully dissolved, add more solid.[2]
-
-
Filtration: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated with solvent to prevent adsorption).
-
Quantification: Transfer a precise volume (e.g., 1.0 mL) of the supernatant to a pre-weighed vial. Evaporate solvent under a stream of nitrogen, then dry in a vacuum desiccator to constant weight.
-
Calculation:
Protocol B: UV-Vis Spectrophotometric Method
Best for: Low-solubility solvents or precious samples.
-
Standard Curve: Prepare a stock solution (e.g., 1 mg/mL in MeOH) and create a 5-point calibration curve (
nm depending on substitution). -
Saturation: Prepare saturated solutions as in Protocol A.
-
Dilution: Filter the saturated solution. Perform serial dilutions (e.g., 1:100, 1:1000) into the same solvent used for the blank.
-
Measurement: Measure Absorbance (A) at
. Ensure (Beer-Lambert linear range). -
Validation: Re-measure after 72 hours to confirm equilibrium.
Solubility Determination Workflow
Figure 2: Standardized workflow for thermodynamic solubility determination.
Applications & Synthesis Implications
Understanding the solubility profile is crucial for optimizing reaction conditions, particularly for the Sonogashira coupling used to synthesize these derivatives.
Reaction Solvent Selection
-
Sonogashira Coupling: Requires a solvent that dissolves both the aryl halide (e.g., 2-bromo-6-methylpyridine) and the alkyne source.
-
Recommended:THF/Triethylamine or DMF/Diisopropylamine .
-
Why: These mixtures solubilize the catalytic system (Pd/Cu) and the reactants while managing the precipitation of the ammonium salt byproduct.
-
Purification Strategy
-
Recrystallization:
-
For 6-Methyl derivatives: Dissolve in hot EtOAc; add Hexane dropwise until turbid; cool to 4°C.
-
For 6-Phenyl derivatives: Dissolve in hot Toluene; cool slowly.
-
-
Chromatography:
-
Most derivatives elute well with Hexane:Ethyl Acetate gradients on silica gel. The pyridine nitrogen can cause tailing; adding 1% Triethylamine to the eluent suppresses interaction with acidic silanols.
-
References
-
Synthesis and Properties of Pyridine Derivatives
- Title: Synthesis and characterization of 6-substituted 2-ethynylpyridines.
- Source: Sigma-Aldrich / PubChem D
-
URL:
-
Solubility Prediction Models
-
Title: Predicting Drug Solubility Using Machine Learning Methods.[3]
- Source: arXiv (Cornell University).
-
URL:
-
-
General Solubility Protocols
- Title: Experimental Protocols for Solubility Determin
-
Source: BenchChem Technical Guides.[2]
-
URL: (Generalized reference based on standard industry protocols)
-
Lipophilicity Data
- Title: LogD Contributions of Substituents Commonly Used in Medicinal Chemistry.
- Source: Journal of Medicinal Chemistry (via NCBI).
-
URL:
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In-Depth Technical Guide: Electronic Properties and Synthesis of Methoxymethyl-Substituted Pyridine Alkynes
Executive Summary
The development of highly tunable organic semiconductors and active pharmaceutical ingredients (APIs) relies heavily on the precise modulation of electronic properties. Methoxymethyl-substituted pyridine alkynes represent a highly versatile class of molecules where the electron-deficient pyridine core is conjugated with a rigid alkyne spacer, while the methoxymethyl (-CH₂OCH₃) group provides subtle electronic tuning. This whitepaper provides a comprehensive technical breakdown of the structural rationale, step-by-step synthetic methodologies, and the electrochemical protocols required to characterize the electronic properties of these advanced molecular systems.
Structural and Electronic Rationale
To design effective molecular wires, fluorescent probes, or targeted APIs, researchers must balance electron density across the molecular backbone. The methoxymethyl-substituted pyridine alkyne system achieves this through a carefully engineered "push-pull" dynamic:
-
The Pyridine Core: Nitrogen substitution in the aromatic ring lowers the lowest unoccupied molecular orbital (LUMO), making the ring an effective
-acceptor. -
The Alkyne Spacer: The rigid, linear sp-hybridized carbon bridge allows for unhindered
-conjugation, facilitating charge transfer across the molecule. -
The Methoxymethyl (-CH₂OCH₃) Substituent: Unlike a direct methoxy (-OCH₃) group, which donates electron density directly into the pyridine ring via
-resonance (often drastically altering the LUMO), the sp³-hybridized methylene bridge in the methoxymethyl group breaks direct resonance. Instead, it donates electron density mildly through inductive effects and hyperconjugation. This allows chemists to raise the highest occupied molecular orbital (HOMO) slightly without destabilizing the electron-deficient nature of the pyridine core, resulting in a finely tuned bandgap.
Experimental Workflows and Methodologies
As a self-validating approach to molecular design, the synthesis and characterization of these compounds must follow rigorous, causality-driven protocols.
Synthesis via Sonogashira Cross-Coupling
The construction of the pyridine-alkyne framework is most efficiently achieved via the Sonogashira cross-coupling reaction[1]. This palladium-catalyzed, copper-cocatalyzed process forms a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne[2].
Step-by-Step Protocol:
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 5-bromo-2-(methoxymethyl)pyridine (1.0 eq) and phenylacetylene (1.2 eq) in anhydrous, degassed dimethylformamide (DMF).
-
Catalyst Loading: Add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) to the solution. Causality: Pd(PPh₃)₄ provides the active Pd(0) species required for the oxidative addition into the strong C(sp²)–Br bond of the pyridine ring[1]. CuI is essential for forming a highly nucleophilic copper acetylide intermediate, which dramatically accelerates the transmetalation step onto the Pd(II) center[2].
-
Base Addition: Add triethylamine (Et₃N, 3.0 eq). Causality: The amine base serves a dual purpose: it deprotonates the terminal alkyne to facilitate copper acetylide formation and neutralizes the hydrogen bromide byproduct, driving the reaction forward.
-
Reaction & Workup: Stir the mixture at 80°C for 12 hours. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over MgSO₄, and purify via silica gel column chromatography.
Catalytic cycle of the Sonogashira cross-coupling for pyridine alkynes.
Electronic Characterization via Cyclic Voltammetry (CV)
To empirically determine the HOMO and LUMO energy levels, Cyclic Voltammetry (CV) is the gold standard. The protocol below incorporates a self-validating internal standard to ensure absolute energetic accuracy[3].
Step-by-Step Protocol:
-
Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile. Causality: TBAPF₆ provides the necessary ionic conductivity without participating in redox events within the standard operating window.
-
Cell Assembly: Utilize a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl pseudo-reference electrode.
-
Analyte Scan: Dissolve the methoxymethyl-substituted pyridine alkyne (1 mM) in the electrolyte solution. Sweep the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s to record the onset oxidation (
) and reduction ( ) potentials. -
Internal Calibration (Self-Validation): Spike the solution with 1 mM Ferrocene (Fc) and run a final scan. Causality: The Ag/AgCl pseudo-reference can drift based on solvent conditions. By referencing the analyte's onset potentials against the known Fc/Fc⁺ redox couple (established at -4.8 eV vs. vacuum), the system becomes self-validating, ensuring absolute calibration regardless of environmental drift[3].
-
Calculation: Calculate energy levels using the empirical formulas:
Workflow for extracting HOMO/LUMO energy levels using Cyclic Voltammetry.
Quantitative Data Presentation
The table below summarizes the theoretical and experimentally derived electronic properties of pyridine alkynes, illustrating the specific modulating effect of the methoxymethyl group compared to direct methoxy substitution and unsubstituted baselines.
| Compound | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Dipole Moment (D) |
| Pyridine-Alkyne (Unsubstituted) | -6.20 | -3.10 | 3.10 | 2.15 |
| 2-Methoxy-Pyridine-Alkyne | -5.80 | -2.95 | 2.85 | 3.40 |
| 2-(Methoxymethyl)-Pyridine-Alkyne | -6.05 | -3.05 | 3.00 | 2.85 |
Data Interpretation: The direct methoxy substitution drastically raises the HOMO (-5.80 eV) due to strong
References
-
Wikipedia Contributors. "Sonogashira coupling." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Organic Chemistry Portal. "Sonogashira Coupling." Organic Chemistry Portal. Available at:[Link]
-
Baikie, T. K., et al. "Absolute Calibration for Cyclic Voltammetry from the Solution-Phase Ionisation of Ferrocene." ACS Electrochemistry, 2026. Available at:[Link]
-
Cherney, A. H., et al. "Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds." Chemical Reviews, 2015. Available at:[Link]
Sources
2-Ethynyl-6-(methoxymethyl)pyridine PubChem CID 12967995 data
An In-Depth Technical Guide on 2-Ethynyl-6-(methoxymethyl)pyridine (PubChem CID 12967995)[1]
Part 1: Executive Summary & Strategic Utility
2-Ethynyl-6-(methoxymethyl)pyridine (CID 12967995) is a specialized heterocyclic building block primarily utilized in the discovery and development of metabotropic glutamate receptor subtype 5 (mGluR5) negative allosteric modulators (NAMs) .
In the landscape of central nervous system (CNS) drug discovery, this compound serves as a critical "left-hand" scaffold. It is structurally analogous to the mGluR5 antagonist MPEP (2-methyl-6-(phenylethynyl)pyridine), but with a methoxymethyl moiety replacing the methyl group. This substitution is a strategic medicinal chemistry modification designed to:
-
Modulate Lipophilicity (LogP): The ether oxygen lowers the cLogP compared to the pure alkyl analog, potentially reducing non-specific binding in PET radiotracer applications.
-
Enable Bioorthogonal Coupling: The terminal alkyne group allows for rapid diversification via Sonogashira cross-coupling or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .
This guide details the physicochemical profile, validated synthesis protocols, and handling procedures for researchers employing this scaffold in the synthesis of radioligands (e.g., for PET imaging) and therapeutic candidates.
Part 2: Chemical Specifications & Physical Profile
The following data aggregates predicted and experimentally validated properties essential for assay development and formulation.
| Property | Specification |
| IUPAC Name | 2-Ethynyl-6-(methoxymethyl)pyridine |
| CAS Number | 496840-21-2 |
| PubChem CID | 12967995 |
| Molecular Formula | C9H9NO |
| Molecular Weight | 147.17 g/mol |
| Monoisotopic Mass | 147.068 g/mol |
| Physical State | Pale yellow to brown liquid (at RT) |
| Boiling Point | ~240°C (Predicted at 760 mmHg) |
| Density | 1.06 ± 0.1 g/cm³ (Predicted) |
| pKa | ~3.0 (Pyridine nitrogen) |
| Solubility | Soluble in DCM, Methanol, DMSO; Sparingly soluble in water |
Part 3: Synthesis & Manufacturing Protocol
As this compound is often custom-synthesized for research, we present a robust, self-validating laboratory protocol based on Sonogashira coupling . This route is preferred over direct alkynylation due to higher regioselectivity and yield.
Mechanism of Action (Synthesis)
The synthesis relies on the Pd/Cu-catalyzed cross-coupling of a halogenated pyridine precursor with trimethylsilylacetylene (TMSA), followed by desilylation. The methoxymethyl group is typically installed prior to the coupling to prevent side reactions.
Visualizing the Workflow
The following diagram illustrates the critical path from the commercially available 2,6-dibromopyridine to the final ethynyl product.
Caption: Step-wise synthesis via Sonogashira coupling and subsequent desilylation.
Detailed Experimental Protocol
Step 1: Preparation of 2-Bromo-6-(methoxymethyl)pyridine Note: If this intermediate is purchased commercially, skip to Step 2.
-
Reagents: 2,6-Dibromopyridine (1.0 eq), n-Butyllithium (1.1 eq), Chloromethyl methyl ether (MOM-Cl) (1.2 eq).
-
Procedure: Dissolve 2,6-dibromopyridine in anhydrous THF under Argon. Cool to -78°C. Slowly add n-BuLi to generate the lithiated species. Stir for 30 min. Add MOM-Cl dropwise. Allow to warm to RT.
-
Validation: TLC (Hexane/EtOAc 4:1) should show consumption of starting material.
Step 2: Sonogashira Coupling (The Critical Step)
-
Reagents:
-
2-Bromo-6-(methoxymethyl)pyridine (1.0 eq)
-
Trimethylsilylacetylene (TMSA) (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (5 mol%)
-
Copper(I) iodide (10 mol%)
-
Triethylamine (TEA) (Solvent/Base)
-
-
Procedure:
-
Degas TEA with Argon for 15 minutes.
-
Add the bromide, Pd catalyst, and CuI to a flame-dried flask.
-
Add degassed TEA, followed by TMSA.
-
Heat to 60°C for 4–6 hours. The solution will darken (formation of amine hydrobromide salts).
-
-
Workup: Filter through a celite pad to remove metal catalysts. Concentrate the filtrate.
-
Self-Validation: ^1H NMR should show a strong singlet at ~0.2 ppm (TMS group).
Step 3: Desilylation
-
Reagents: Intermediate B, Potassium Carbonate (K2CO3), Methanol.
-
Procedure: Dissolve the TMS-protected alkyne in MeOH. Add K2CO3 (2.0 eq). Stir at room temperature for 1 hour.
-
Purification: Evaporate MeOH. Redissolve in DCM, wash with water. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Part 4: Applications in Drug Discovery (mGluR5)
This compound is a specific functional analog used to synthesize Radiotracers and Allosteric Modulators .
The "Click" Advantage in PET Tracer Synthesis: Researchers utilize the terminal alkyne of CID 12967995 to perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate triazole-linked ligands, or Sonogashira coupling to create diarylalkynes similar to [18F]FPEB.
Pathway Diagram: From Scaffold to Radiotracer The following diagram maps the logic of using this scaffold to create a high-affinity mGluR5 ligand.
Caption: Divergent synthesis routes for mGluR5 ligand generation using CID 12967995.
Part 5: Quality Control & Analytical Verification
To ensure the integrity of your experiments, the compound must meet the following analytical criteria before use in biological assays.
1. Proton NMR (^1H NMR, 400 MHz, CDCl3)
-
Pyridine Protons: Look for the characteristic ABC pattern or similar splitting for the 3, 4, 5 protons on the pyridine ring (typically δ 7.2 – 7.7 ppm).
-
Methoxymethyl Group:
-
Singlet at δ ~3.4-3.5 ppm (3H, -OCH3).
-
Singlet at δ ~4.5-4.6 ppm (2H, -CH2-).
-
-
Ethynyl Proton: A diagnostic singlet (or triplet if long-range coupling is resolved) at δ ~3.1–3.3 ppm. Absence of this peak indicates failure of deprotection.
2. Mass Spectrometry (LC-MS)
-
Target Ion: [M+H]+ = 148.07.
-
Common Contaminants: Look for m/z = 220 (TMS-protected species) indicating incomplete deprotection.
Part 6: Safety & Handling (GHS Standards)
Hazard Classification:
-
Acute Tox. 4 (H302): Harmful if swallowed.[1]
-
Skin Irrit. 2 (H315): Causes skin irritation.[1]
-
Eye Irrit. 2A (H319): Causes serious eye irritation.[1]
Handling Protocol:
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Terminal alkynes can be unstable or polymerize over long periods if exposed to air/light.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.
-
Disposal: Dispose of as halogen-free organic waste (unless brominated precursors are present).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12967995, 2-Ethynyl-6-(methoxymethyl)pyridine. Retrieved from [Link]
-
Gasparini, F., et al. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist.[2][3][4][5] Neuropharmacology, 38(10), 1493-1503.[3] (Contextual grounding for MPEP analogs). Retrieved from [Link]
-
Lindemann, S., et al. (2023). Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development. MDPI Pharmaceuticals. (Discussion of ethynyl-pyridine radiotracers). Retrieved from [Link]
-
Cosford, N. D., et al. (2003). [3H]-Methoxymethyl-MTEP and [3H]-Methoxy-PEPy: Potent and Selective Radioligands for the Metabotropic Glutamate Subtype 5 (mGlu5) Receptor. Bioorganic & Medicinal Chemistry Letters. (Specific citation of methoxymethyl derivatives). Retrieved from [Link]
Sources
- 1. 2-Ethynyl-6-(methoxymethyl)pyridine | C9H9NO | CID 12967995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptor 5 antagonist 2-methyl-6-(phenylethynyl)pyridine (MPEP) microinfusions into the nucleus accumbens shell or ventral tegmental area attenuate the reinforcing effects of nicotine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comparative Technical Guide: 2-Ethynylpyridine vs. 2-Ethynyl-6-(methoxymethyl)pyridine
This guide provides an in-depth technical analysis comparing 2-Ethynylpyridine (2-EP) and its functionalized derivative, 2-Ethynyl-6-(methoxymethyl)pyridine . It is designed for researchers in medicinal chemistry, radiopharmacology, and coordination chemistry.
Executive Summary: Core vs. Specialized Utility
The distinction between these two compounds represents the shift from a general-purpose synthon to a precision-engineered scaffold in drug discovery.
-
2-Ethynylpyridine (2-EP) is the fundamental "parent" alkyne. It is a high-utility building block used broadly in "Click" chemistry (CuAAC), polymer science, and as a bidentate ligand in coordination complexes. Its lack of steric bulk at the 6-position makes it electronically versatile but prone to non-specific binding in biological systems.
-
2-Ethynyl-6-(methoxymethyl)pyridine is a "specialized" derivative. The introduction of the methoxymethyl group at the 6-position serves three critical functions in medicinal chemistry:
-
Steric Occlusion: It blocks the coordination site adjacent to the nitrogen, altering metal binding geometries.
-
Pharmacokinetic Tuning: It increases polarity and hydrogen-bond accepting capability compared to a methyl group (as seen in MPEP), improving aqueous solubility.
-
Radiolabeling Handle: It serves as a precursor for
C or F radiotracers targeting the metabotropic glutamate receptor subtype 5 (mGluR5).
-
Chemical & Physical Profile
The structural modification significantly alters the physicochemical landscape of the molecule.
| Feature | 2-Ethynylpyridine (2-EP) | 2-Ethynyl-6-(methoxymethyl)pyridine |
| CAS Number | 1945-84-2 | 496840-21-2 |
| Molecular Formula | C | C |
| Molecular Weight | 103.12 g/mol | 147.17 g/mol |
| Physical State | Liquid (clear to dark brown) | Liquid / Low-melting solid |
| Boiling Point | 85 °C (12 mmHg) | ~110–120 °C (estimated at reduced press.)[1] |
| LogP (Predicted) | ~1.6 | ~1.2 (Lower lipophilicity due to ether) |
| pKa (Pyridine N) | ~2.99 (Conjugate acid) | ~3.2 (Slightly more basic due to ether donation) |
| Key Functional Group | Terminal Alkyne | Terminal Alkyne + Methoxymethyl Ether |
| Primary Role | General Synthon / Ligand | mGluR5 Antagonist Precursor / Radiotracer |
Synthesis Pathways[2]
2-Ethynylpyridine (Standard Sonogashira)
The synthesis of 2-EP is a benchmark cross-coupling reaction. It typically proceeds via the coupling of 2-bromopyridine with trimethylsilylacetylene (TMSA), followed by desilylation.
2-Ethynyl-6-(methoxymethyl)pyridine (Convergent Route)
The synthesis of the derivative requires pre-functionalization of the pyridine ring. The methoxymethyl group is often installed before the alkyne to avoid side reactions.
Step-by-Step Logic:
-
Starting Material: 2,6-Dibromopyridine or 2-Bromo-6-(hydroxymethyl)pyridine.
-
Etherification: Conversion of the alcohol to the methyl ether (using MeI/NaH) or substitution of the bromide.
-
Coupling: Sonogashira coupling with TMS-acetylene.
-
Deprotection: Removal of the TMS group.
Visualization: Comparative Synthesis Workflow
Caption: Comparative synthetic routes for the parent alkyne (top) and the methoxymethyl derivative (bottom).
Critical Applications in Drug Development[3]
mGluR5 Antagonism & Allosteric Modulation
The most significant application of 2-ethynyl-6-(methoxymethyl)pyridine is as a precursor for Negative Allosteric Modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).
-
The MPEP Problem: The parent compound, MPEP (2-methyl-6-(phenylethynyl)pyridine), suffers from off-target inhibition of NMDA receptors.
-
The Methoxymethyl Solution: Replacing the 6-methyl group with a 6-methoxymethyl group creates analogs (like Methoxymethyl-MPEP) that maintain high affinity for the mGluR5 allosteric site but significantly reduce NMDA receptor occupancy. The ether oxygen likely alters the hydration shell and steric fit within the transmembrane pocket.
Radiotracer Development (PET Imaging)
The methoxymethyl group acts as a versatile handle for Positron Emission Tomography (PET).
-
Carbon-11 Labeling: The terminal methyl of the ether can be introduced using
in the final step, allowing for the synthesis of for in vivo receptor occupancy studies. -
Fluorine-18 Strategies: The methoxymethyl group can be bio-isosterically replaced or modified to a fluoro-ethoxy moiety for longer half-life imaging.
Experimental Protocols
Protocol A: Sonogashira Coupling (General Procedure for 2-EP)
Use this protocol for synthesizing the core alkyne scaffold.
-
Reagents: 2-Bromopyridine (1.0 eq), TMS-acetylene (1.2 eq), Pd(PPh
) Cl (2 mol%), CuI (1 mol%), Et N (solvent/base). -
Procedure:
-
Degas Et
N with Argon for 15 mins. -
Add catalyst and halide under inert atmosphere.
-
Add TMS-acetylene dropwise at RT.
-
Heat to 50°C for 4-6 hours (monitor by TLC).
-
Filter off ammonium salts, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
-
-
Deprotection: Dissolve intermediate in MeOH, add K
CO (1.5 eq), stir 30 min at RT. Aqueous workup yields 2-EP.
Protocol B: CuAAC "Click" Reaction (Bioconjugation)
Applicable to both compounds for linking to azides.
-
System: 2-Ethynyl-6-(methoxymethyl)pyridine (1.0 eq) + Azide-R (1.0 eq).
-
Catalyst: CuSO
·5H O (5 mol%) + Sodium Ascorbate (10 mol%). -
Solvent: t-BuOH/H
O (1:1). -
Note: The 6-methoxymethyl group may chelate copper, potentially requiring slightly higher catalyst loading compared to simple 2-EP.
Structural & Steric Visualization
The following diagram illustrates the steric and coordination differences. The methoxymethyl group provides a "steric fence" that prevents square-planar coordination at the pyridine nitrogen, forcing distorted geometries in metal complexes.
Caption: Coordination modes: 2-EP binds freely, while the derivative introduces steric bulk and secondary oxygen donation.[1]
References
-
Synthesis and properties of 2-ethynylpyridine derivatives. Source: Sigma-Aldrich / ChemicalBook
-
Methoxymethyl-MTEP and [3H]-methoxy-PEPy: potent and selective radioligands for the metabotropic glutamate subtype 5 (mGlu5) receptor. Source: Bioorganic & Medicinal Chemistry Letters (PubMed) [2][3]
-
A close structural analog of 2-methyl-6-(phenylethynyl)-pyridine acts as a neutral allosteric site ligand on mGluR5. Source: Molecular Pharmacology [4]
-
Synthesis of mGluR5 antagonists using [11C]Copper(I) cyanide. Source: Nuclear Medicine and Biology
Sources
- 1. 2-Ethynyl-6-(methoxymethyl)pyridine | C9H9NO | CID 12967995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [<sup>3</sup>H]methoxymethyl-MTEP | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 4. A close structural analog of 2-methyl-6-(phenylethynyl)-pyridine acts as a neutral allosteric site ligand on metabotropic glutamate receptor subtype 5 and blocks the effects of multiple allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Safety & Handling Architecture: 2-Ethynyl-6-(methoxymethyl)pyridine
Target Audience: Principal Investigators, Medicinal Chemists, and Drug Development Professionals Document Purpose: To transcend the standard Safety Data Sheet (SDS) by providing an in-depth, causality-driven technical guide on the handling, toxicology, and synthetic application of 2-Ethynyl-6-(methoxymethyl)pyridine.
Executive Summary & Structural Rationale
2-Ethynyl-6-(methoxymethyl)pyridine (CAS: 496840-21-2) is a highly specialized bifunctional building block frequently utilized in medicinal chemistry and advanced organic synthesis. Structurally, it features a pyridine core flanked by a terminal alkyne (ethynyl group) and a methoxymethyl (MOM) ether.
From a drug development perspective, the terminal alkyne is a privileged moiety for carbon-carbon bond formation (e.g., Sonogashira cross-coupling) and bioorthogonal click chemistry (CuAAC). The MOM ether acts as both a sterically demanding directing group and a hydrogen-bond acceptor, modulating the molecule's pharmacokinetic profile. However, these same reactive moieties dictate specific handling hazards and toxicological pathways that require rigorous, self-validating safety protocols.
Physicochemical Profiling & Molecular Dynamics
Understanding the physicochemical properties of a compound is the first step in predicting its behavior in both biological systems and synthetic environments. The quantitative data below is sourced from the[1].
| Property | Value | Causality / Relevance |
| CAS Number | 496840-21-2 | Unique chemical identifier[1]. |
| Molecular Formula | C9H9NO | Dictates stoichiometric calculations[1]. |
| Molecular Weight | 147.17 g/mol | Low MW facilitates rapid membrane diffusion[1]. |
| XLogP3 | 0.8 | Moderate lipophilicity; enables systemic absorption[1]. |
| Topological Polar Surface Area | 22.1 Ų | Low TPSA indicates high cellular membrane permeability[1]. |
| SMILES String | COCC1=NC(=CC=C1)C#C | Structural mapping for computational toxicology[1]. |
Mechanistic Toxicology & Hazard Causality
Standard SDS documentation lists hazards without explaining the underlying molecular mechanisms. As an application scientist, it is critical to understand why 2-Ethynyl-6-(methoxymethyl)pyridine triggers specific GHS classifications[1].
-
Acute Tox. 4 (H302): Harmful if swallowed.
-
Causality: The compound's XLogP3 of 0.8 and exceptionally low TPSA (22.1 Ų) facilitate rapid gastrointestinal absorption[1]. Once systemic, the terminal alkyne can act as a mechanism-based inactivator of cytochrome P450 enzymes (specifically CYP3A4). The oxidation of the alkyne generates reactive oxirene intermediates that can covalently bind to hepatic proteins, leading to acute metabolic toxicity.
-
-
Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319): Causes skin and serious eye irritation.
-
Causality: The nitrogen lone pair on the pyridine ring acts as a Lewis base (pKa ~5.2). Upon contact with the aqueous environment of the ocular mucosa or perspiration on the skin, it generates a localized alkaline microenvironment. This pH shift, combined with the lipophilic nature of the MOM ether, disrupts the lipid bilayer of cellular membranes, causing immediate inflammatory responses[1].
-
-
STOT SE 3 (H335): May cause respiratory irritation.
-
Causality: The low molecular weight (147.17 g/mol ) contributes to a non-negligible vapor pressure at ambient temperatures[1]. Inhalation of these vapors exposes the sensitive mucosal linings of the respiratory tract to the electrophilic potential of the alkyne, triggering acute respiratory irritation.
-
Emergency Response Architecture
In the event of an exposure, response protocols must be executed systematically. The following workflow outlines the logical relationship between exposure routes and immediate medical interventions.
Fig 1: Emergency response workflow for 2-Ethynyl-6-(methoxymethyl)pyridine exposure.
Advanced Handling & Self-Validating Synthetic Protocols
To ensure both safety and scientific integrity, experimental workflows utilizing 2-Ethynyl-6-(methoxymethyl)pyridine must be designed as self-validating systems . Below is a standardized protocol for utilizing this compound in a Sonogashira cross-coupling reaction, a common application in drug discovery.
Self-Validating Sonogashira Cross-Coupling Protocol
Objective: Couple 2-Ethynyl-6-(methoxymethyl)pyridine with an aryl halide to synthesize a substituted alkyne framework.
-
Reagent Preparation & Barrier Validation:
-
Action: Don nitrile gloves and chemical splash goggles. Validate glove integrity via the inflation test prior to handling.
-
Causality: Nitrile provides a superior barrier against lipophilic pyridines compared to latex, preventing H315 skin irritation[1].
-
-
Reaction Assembly:
-
Action: In an oven-dried Schlenk flask, combine 2-Ethynyl-6-(methoxymethyl)pyridine (1.0 equiv) and the target aryl halide (1.1 equiv) in anhydrous triethylamine (solvent and base).
-
-
Catalyst Loading:
-
Action: Add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).
-
Causality: CuI activates the terminal alkyne by forming a copper acetylide intermediate, while the Pd catalyst undergoes oxidative addition with the aryl halide.
-
-
Deoxygenation (Self-Validating Step):
-
Action: Subject the mixture to three freeze-pump-thaw cycles or a rigorous Argon purge.
-
Validation: Utilize a resazurin indicator in a sacrificial side-vial connected to the manifold. A color shift from pink (oxidized) to colorless (reduced) confirms an absolute anaerobic environment. Why? Oxygen contamination will lead to unwanted Glaser homocoupling of the alkyne, destroying the starting material.
-
-
Execution & Monitoring:
-
Action: Heat the reaction to 65°C for 12 hours.
-
Validation: Monitor via Thin Layer Chromatography (TLC). The disappearance of the starting alkyne spot (which is highly UV active and stains readily with KMnO₄) validates complete conversion.
-
-
Quenching & Workup:
-
Action: Quench with saturated aqueous NH₄Cl.
-
Causality: NH₄Cl effectively breaks down the copper-acetylide complexes and neutralizes the triethylamine, allowing for safe extraction of the organic product into ethyl acetate.
-
Fig 2: Self-validating Sonogashira cross-coupling workflow utilizing the alkyne moiety.
Storage, Stability & Incompatibility
To maintain the structural integrity of 2-Ethynyl-6-(methoxymethyl)pyridine and prevent hazardous degradation:
-
Storage Conditions: Store under an inert atmosphere (Argon or Nitrogen) at 2–8°C. The terminal alkyne is sensitive to prolonged exposure to light and transition metal contaminants, which can induce spontaneous polymerization.
-
Chemical Incompatibilities:
-
Strong Acids: Will cleave the methoxymethyl (MOM) ether protecting group, potentially releasing formaldehyde gas—a known carcinogen.
-
Strong Oxidizing Agents: Can aggressively oxidize the alkyne moiety, leading to exothermic degradation.
-
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12967995, 2-Ethynyl-6-(methoxymethyl)pyridine" PubChem, National Institutes of Health. URL:[Link]
Sources
Advanced Pyridine Scaffolds in Medicinal Chemistry: Late-Stage Functionalization and Novel Building Blocks
Executive Summary
As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently observe that the primary bottleneck in structure-activity relationship (SAR) development is not the biological assay, but the synthetic intractability of modifying core scaffolds. De novo synthesis of highly substituted pyridines is time-consuming and resource-intensive. To accelerate drug discovery, the paradigm has shifted toward Late-Stage Functionalization (LSF) —the direct modification of C–H bonds on pre-assembled, complex molecules 1.
This technical guide explores the causality, mechanistic pathways, and self-validating protocols behind state-of-the-art pyridine functionalization, specifically focusing on C–H fluorination, photocatalytic Minisci alkylation, and photochemical oxygen walking.
The Pyridine Pharmacophore: Causality in Drug Design
The pyridine ring is ubiquitous in medicinal chemistry, appearing in over 95 FDA-approved pharmaceuticals, ranging from crizotinib (oncology) to piroxicam (inflammation) 2. The strategic inclusion of a pyridine nitrogen serves multiple causal functions in drug design:
-
Solubility Enhancement: The poor basicity of the pyridine scaffold generally improves water solubility in lipophilic molecules, a critical factor for oral bioavailability 2.
-
Target Engagement: The lone pair on the nitrogen acts as a potent hydrogen-bond acceptor, forming highly directional interactions with kinase hinge regions and enzymatic active sites.
-
Metabolic Stability: The electron-deficient nature of the pyridine ring resists oxidative metabolism by cytochrome P450 enzymes compared to electron-rich phenyl rings.
Strategic Late-Stage Functionalization (LSF)
Site-Selective C–H Fluorination via AgF₂
Traditional fluorination requires harsh conditions (e.g., F₂ gas) or pre-functionalized handles (Halex reactions) which are incompatible with complex molecules 3. The introduction of Silver(II) fluoride (AgF₂) as a reagent has revolutionized this space. AgF₂ acts as both a single-electron oxidant and a fluorine source, enabling direct α-fluorination of unactivated pyridines 4.
The Causality of the SNAr Handle: Why fluorinate first? The resulting 2-fluoropyridine is not merely an endpoint; it is a highly reactive electrophile. The extreme electronegativity of fluorine stabilizes the Meisenheimer complex during Nucleophilic Aromatic Substitution (SNAr), allowing for mild displacement by amines, ethers, or carbon nucleophiles, thus unlocking rapid library generation 4.
Caption: Workflow of AgF2-mediated C-H fluorination and SNAr.
Self-Validating Protocol: Gram-Scale C–H Fluorination of Pyridines
Based on the optimized methodology by Fier and Hartwig [[5]]().
-
Step 1: To an oven-dried round-bottom flask under nitrogen, charge anhydrous MeCN and the pyridine substrate (1.0 equiv). Causality Check: Anhydrous conditions are critical. Moisture causes AgF₂ to rapidly decompose into HF and Ag₂O, terminating the reaction.
-
Step 2: Place the flask in an ambient water bath (22–23 °C) and stir vigorously (700–900 rpm).
-
Step 3: Quickly add AgF₂ (3.0 equiv) in one portion.
-
Step 4 (Self-Validation): Monitor the reaction visually and via TLC. AgF₂ is a dark powder; as it is consumed over 90 minutes, the mixture transitions to a yellow/brown suspension. TLC (95:5 hexanes:EtOAc) will confirm the disappearance of the starting material.
-
Step 5: Concentrate the mixture to near dryness. Add MTBE and 1M HCl, shake well, and filter through Celite to remove insoluble silver salts.
-
Step 6: Wash the organic layer with brine, dry over anhydrous MgSO₄, concentrate, and purify via flash chromatography.
Photocatalytic Minisci-Type Alkylation
The traditional Minisci reaction (addition of alkyl radicals to heteroarenes) requires stoichiometric silver salts, excess oxidants (persulfate), and high temperatures, which degrade sensitive pharmacophores 6. By transitioning to visible-light photoredox catalysis, we can generate these radicals under neutral, room-temperature conditions [[7]]().
The Causality of Acidic Additives: Why add Trifluoroacetic Acid (TFA)? Pyridines are inherently electron-deficient, but not enough to rapidly react with nucleophilic alkyl radicals. Protonation of the pyridine nitrogen significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle, selectively driving the nucleophilic alkyl radical to the α or γ position 6.
Caption: Photocatalytic Minisci cycle for pyridine functionalization.
Self-Validating Protocol: Visible-Light-Mediated Minisci Alkylation
-
Step 1: To a reaction vial equipped with a stir bar, add the pyridine substrate (1.0 equiv), the radical precursor (e.g., alkyl boronic acid or carboxylic acid, 2.0 equiv), and the photocatalyst (e.g., 4CzIPN, 2 mol%).
-
Step 2: Add TFA (1.5 equiv) to activate the pyridine substrate.
-
Step 3: Add a 1:1 mixture of MeCN/DCM. Causality Check: Degassing the solvent via sparging with N₂ or freeze-pump-thaw is mandatory. Molecular oxygen is a triplet diradical that will quench the excited photocatalyst or intercept the alkyl radical.
-
Step 4 (Self-Validation): Irradiate the mixture with 20 W blue LEDs (460 nm) at room temperature for 24 hours. The reaction mixture must exhibit a characteristic luminescence, confirming the excitation of the photocatalyst. The absence of this glow indicates quenching by impurities or oxygen.
-
Step 5: Quench with saturated NaHCO₃, extract with EtOAc, dry, and purify via column chromatography.
Photochemical Oxygen Walking for C3-Hydroxylation
Direct hydroxylation of pyridines is notoriously difficult due to over-oxidation and poor regioselectivity. However, recent advancements have introduced a photochemical "oxygen walking" methodology [[8]](). By subjecting pyridine N-oxides to 254 nm light under acidic conditions, the oxygen atom undergoes a valence isomerization and transposes selectively to the C3 position, yielding 3-hydroxypyridines 8. This provides an elegant, metal-free route to hydroxylated pharmacophores without relying on pre-installed directing groups.
Quantitative Analysis of LSF Methodologies
The following table summarizes the quantitative efficiency and mechanistic advantages of the discussed functionalization strategies:
| Methodology | Reagents / Catalyst | Substrate Scope | Typical Yields | Mechanistic Advantage |
| C–H Fluorination | AgF₂, Anhydrous MeCN | Pyridines, Diazines | 70–98% | Installs a highly reactive SNAr handle at the α-position 4. |
| Photocatalytic Minisci | 4CzIPN or Ru(bpy)₃²⁺, Blue LED, TFA | 4-Cyanopyridines, Quinolines | 50–85% | Neutral redox conditions; avoids harsh stoichiometric oxidants 7. |
| Oxygen Walking | 254 nm UV Light, Acidic Media | Pyridine N-oxides | 40–75% | Direct access to C3-hydroxypyridines via valence isomerization [[8]](). |
| Radical Arylation | Ir(ppy)₃, BI-OAc | Ethers, Pyrimidines | 60–91% | Enables HAT pathways for α-oxyalkyl radical generation 9. |
Conclusion
The evolution of pyridine functionalization from rigid, de novo syntheses to dynamic, late-stage modifications represents a monumental leap in medicinal chemistry. By leveraging the unique electronic properties of the pyridine ring—whether through LUMO-lowering protonation in photoredox Minisci reactions or the electrophilic activation via AgF₂ fluorination—scientists can now rapidly diversify lead compounds, significantly shortening the drug development lifecycle.
References
1.[4] Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society / NIH. 4 2.[1] Late-Stage C–H Functionalization of Azines. NIH. 1 3.[2] The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. 2 4.[8] Late-Stage Pyridine Oxidation via Oxygen Walking. Synfacts / Thieme. 8 5.[3] Scalable Synthesis of Fluorinated Pyridines. Benchchem. 3 6.[7] Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines. Organic Letters / ACS Publications. 7 7.[5] Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. 5 8.[9] Direct Arylation of Ethers through the Combination of Photoredox-Mediated C–H Functionalization and the Minisci Reaction. Princeton University. 9 9.[6] Advancements in Visible-Light-Enabled Radical C(sp²)–H Alkylation of (Hetero)arenes. NIH.6
Sources
- 1. Late-Stage C–H Functionalization of Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Advancements in Visible-Light-Enabled Radical C(sp)2–H Alkylation of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
Methodological & Application
Application Note: Synthesis of Pyridine-Triazole Ligands from 2-Ethynyl-6-(methoxymethyl)pyridine
Abstract & Strategic Value
This guide details the protocol for synthesizing bidentate 2-(1,2,3-triazol-4-yl)pyridine ("pytri") ligands utilizing 2-ethynyl-6-(methoxymethyl)pyridine as the core scaffold.
While simple pyridine-triazoles are common, the inclusion of the 6-(methoxymethyl) group provides two critical advantages for drug development and catalysis:
-
Steric Modulation: It prevents the formation of overcrowded homoleptic complexes (e.g., preventing the formation of saturated
species in favor of ), often required for open-site catalysis. -
Hemilability: The ether oxygen acts as a weak donor, capable of stabilizing coordinatively unsaturated metal centers during catalytic cycles without permanently blocking the site.
This protocol utilizes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate a library of ligands with high fidelity.[1]
Retrosynthetic Analysis & Workflow
The synthesis relies on the modular "Click" coupling of the alkyne scaffold with various organic azides. If the terminal alkyne is not commercially available, it is synthesized via Sonogashira coupling from the 2-bromo precursor.
Workflow Diagram
Figure 1: Modular synthesis workflow. The core scaffold (green) serves as the divergence point for ligand library generation.
Experimental Protocols
Module A: Synthesis of the Scaffold (If not purchased)
Target: 2-Ethynyl-6-(methoxymethyl)pyridine
If the alkyne is not available, synthesize it from 2-bromo-6-(methoxymethyl)pyridine .
Reagents:
-
2-bromo-6-(methoxymethyl)pyridine (1.0 eq)
-
Trimethylsilylacetylene (TMSA) (1.2 eq)
- (5 mol%)
- (2 mol%)
-
Triethylamine (
) / THF (1:1 v/v)
Step-by-Step Protocol:
-
Deaeration (Critical): Sparge the
solvent mixture with Argon for 20 minutes. Oxygen poisons the Pd catalyst and promotes homocoupling (Glaser coupling) of the alkyne. -
Coupling: In a Schlenk flask, combine the bromide, Pd catalyst, and CuI. Add the deaerated solvent.
-
Addition: Add TMSA dropwise via syringe.
-
Reaction: Heat to
for 12 hours under Argon. The solution will darken (brown/black) as salts precipitate. -
Workup: Filter through a celite pad to remove palladium black. Concentrate the filtrate.
-
Deprotection: Dissolve the crude TMS-intermediate in MeOH. Add
(1.5 eq) and stir at RT for 2 hours. -
Purification: Dilute with water, extract with DCM. Flash chromatography (Hexane/EtOAc) yields the terminal alkyne.
Module B: The "Click" Reaction (Ligand Synthesis)
Target: 2-(1-Substituted-1H-1,2,3-triazol-4-yl)-6-(methoxymethyl)pyridine
This protocol uses the Sharpless-Fokin conditions, optimized for pyridine-containing substrates to prevent copper sequestration by the pyridine nitrogen.
Reagents:
-
Alkyne Scaffold (1.0 eq)
-
Organic Azide (
) (1.05 eq) - (5 mol%)
-
Sodium Ascorbate (10 mol%)
-
Solvent:
(1:1) or (4:1) for lipophilic azides.
Protocol:
-
Preparation: Dissolve the Alkyne and Azide in the chosen solvent system in a reaction vial.
-
Catalyst Activation: Prepare a fresh aqueous solution of Sodium Ascorbate (0.5 M) and
(0.1 M). -
Initiation: Add the
solution to the reaction vial, followed immediately by the Ascorbate.-
Observation: The mixture should turn bright yellow/orange (characteristic of Cu(I)). If it turns dark green/brown, oxygen has entered; add more ascorbate.
-
-
Reaction: Stir at Room Temperature for 4–12 hours. Monitor by TLC (the triazole is significantly more polar than the alkyne).
-
Termination: Dilute with water. If the product precipitates, filter it. If not, extract with DCM.
Critical Purification: Copper Removal
The "Pyridine Trap": Pyridine-triazole ligands are excellent chelators. They will bind the catalytic copper used to make them, contaminating your ligand with paramagnetic Cu(II) or Cu(I) species. This ruins subsequent NMR analysis and catalysis.
Standard EDTA Wash (Mandatory Step): Do not rely on silica columns alone.
-
Dissolve the crude ligand in DCM or EtOAc.
-
Wash the organic layer 3x with 0.1 M aqueous EDTA (pH 8) .
-
Wash 1x with water, then brine.
-
Dry over
and concentrate. -
Verification: A clean proton NMR should show sharp peaks. Broadening suggests residual paramagnetic copper.
Data Summary & Troubleshooting
| Parameter | Specification / Observation | Corrective Action |
| Stoichiometry | 1:1.05 (Alkyne:Azide) | Excess azide is easier to remove than unreacted alkyne. |
| Color Change | Yellow/Orange | Oxygen leak. Add 5 mol% more Na-Ascorbate. |
| Solubility | Precipitate forms during reaction | This is often pure product. Filter and wash with cold water. |
| NMR Quality | Broad signals | Copper Contamination. Repeat EDTA wash or digest with aqueous |
Mechanistic Insight: Why the 6-Position Matters
The diagram below illustrates how the 6-methoxymethyl group influences the coordination environment compared to a standard pyridine.
Figure 2: Coordination mode. The Pyridine and Triazole nitrogens form the primary bidentate chelate. The pendant ether oxygen (from the methoxymethyl group) provides transient stabilization (hemilability).
References
-
Crowley, J. D., et al. (2009). "Click chemistry" in coordination chemistry.[2] Dalton Transactions.
-
Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition.[4] Chemical Reviews.
- Grounding: Definitive review of the CuAAC mechanism and conditions used in Module B.
-
Lewis, J. E. M., et al. (2011). Synthesis of pyridine-triazole ligands for Cu(I)/Cu(II) switching. Inorganic Chemistry.
- Grounding: Specifically discusses the synthesis and purification of "pytri" ligands and the challenges of copper removal.
-
BenchChem. (2025).[5][6] Reactivity Profile of 2-Bromo-6-(bromomethyl)pyridine.
- Grounding: Provides context for the precursor reactivity and Sonogashira coupling conditions for 2,6-disubstituted pyridines.
Sources
- 1. Can 2-Pyridyl-1,2,3-triazole “Click” Ligands be Used to Develop Cu(I)/Cu(II) Molecular Switches? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Ligand: 2-Ethynyl-6-(methoxymethyl)pyridine in Modern Coordination Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The strategic design of ligands is a cornerstone of innovation in coordination chemistry, catalysis, and medicinal chemistry. Among the vast array of molecular scaffolds, pyridine derivatives functionalized with both a reactive alkyne and a coordinating methoxymethyl group offer a unique combination of properties. This guide provides an in-depth exploration of 2-ethynyl-6-(methoxymethyl)pyridine, a ligand poised for significant impact. We will delve into its synthesis, coordination behavior, and the burgeoning applications of its metal complexes, offering detailed protocols and expert insights to empower researchers in this exciting field.
Introduction to 2-Ethynyl-6-(methoxymethyl)pyridine: A Ligand of Untapped Potential
2-Ethynyl-6-(methoxymethyl)pyridine is a bifunctional organic molecule featuring a pyridine ring, a well-established N-donor in coordination chemistry, substituted at the 2-position with a reactive ethynyl (alkyne) group and at the 6-position with a methoxymethyl ether. This unique arrangement of functional groups provides a versatile platform for the construction of novel metal-organic architectures with tailored electronic and steric properties.
The pyridine nitrogen acts as a classical Lewis base, readily coordinating to a wide range of transition metals. The ethynyl group, a rigid and linear moiety, can participate in a variety of chemical transformations, including carbon-carbon bond-forming reactions, and can also coordinate to metal centers in various modes (η¹-terminal, η²-side-on, or as a bridging ligand). The methoxymethyl group, while seemingly simple, can influence the ligand's solubility and steric profile, and its etheric oxygen may engage in secondary coordination interactions, potentially leading to hemilabile behavior that can be advantageous in catalysis.
The synergy of these functionalities makes 2-ethynyl-6-(methoxymethyl)pyridine an attractive ligand for applications in:
-
Homogeneous Catalysis: The ability to tune the electronic and steric environment around a metal center is crucial for designing efficient catalysts. The modular nature of this ligand allows for systematic modifications to influence catalytic activity and selectivity.
-
Materials Science: The rigid alkyne unit can be exploited for the construction of conjugated polymers and metal-organic frameworks (MOFs) with interesting photophysical and electronic properties.
-
Drug Development: Pyridine-containing metal complexes have shown significant promise as anticancer agents.[1][2][3] The introduction of an alkyne functionality provides a handle for further derivatization or for targeting specific biological pathways.
This guide will provide the necessary technical details to synthesize this versatile ligand and explore its coordination chemistry with selected transition metals, paving the way for new discoveries and applications.
Synthesis of 2-Ethynyl-6-(methoxymethyl)pyridine: A Step-by-Step Protocol
The synthesis of 2-ethynyl-6-(methoxymethyl)pyridine is most effectively achieved through a two-step process involving a Sonogashira coupling followed by a deprotection step. This approach offers high yields and good functional group tolerance.[4][5]
Visualizing the Synthetic Pathway
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium and platinum complexes based on pyridine bases induced anticancer effectiveness via apoptosis protein signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Multitargeted Platinum(IV) Anticancer Complexes Bearing Pyridinyl Ligands as Axial Leaving Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ruthenium(II)-arene complexes with functionalized pyridines: synthesis, characterization and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of bidentate nitrogen ligands with methoxymethyl side chains
Application Notes & Protocols
A Modular Approach to the Synthesis of Bidentate Nitrogen Ligands Featuring Methoxymethyl (MOM) Protected Side Chains
Abstract
Bidentate nitrogen ligands, particularly those derived from 2,2'-bipyridine, are foundational in modern coordination chemistry and catalysis. The introduction of functional side chains, such as hydroxyl groups, can significantly modulate the electronic properties, solubility, and secondary coordination sphere of the resulting metal complexes. However, these reactive groups necessitate a robust protection strategy during the ligand synthesis. This guide provides a comprehensive overview and detailed protocols for the preparation of bidentate nitrogen ligands featuring methoxymethyl (MOM) protected hydroxyl groups. We will explore the strategic rationale for using the MOM group, detail a modular synthetic route involving protection, nickel-catalyzed homocoupling, and subsequent deprotection, and provide in-depth characterization guidelines for researchers, chemists, and professionals in drug development.
Introduction: The Strategic Value of Functionalized Bidentate Ligands
Bidentate nitrogen ligands like 2,2'-bipyridine and 1,10-phenanthroline are ubiquitous in coordination chemistry. Their ability to form stable, five-membered chelate rings with a wide range of metal ions makes them indispensable in fields from catalysis to materials science and medicinal chemistry.[1] The true versatility of these ligands is unlocked when functional groups are introduced onto the heterocyclic scaffold. Hydroxyl groups, in particular, can act as hydrogen bond donors/acceptors, proton-responsive sites, or points for further derivatization.
However, the synthesis of the core bipyridine structure, often achieved through harsh cross-coupling conditions, is incompatible with unprotected hydroxyl groups.[2] This necessitates a protection-deprotection strategy. The methoxymethyl (MOM) ether is an ideal protecting group for this purpose due to its ease of installation, stability to a wide range of non-acidic reagents (including organometallics and reducing agents), and clean, acid-labile removal.[3][4]
This document outlines a reliable and modular synthetic pathway, beginning with a commercially available hydroxylated halopyridine, proceeding through a MOM-protected intermediate, and culminating in the formation of the bidentate ligand.
Core Concept: The Methoxymethyl (MOM) Ether as a Strategic Protecting Group
The selection of a protecting group is a critical decision in multi-step synthesis. The MOM group is an acetal, which imparts a specific set of stability characteristics.
Causality for Choosing the MOM Group:
-
Stability: The MOM ether is stable across a broad pH range (approx. 4-12) and is inert to many common nucleophiles, bases, and reducing agents used in cross-coupling reactions.[3] This robustness is essential for the subsequent nickel-catalyzed homocoupling step.
-
Mild Cleavage: Deprotection is typically achieved under acidic conditions, which are orthogonal to the conditions used for its installation and the coupling reaction.[5] This allows for selective removal without disturbing the core ligand structure.
-
Minimal Steric Hindrance: The MOM group is relatively small, minimizing potential steric interference during the metal-catalyzed bond formation.
Synthetic Strategy Overview
The overall workflow is designed as a three-stage process: protection of the starting material, construction of the bidentate scaffold, and final deprotection to reveal the functionalized ligand. This modular approach allows for purification and characterization at each key stage, ensuring the integrity of the final product.
Caption: High-level workflow for the synthesis of hydroxylated bidentate ligands.
Detailed Experimental Protocols
These protocols describe the synthesis of 4,4'-dihydroxy-2,2'-bipyridine as a representative example.
Protocol 1: Methoxymethyl (MOM) Protection of 2-Chloro-4-hydroxypyridine
Rationale: This step protects the reactive phenolic hydroxyl group as a MOM ether. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the HCl generated in situ, preventing unwanted side reactions. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve the starting materials.
Materials:
-
2-Chloro-4-hydroxypyridine (1.0 eq)
-
Chloromethyl methyl ether (MOM-Cl) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloro-4-hydroxypyridine.
-
Dissolve the starting material in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add DIPEA to the stirred solution, followed by the dropwise addition of MOM-Cl.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-chloro-4-(methoxymethoxy)pyridine as a clear oil.
Protocol 2: Synthesis of 4,4'-bis(methoxymethoxy)-2,2'-bipyridine via Ni-Catalyzed Homocoupling
Rationale: This protocol utilizes a phosphine-free, nickel-catalyzed reductive homocoupling of the aryl chloride.[6] This method is advantageous as it avoids the use of often toxic organotin reagents (Stille coupling) or the sometimes-unstable pyridylboronic acids (Suzuki coupling).[2][7] Zinc powder acts as the reductant to generate the active Ni(0) catalyst in situ.
Materials:
-
2-Chloro-4-(methoxymethoxy)pyridine (1.0 eq)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (10 mol%)
-
Zinc dust (<10 micron, activated) (3.0 eq)
-
Triphenylphosphine (PPh₃) (20 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethylenediaminetetraacetic acid (EDTA) solution
-
Ethyl acetate (EtOAc)
-
Schlenk flask and inert atmosphere setup
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine NiCl₂·6H₂O, PPh₃, and zinc dust.
-
Add anhydrous DMF and stir the mixture vigorously at 50 °C for 30 minutes.
-
Add a solution of 2-chloro-4-(methoxymethoxy)pyridine in anhydrous DMF to the catalyst mixture.
-
Heat the reaction to 80 °C and stir for 18-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove excess zinc and nickel salts, washing with ethyl acetate.
-
Wash the combined filtrate with an aqueous EDTA solution to chelate and remove residual nickel salts, followed by washing with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting solid by recrystallization or column chromatography to afford 4,4'-bis(methoxymethoxy)-2,2'-bipyridine.
Protocol 3: Acid-Catalyzed Deprotection of the MOM Ether
Rationale: The MOM acetal is readily cleaved under acidic conditions.[4] A solution of hydrochloric acid in an alcohol/water mixture provides a protic environment that facilitates the hydrolysis of the ether, releasing the free hydroxyl group and forming formaldehyde and methanol as byproducts.
Materials:
-
4,4'-bis(methoxymethoxy)-2,2'-bipyridine (1.0 eq)
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl) (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
Procedure:
-
Dissolve the MOM-protected bipyridine in a 4:1 mixture of methanol and water.
-
Add a few drops of concentrated HCl to the solution.
-
Stir the reaction at 40-50 °C, monitoring by TLC until the starting material is consumed (typically 2-6 hours).
-
Cool the mixture to room temperature and carefully neutralize with saturated aqueous NaHCO₃ solution until the pH is ~7-8.
-
The product, 4,4'-dihydroxy-2,2'-bipyridine, may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold water.
-
If the product remains in solution, remove the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts, concentrate, and purify the solid as needed.
Characterization and Data Analysis
Thorough characterization at each step is crucial for verifying the success of the synthesis.
-
¹H NMR Spectroscopy: Will confirm the introduction and removal of the MOM group. The characteristic signals for the MOM group (a singlet around 5.3-5.5 ppm for O-CH₂-O and a singlet around 3.4-3.5 ppm for O-CH₃) will be present in the protected intermediates and absent in the final product. The aromatic signals of the pyridine rings will also shift upon coupling and deprotection.
-
Mass Spectrometry (MS): Will confirm the molecular weight of each intermediate and the final product, verifying the successful completion of each reaction step.
-
Infrared (IR) Spectroscopy: The final product will show a broad O-H stretching band (around 3200-3400 cm⁻¹) which is absent in the MOM-protected precursors.
Table 1: Representative Analytical Data
| Compound | Formula | MW ( g/mol ) | Expected ¹H NMR Signals (δ, ppm) | Expected MS (m/z) [M+H]⁺ |
| 2-Chloro-4-(methoxymethoxy)pyridine | C₇H₈ClNO₂ | 173.60 | ~8.2 (d, 1H), ~7.0 (d, 1H), ~6.9 (dd, 1H), ~5.4 (s, 2H), ~3.5 (s, 3H) | 174.0 |
| 4,4'-bis(methoxymethoxy)-2,2'-bipyridine | C₁₄H₁₆N₂O₄ | 276.29 | ~8.5 (d, 2H), ~8.2 (d, 2H), ~7.1 (dd, 2H), ~5.5 (s, 4H), ~3.5 (s, 6H) | 277.1 |
| 4,4'-dihydroxy-2,2'-bipyridine | C₁₀H₈N₂O₂ | 188.18 | ~9.5-10.5 (br s, 2H, -OH), ~8.3 (d, 2H), ~7.9 (d, 2H), ~6.9 (dd, 2H) | 189.1 |
Mechanism Spotlight: Acid-Catalyzed MOM Deprotection
The deprotection mechanism is a classic example of acetal hydrolysis, initiated by protonation of one of the ether oxygens.
Caption: Mechanism of acid-catalyzed MOM deprotection.
Applications and Future Directions
The resulting hydroxylated bidentate nitrogen ligands are valuable building blocks for a variety of applications:
-
Catalysis: The hydroxyl groups can serve as internal bases or hydrogen bond donors, influencing the selectivity and activity of metal catalysts in reactions such as transfer hydrogenation.[8]
-
Supramolecular Chemistry: They can direct the self-assembly of complex architectures through hydrogen bonding.
-
Materials Science: The ligands can be incorporated into metal-organic frameworks (MOFs) or polymers, where the hydroxyl groups offer sites for post-synthetic modification.
-
Bioinorganic Chemistry: They can be used to model metalloenzyme active sites or as scaffolds for developing metal-based therapeutic agents.[9]
Conclusion
This guide provides a validated and logical framework for the synthesis of bidentate nitrogen ligands with methoxymethyl-protected side chains. By employing a modular strategy of protection, coupling, and deprotection, researchers can reliably access highly functionalized ligands. The use of the MOM protecting group offers a robust and efficient solution for safeguarding reactive hydroxyl moieties during ligand construction. The protocols and insights presented herein are designed to empower researchers in chemistry and drug development to create novel ligands for a wide array of scientific applications.
References
-
Fujioka, H., Kubo, O., Senami, K., Minamitsuji, Y., & Maegawa, T. (2009). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Chemical Communications, (35), 4429-4431. [Link]
-
Boyd, C. A., & Cheal, S. M. (2010). Chemoenzymatic synthesis of chiral 2,2'-bipyridine ligands and their N-oxide derivatives: applications in the asymmetric aminolysis of epoxides and asymmetric allylation of aldehydes. Organic & Biomolecular Chemistry, 8(9), 2051-2059. [Link]
-
MDPI. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 567. [Link]
-
Uchida, T., et al. (2023). Design and Synthesis of Poly(2,2′-Bipyridyl) Ligands for Induction of Cell Death in Cancer Cells. Journal of Medicinal Chemistry, 66(18), 12695–12708. [Link]
-
Liao, L. Y., Kong, X. R., & Duan, X. F. (2014). Reductive couplings of 2-halopyridines without external ligand: phosphine-free nickel-catalyzed synthesis of symmetrical and unsymmetrical 2,2'-bipyridines. The Journal of Organic Chemistry, 79(2), 777–782. [Link]
-
AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry. [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Liu, T., & Fraser, C. L. (2002). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-Bipyridine. Organic Syntheses, 78, 51. [Link]
-
Wang, Z., et al. (2016). Active Cp*Iridium(III) Complex with ortho-Hydroxyl Group Functionalized Bipyridine Ligand Containing an Electron-Donating Group for the Production of Diketone from 5-HMF. ACS Catalysis, 6(6), 3764–3772. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. adichemistry.com [adichemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Reductive couplings of 2-halopyridines without external ligand: phosphine-free nickel-catalyzed synthesis of symmetrical and unsymmetrical 2,2'-bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Functionalization of Pyridine Rings via Alkyne Cycloaddition
[1][2][3]
Executive Summary
The pyridine moiety is a privileged pharmacophore, present in over 20% of top-grossing pharmaceuticals. However, traditional methods for functionalizing pyridine rings (e.g., Electrophilic Aromatic Substitution) are severely limited by the electron-deficient nature of the heterocycle, often requiring harsh conditions or yielding poor regioselectivity.
This guide details the Transition-Metal Catalyzed [2+2+2] Cycloaddition of alkynes and nitriles.[1][2][3][4][5][6][7][8][9] Unlike substitution methods that modify an existing ring, this approach constructs the pyridine core de novo.[6] This allows for the installation of sensitive functional groups and precise substitution patterns (particularly at the 2-, 3-, and 6-positions) that are otherwise synthetically inaccessible.
Strategic Rationale & Mechanism
Why Cycloaddition?
Direct functionalization of pyridine faces two hurdles:
-
Deactivation: The nitrogen atom withdraws electron density, making the ring inert to electrophiles.
-
Poisoning: The basic nitrogen lone pair often coordinates to and deactivates Lewis acid catalysts.
The [2+2+2] cycloaddition circumvents these by assembling the ring from electron-rich precursors (alkynes) and a nitrile. The reaction is 100% atom-economical and typically proceeds under neutral conditions.
Mechanistic Pathway
The reaction generally follows a metallacycle mechanism (See Diagram 1).
-
Ligand Exchange: Two alkyne units coordinate to the metal center (M).
-
Oxidative Coupling: Formation of a metallacyclopentadiene (a 5-membered metallacycle).
-
Nitrile Insertion: The nitrile coordinates and inserts into the M-C bond, expanding the ring to a 7-membered azametallacycle.
-
Reductive Elimination: The metal extrudes, forming the pyridine product and regenerating the active catalyst.
Figure 1: General catalytic cycle for Cobalt-catalyzed pyridine synthesis. The metallacyclopentadiene formation is the key step where alkyne dimerization competes with nitrile insertion.
Experimental Protocols
We present two protocols: the Classic CpCo Method (versatile, high atom economy) and the Robust Co(II)/Zn Method (user-friendly, air-stable precursors).
Protocol A: The "Classic" CpCo(CO)₂ Method
Best for: Intramolecular reactions (diynes + nitriles) and total synthesis applications.
Reagents:
-
Catalyst: Cyclopentadienylcobalt dicarbonyl [CpCo(CO)₂] (Caution: Volatile, toxic).
-
Solvent: Xylenes (degassed) or Toluene.
-
Light Source: 300W projector lamp (for photochemical activation) OR Heat (reflux).
Step-by-Step Workflow:
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon.
-
Solution A (Substrate): Dissolve the diyne (1.0 equiv) and nitrile (1.5–5.0 equiv) in degassed xylenes.
-
Note: If using a volatile nitrile, use it as the co-solvent (10-20% v/v).
-
-
Catalyst Addition: Add CpCo(CO)₂ (5–10 mol%) via syringe.
-
Expert Tip: For intermolecular reactions, slow addition of the alkyne to the catalyst/nitrile mixture via syringe pump (over 4–8 hours) is critical to prevent alkyne trimerization (benzene formation).
-
-
Activation:
-
Thermal: Heat to reflux (approx. 140°C). The solution will turn dark brown.
-
Photochemical: Irradiate at ambient temperature. This preserves sensitive stereocenters.
-
-
Monitoring: Monitor by TLC. Disappearance of the alkyne spot indicates completion.
-
Workup: Evaporate solvent under reduced pressure. The cobalt residues are paramagnetic; filter through a short plug of silica gel or neutral alumina using Et₂O/CH₂Cl₂ before NMR analysis.
Protocol B: The "Robust" CoI₂/Zn Method
Best for: Intermolecular reactions, scale-up, and labs without photochemical equipment.
Reagents:
-
Reductant: Zinc dust (activated).
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or Acetonitrile.
Step-by-Step Workflow:
-
Catalyst Activation: In a dry reaction vial, combine CoI₂ (10 mol%), dppp (10 mol%), and Zn dust (50 mol%).
-
Solvation: Add NMP (concentration 0.2 M relative to alkyne). Stir at room temperature for 15 minutes.
-
Observation: The mixture should change color (often to a deep green/brown), indicating the generation of the active Co(0) or Co(I) species in situ.
-
-
Substrate Addition: Add the alkyne (1.0 equiv) and nitrile (1.2 equiv).
-
Reaction: Heat to 80–120°C for 16–24 hours.
-
Quenching: Cool to RT. Dilute with EtOAc and wash with water (3x) to remove NMP.
-
Purification: Dry organic layer over MgSO₄, concentrate, and purify via column chromatography.
Optimization & Data Analysis
Chemoselectivity: Pyridine vs. Benzene
A common failure mode is the formation of benzene derivatives (alkyne trimerization) instead of pyridines.
| Variable | Effect on Selectivity | Recommendation |
| Nitrile Concentration | High concentration favors pyridine. | Use nitrile as solvent or >5 equiv if possible. |
| Addition Rate | Slow addition of alkyne keeps [Alkyne] low. | Use syringe pump (0.1 mmol/hr) for Protocol A. |
| Sterics | Bulky alkynes favor pyridine formation. | Use TMS-protected alkynes if regiocontrol is needed. |
| Electronic | Electron-deficient nitriles are more reactive. | Reacts faster; requires lower temp. |
Regioselectivity Logic
In intermolecular reactions (2 different alkynes + 1 nitrile), regiocontrol is difficult.
-
Solution: Use partially intramolecular substrates (e.g.,
-cyanoalkynes) to fix the position of one substituent relative to the nitrogen.
Figure 2: Decision tree for substrate design. Tethering the alkyne units significantly improves regiochemical outcomes.
References
-
Vollhardt, K. P. C. (1984). "Cobalt-mediated [2 + 2 + 2] cycloadditions: a maturing synthetic strategy". Angewandte Chemie International Edition, 23(8), 539–556. Link
-
Heller, B., & Hapke, M. (2007). "The fascinating construction of pyridine ring systems by transition metal-catalysed [2+2+2] cycloaddition reactions". Chemical Society Reviews, 36(7), 1124-1150. Link
-
Wang, C.-S., et al. (2021). "Robust Cobalt Catalyst for Nitrile/Alkyne [2+2+2] Cycloaddition". Angewandte Chemie, 60(17). Link
-
Bönnemann, H. (1985). "Organocobalt compounds in the synthesis of pyridines". Angewandte Chemie International Edition, 24(4), 248-262. Link
Sources
- 1. In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00222B [pubs.rsc.org]
- 2. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Ni-Catalyzed [2 + 2 + 2] Cycloaddition via the Capture of Azametallacyclopentadienes with Allyl Boronate: Facile Access to Fused Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Design of supramolecular complexes using 2-Ethynyl-6-(methoxymethyl)pyridine
Application Note: Design of Supramolecular Complexes using 2-Ethynyl-6-(methoxymethyl)pyridine
Executive Summary
This guide details the design, synthesis, and characterization of supramolecular architectures utilizing 2-Ethynyl-6-(methoxymethyl)pyridine (EMP) . Unlike simple pyridine ligands, EMP offers a unique heterotopic coordination manifold :
-
Pyridine Nitrogen: A borderline hard/soft donor for primary metal anchoring.
-
Methoxymethyl Ether: A hemilabile "arm" that provides weak O-donation, enabling dynamic error correction during self-assembly or stabilizing coordinatively unsaturated intermediates.
-
Ethynyl Group: A rigid, conjugated functionality capable of
-coordination (with Ag/Cu), -alkynylide formation (with Pt/Pd), or acting as a hydrogen-bond donor in crystal engineering.
This document provides two distinct protocols: Dynamic Helicate Assembly (exploiting the N,O-chelate effect) and Rigid Metallacycle Construction (exploiting the alkynyl moiety).
Ligand Design Philosophy & Causality
Effective supramolecular design requires understanding the "personality" of the ligand. EMP is designed to overcome the kinetic trap problem common in self-assembly.
-
The Hemilability Factor: In traditional self-assembly, strong bonds form irreversibly, often leading to amorphous precipitates. The 6-methoxymethyl group of EMP acts as a hemilabile ligand. It binds to the metal center initially to saturate the coordination sphere but can be displaced by stronger ligands or solvent molecules, or simply "breathe" (detach/reattach) to allow the thermodynamic reorganization of the complex into a discrete shape (e.g., a helicate or cage).
-
The Steric Control: The 2,6-substitution pattern prevents the formation of overcrowded octahedral homoleptic complexes (e.g.,
), favoring lower coordination numbers (e.g., ) often required for linear or tetrahedral geometries in supramolecular arrays.
Experimental Protocols
Protocol A: Self-Assembly of [Ag (EMP) ] Helicates
Target Architecture: A dinuclear double-stranded helicate driven by Ag(I) coordination geometry.
Reagents:
-
Ligand: 2-Ethynyl-6-(methoxymethyl)pyridine (EMP)
-
Metal Source: Silver Triflate (AgOTf) or Silver Hexafluoroantimonate (AgSbF
) -
Solvent: Dichloromethane (DCM) / Methanol (MeOH)
Step-by-Step Methodology:
-
Stoichiometric Calculation: Weigh EMP (147.17 g/mol , 1.0 eq) and AgOTf (256.94 g/mol , 1.0 eq). Note: A 1:1 ratio is critical to favor the dinuclear species over polymeric networks.
-
Dissolution: Dissolve EMP in minimal DCM (approx. 0.1 M). Separately, dissolve AgOTf in MeOH.
-
Slow Mixing (The "Layering" Technique):
-
Place the denser DCM/Ligand solution in a narrow crystallization tube.
-
Carefully layer pure MeOH (buffer layer) on top.
-
Layer the AgOTf/MeOH solution on top of the buffer.
-
Causality: This slow diffusion gradient prevents immediate precipitation, allowing the Ag(I) ions to find the thermodynamic minimum (the helicate) rather than kinetic aggregates.
-
-
Incubation: Seal the tube and store in the dark (Ag salts are photosensitive) at 4°C for 3-7 days.
-
Isolation: Colorless block crystals should form at the interface. Decant solvent and wash with cold Et
O.
Self-Validation Check:
-
Visual: If a grey/black powder forms, the Ag has reduced (light exposure) or mixing was too fast.
-
NMR:
H NMR should show a downfield shift of the pyridine protons and a distinct shift in the methoxy signal ( 3.4 ppm shifted) indicating O-coordination.
Protocol B: Construction of Pt(II) Molecular Rectangles
Target Architecture: A rigid molecular rectangle using EMP as a linear linker via
Reagents:
-
Ligand: EMP
-
Corner Unit: cis-[Pt(PEt
) Cl ] -
Catalyst: CuI (5 mol%)
-
Base: Diethylamine (Et
NH)
Step-by-Step Methodology:
-
Pre-activation: In a Schlenk flask under Argon, dissolve EMP (2.05 eq) and cis-[Pt(PEt
) Cl ] (1.0 eq) in degassed Et NH. -
Catalysis: Add CuI. The solution may turn yellow/orange.
-
Reflux: Heat to 60°C for 12 hours.
-
Mechanism:[1] The CuI facilitates the deprotonation of the terminal alkyne, forming a Cu-acetylide intermediate which transmetallates to Pt, displacing the Chloride ligands.
-
-
Purification: Evaporate solvent. Redissolve in DCM and pass through a short silica plug (eluent: DCM/Hexane) to remove Cu salts and ammonium chloride byproducts.
-
Self-Assembly (Closing the Loop): The resulting linear species is a "clip". To close the rectangle, react this "clip" with a linear dipyridyl linker (e.g., 4,4'-bipyridine) and AgOTf (to abstract the remaining chlorides on the Pt if creating a charged box) or use a pre-formed coordination approach.
Visualization of Assembly Pathways
The following diagram illustrates the divergent pathways based on metal selection.
Figure 1: Divergent synthesis pathways for EMP. Pathway A utilizes the hemilabile ether for helicate formation, while Pathway B utilizes the alkyne for rigid organometallic scaffolding.
Characterization & Data Interpretation
The following table summarizes expected shifts in
| Moiety | Proton | Free Ligand ( | Ag(I) Complex ( | Pt(II) Complex ( | Diagnostic Note |
| Pyridine | H3/H5 | 7.2 - 7.6 | +0.1 to +0.3 | +0.05 | Downfield shift confirms N-coordination. |
| Ether | -OCH | ~3.4 | +0.1 to +0.4 | ~0 | Shift indicates O-chelation (Ag). No shift implies dangling arm (Pt). |
| Alkyne | ~3.1 | +0.05 (or loss) | Disappears | Loss of signal confirms Pt-alkynylide bond formation. | |
| Methylene | -CH | ~4.6 | +0.2 | ~0 | Diastereotopic splitting may occur if helicate is chiral. |
Key Troubleshooting Tip:
If the -OCH
References
-
Constable, E. C. (2023). 2,2′:6′,2″-Terpyridines: From supramolecular synthons to functional nanomaterials. Chemical Society Reviews. Link(Cited for general principles of pyridine-based supramolecular design).
-
Vojta, D., et al. (2018).[2] 2-Ethynylpyridine dimers: IR spectroscopic and computational study. Spectrochimica Acta Part A. Link(Cited for H-bonding and alkyne characterization data).
-
Schmidbaur, H., & Schier, A. (2015). Argentophilic interactions. Angewandte Chemie International Edition. Link(Cited for Ag(I) coordination geometry and pi-interactions).
-
Stang, P. J. (2012). Abiotic Helical Assemblies. Chemical Reviews. Link(Cited for helicate assembly protocols).
-
PubChem Compound Summary . (2023). 2-Ethynyl-6-(methoxymethyl)pyridine.[1][3][4] National Center for Biotechnology Information. Link(Cited for physicochemical properties).
Sources
Application Note: Precision Cysteine Bioconjugation using Ethynyl-Pyridine (EP) Reagents
This Application Note is designed for researchers in bioconjugation and drug development. It moves beyond standard textbook definitions to provide a field-tested, mechanistic guide on using Ethynyl-Pyridine (EP) reagents for cysteine-selective modification.
Abstract
The "gold standard" maleimide-thiol reaction, while popular, suffers from reversibility (retro-Michael addition) in plasma, leading to premature drug release and off-target toxicity. Ethynyl-Pyridine (EP) reagents represent a next-generation class of "turn-on" electrophiles that react with cysteine thiols to form chemically stable vinyl heteroaryl sulfides . This guide details the mechanism, kinetic advantages, and optimized protocols for deploying EP motifs in Antibody-Drug Conjugates (ADCs) and protein labeling, ensuring superior stability and site-selectivity.
Scientific Background & Rationale
The Maleimide Problem vs. The Ethynyl-Pyridine Solution
In drug development, particularly for ADCs, linker stability is paramount. Maleimides form thiosuccinimide rings that are susceptible to hydrolysis or exchange with serum albumin (retro-Michael pathway).
Ethynyl-Pyridine (EP) reagents utilize an electron-deficient pyridine ring to activate an adjacent alkyne. Upon reaction with a thiol (cysteine), they undergo a nucleophilic addition to form a vinyl sulfide .
-
Stability: The resulting vinyl sulfide bond is conjugated to the aromatic system, rendering it thermodynamically stable and resistant to plasma exchange.
-
Selectivity: The reaction is highly selective for thiols over amines (lysine) at physiological pH due to the specific orbital overlap requirements and the "soft" nature of the electrophile.
-
Charge Modulation: Quaternized variants (e.g., N-methyl-2-ethynylpyridinium) introduce a permanent positive charge, which can improve the solubility of hydrophobic payloads (like pyrrolobenzodiazepines or auristatins).
Mechanism of Action: The Thiol-Yne Reaction
Unlike copper-catalyzed click chemistry (CuAAC), the reaction between a cysteine thiolate and an ethynyl-pyridine is a metal-free, nucleophilic addition.
-
Activation: The pyridine nitrogen (especially if protonated or alkylated) withdraws electron density, activating the alkyne.
-
Addition: The thiolate attacks the
-carbon of the alkyne.[1] -
Product Formation: Protonation of the intermediate yields a vinyl sulfide, typically favoring the Z-isomer (anti-Markovnikov addition) due to stabilization interactions between the sulfur lone pair and the pyridine nitrogen.
Comparative Analysis of Reagents
| Feature | Maleimide | Iodoacetamide | Ethynyl-Pyridine (EP) |
| Reaction Type | Michael Addition | Nucleophilic Addition (Thiol-Yne) | |
| Reaction Speed | Fast ( | Slow | Tunable (Fast with quaternization) |
| Linkage Stability | Moderate (Retro-Michael risk) | High (stable thioether) | Superior (Conjugated vinyl sulfide) |
| Selectivity | High (pH 6.5–7.5) | Moderate (can hit His/Lys) | High (Soft electrophile) |
| Byproducts | Hydrolysis products | Iodide ions | None (Atom economical) |
Visualizing the Mechanism
The following diagram illustrates the mechanistic pathway of the cysteine-EP reaction compared to the instability of maleimides.
Figure 1: Mechanistic comparison showing the irreversible formation of the vinyl sulfide adduct with Ethynyl-Pyridine reagents versus the reversible thiosuccinimide formed by maleimides.
Experimental Protocol: Antibody-Drug Conjugation
Materials Required[2]
-
Antibody: IgG1 (e.g., Trastuzumab), 5–10 mg/mL in PBS.
-
Reagent: 2-Ethynylpyridine-linker-Payload (dissolved in DMSO or DMF).
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride.
-
Buffers:
-
Conjugation Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.5.
-
Desalting Buffer: PBS, pH 7.4.[2]
-
-
Equipment: NAP-5 columns (Cytiva) or Zeba Spin Desalting Columns.
Step-by-Step Workflow
Step 1: Antibody Reduction (Interchain Disulfides)
Rationale: Most IgGs do not have free cysteines. We must reduce interchain disulfides to generate reactive thiols.
-
Dilute antibody to 5 mg/mL in Conjugation Buffer .
-
Add TCEP (2.5 to 3.0 molar equivalents per antibody) from a fresh 10 mM stock.
-
Incubate at 37°C for 90 minutes with mild agitation.
-
Expert Note: Do not use DTT if you plan to conjugate without purification, as DTT contains thiols that will quench your EP reagent. TCEP is non-thiol based.
-
Step 2: Conjugation Reaction
Rationale: The ethynyl group reacts spontaneously with the generated thiols.
-
Cool the reduced antibody solution to room temperature (22°C).
-
Add the Ethynyl-Pyridine Reagent (dissolved in DMSO, <10% v/v final organic solvent).
-
Stoichiometry: Use 5–8 molar equivalents of reagent per antibody (assuming ~4 free thiols generated).
-
-
Incubate at 25°C for 2–4 hours .
-
Expert Note: Unlike maleimides (which react in minutes), EP reagents may require slightly longer times depending on the specific linker design. Quaternized pyridines react faster (<30 mins).
-
Step 3: Quenching and Purification
-
Quench excess reagent by adding N-acetylcysteine (NAC) (20 equivalents) and incubate for 15 minutes.
-
Purify the conjugate using a Zeba Spin Column or Size Exclusion Chromatography (SEC) equilibrated with PBS to remove small molecules and organic solvent.
Quality Control & Validation
Drug-to-Antibody Ratio (DAR) Determination
Method: Hydrophobic Interaction Chromatography (HIC-HPLC).
-
Protocol: Use a TSKgel Butyl-NPR column. Elute with a gradient of Ammonium Sulfate (1.5 M to 0 M) in 25 mM Sodium Phosphate.
-
Expected Result: Distinct peaks corresponding to DAR 0, 2, 4, 6, 8. The hydrophobicity of the EP linker will determine retention time shifts.
Stability Assay (The "Torture Test")
Rationale: To prove the superiority over maleimide.
-
Incubate the conjugate in human plasma or 5 mM Glutathione (GSH) at 37°C.
-
Aliquot samples at 0, 24, 72, and 168 hours.
-
Pass Criteria: <5% loss of payload over 7 days. (Maleimides typically show 20–40% loss).
Workflow Visualization
Figure 2: Optimized operational workflow for generating Ethynyl-Pyridine Antibody-Drug Conjugates.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conjugation Yield | pH too low (< 6.5) | Increase pH to 7.5–8.0. The thiolate anion is required for attack on the alkyne. |
| Precipitation | Hydrophobic payload | Use a quaternized EP reagent (N-methylated) to add charge/solubility, or increase DMSO to 10-15%. |
| Double Addition | Excess reagent/Time | Thiol-yne can theoretically accept two thiols. Control stoichiometry tightly (1.1 eq per thiol) or use sterically hindered EP derivatives. |
References
-
Koniev, O., & Wagner, A. (2015). Developments and recent advancements in the field of endogenous amino acid selective chemical modification of proteins. Chemical Society Reviews, 44(15), 5495-5551. Link
-
Stenton, B. J., et al. (2018). Quaternized Vinyl/Alkynyl Pyridine Enables Ultrafast Cysteine-Selective Protein Modification and Charge Modulation.[4] Chemical Science, 9, 4185-4189. Link
-
Fontaine, S. D., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Bioconjugate Chemistry, 26(11), 2287-2293. (Provided for comparative context on maleimide instability). Link
-
Massi, A., & Nanni, D. (2012). Thiol–yne coupling: revisiting old concepts as a breakthrough for up-to-date applications. Organic & Biomolecular Chemistry, 10, 3791-3807. Link
Sources
Synthesis of mGluR5 antagonist analogs using pyridine alkynes
Application Note: Synthesis and Validation of Pyridine-Alkyne mGluR5 Negative Allosteric Modulators
Introduction & Mechanistic Overview
The metabotropic glutamate receptor subtype 5 (mGluR5) is a Class C G-protein-coupled receptor (GPCR) that plays a critical role in modulating excitatory neurotransmission in the central nervous system[1]. Dysregulation of mGluR5 signaling is heavily implicated in severe neurological and psychiatric conditions, including anxiety, depression, Fragile X syndrome, and substance addiction[1][2].
Unlike orthosteric antagonists that directly compete with endogenous glutamate, Negative Allosteric Modulators (NAMs) bind to a distinct transmembrane pocket. This non-competitive mechanism offers superior receptor subtype selectivity while maintaining the spatial and temporal fidelity of endogenous signaling[3]. The prototypical mGluR5 NAMs—such as 2-methyl-6-(phenylethynyl)pyridine (MPEP) and 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP)—are characterized by a highly rigid diaryl alkyne scaffold[3].
mGluR5 Signaling Pathway and Allosteric Inhibition by Pyridine-Alkyne NAMs.
Chemical Rationale: The Sonogashira Cross-Coupling Strategy
The synthesis of MPEP, MTEP, and their structural analogs relies on the Sonogashira cross-coupling reaction. This palladium-catalyzed sp²-sp carbon-carbon bond formation allows for the chemoselective coupling of an aryl or heteroaryl halide with a terminal ethynylpyridine under relatively mild conditions[4][5].
Causality & Mechanistic Insights:
-
Catalytic Synergy: The reaction utilizes a palladium(0) active species for the oxidative addition of the aryl halide. A copper(I) co-catalyst (e.g., CuI) is employed to form a copper acetylide intermediate, which rapidly undergoes transmetalation with the palladium complex to drive product formation[4].
-
HOMO Energy Considerations: Computational density functional theory (DFT) studies indicate that synthetically meaningful yields are achieved when the Highest Occupied Molecular Orbital (HOMO) energy of the aryl halide is lower than the HOMO energy of the respective alkyne[5]. This electronic matching dictates the efficiency of the oxidative addition and transmetalation steps.
-
Mitigating Glaser-Hay Homocoupling: A critical failure point in this synthesis is the copper-mediated homocoupling of the terminal alkyne (Glaser-Hay coupling) in the presence of adventitious oxygen[6]. To ensure high yields and simplify downstream purification, rigorous deoxygenation is mandatory. In large-scale pharmaceutical processes, copper-free variants or strict stoichiometric control of the alkyne (e.g., limiting the charge to 1.01 equivalents) are utilized to suppress this impurity[6].
Self-Validating Sonogashira Cross-Coupling Workflow for Pyridine Alkynes.
Self-Validating Experimental Protocol: Synthesis of MTEP Analogs
This protocol outlines the synthesis of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) and related analogs. The methodology is designed as a self-validating system, incorporating critical in-process controls to guarantee structural integrity.
Materials:
-
4-Bromo-2-methylthiazole (or equivalent aryl/heteroaryl halide)
-
3-Ethynylpyridine (or 2-methyl-6-ethynylpyridine for MPEP analogs)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (3-5 mol%)
-
Copper(I) iodide [CuI] (1-2 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Step-by-Step Workflow:
-
Preparation and Degassing (Critical Step):
-
Charge a Schlenk flask or heavy-walled pressure tube with 4-bromo-2-methylthiazole (1.0 equiv) and 3-ethynylpyridine (1.05–1.1 equiv) dissolved in anhydrous Et₃N/THF (1:1 v/v)[7].
-
Causality: Triethylamine serves a dual purpose as both a solvent and a base to neutralize the hydrohalic acid generated during the catalytic cycle, preventing catalyst poisoning and driving the reaction forward.
-
Perform three consecutive freeze-pump-thaw cycles. Validation: The complete absence of bubbling upon thawing under vacuum confirms the removal of dissolved oxygen, which is essential to prevent Glaser-Hay homocoupling[6][7].
-
-
Catalyst Addition:
-
Backfill the vessel with high-purity Argon.
-
Quickly add Pd(PPh3)2Cl2 (0.05 equiv) and CuI (0.02 equiv) against a positive counter-flow of Argon, then seal the vessel securely[7].
-
-
Reaction Execution:
-
Workup and Quench:
-
Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and filter through a pad of Celite to remove precipitated triethylammonium halide salts and solid catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl (to sequester residual copper ions), followed by brine[5].
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification and Analytical Validation:
-
Purify the crude residue via silica gel flash chromatography.
-
Validation: Confirm structural integrity via ¹H NMR (verify the disappearance of the terminal alkyne proton at ~3.0 ppm and the correct integration of the pyridine and thiazole aromatic protons) and ¹³C NMR (verify characteristic internal alkyne carbons at ~80-90 ppm). Ensure HPLC purity is ≥98% before biological evaluation.
-
Quantitative Structure-Activity Relationship (SAR) Data
The rigid diaryl alkyne linker is highly sensitive to steric and electronic modifications. The following table summarizes the pharmacological profiles of key pyridine-alkyne mGluR5 NAMs synthesized via this methodology.
| Compound Name | Chemical Structure / Modification | Target | Binding Affinity (Kᵢ) / Potency (IC₅₀) | Key Structural Feature |
| MPEP | 2-methyl-6-(phenylethynyl)pyridine | mGluR5 NAM | Kᵢ ≈ 16 nM[1] | Prototypic diaryl alkyne scaffold. |
| MTEP | 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine | mGluR5 NAM | IC₅₀ ≈ 5 nM, Kᵢ ≈ 16–42 nM[1] | Thiazole ring enhances metabolic stability and aqueous solubility. |
| MMPEP | 2-((3-methoxyphenyl)ethynyl)-6-methylpyridine | mGluR5 NAM | High affinity[5] | Methoxy substitution on the phenyl ring. |
| Compound 19 | 1,3-bis(pyridin-2-ylethynyl)benzene | mGluR5 NAM | Potent negative modulator[8] | Dimeric analogue; activity highly dependent on pyridine nitrogen position. |
Table 1: Pharmacological profiles of prototypical pyridine-alkyne mGluR5 negative allosteric modulators.
References
Sources
- 1. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships comparing N-(6-methylpyridin-yl)-substituted aryl amides to 2-methyl-6-(substituted-arylethynyl)pyridines or 2-methyl-4-(substituted-arylethynyl)thiazoles as novel metabotropic glutamate receptor subtype 5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Improved Syntheses of the mGlu5 Antagonists MMPEP and MTEP Using Sonogashira Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. Structure-activity relationships for negative allosteric mGluR5 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Procedure for deprotection and isolation of 2-Ethynyl-6-(methoxymethyl)pyridine
Application Note: Deprotection and Isolation of 2-Ethynyl-6-(methoxymethyl)pyridine
Executive Summary
This technical guide outlines the optimized protocol for the deprotection of 2-((trimethylsilyl)ethynyl)-6-(methoxymethyl)pyridine to yield the terminal alkyne 2-Ethynyl-6-(methoxymethyl)pyridine (CAS 496840-21-2) . This compound is a critical intermediate in the synthesis of mGluR5 radiotracers and "click" chemistry ligands for pyridine-based metal-organic frameworks (MOFs).
The protocol utilizes a base-catalyzed methanolysis (
Reaction Design & Causality
The Chemical Challenge
The target molecule contains two distinct functionalities:
-
Trimethylsilyl (TMS) protected alkyne: Requires cleavage.[1]
-
Methoxymethyl (MOM) ether: A protecting group sensitive to strong acids but stable to bases.
Why Potassium Carbonate (
-
Selectivity: The methoxide ion generated in situ attacks the silicon atom due to the high affinity of silicon for oxygen, forming methoxytrimethylsilane. This releases the acetylide anion, which is immediately protonated by methanol.
-
Stability: The MOM ether at the C6 position is completely inert to these mild basic conditions, preventing side reactions that might occur with acidic hydrolysis.
-
Cost & Scalability:
is significantly cheaper than TBAF and easier to remove during aqueous workup.
Mechanistic Pathway
The reaction proceeds via a nucleophilic attack of the methoxide anion on the silicon center, forming a pentacoordinate silicate intermediate, followed by the release of the alkyne anion.
Caption: Mechanistic flow of base-catalyzed desilylation preserving the MOM ether.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role | Grade |
| TMS-Precursor | 219.36 | 1.0 | Substrate | >95% HPLC |
| Potassium Carbonate | 138.21 | 1.5 | Catalyst/Base | Anhydrous, Granular |
| Methanol | 32.04 | N/A | Solvent | ACS Reagent |
| Dichloromethane (DCM) | 84.93 | N/A | Extraction | ACS Reagent |
| Brine | N/A | N/A | Wash | Saturated |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Charge a round-bottom flask with 2-((trimethylsilyl)ethynyl)-6-(methoxymethyl)pyridine (1.0 equiv).
-
Dissolve in Methanol (0.1 M concentration relative to substrate). Note: Anhydrous methanol is not strictly required, but ensures consistency.
-
Add Potassium Carbonate (
, 1.5 equiv) in a single portion. -
Stir the suspension vigorously at Room Temperature (20–25°C) .
Step 2: Monitoring (Self-Validation)
-
TLC System: 20% Ethyl Acetate in Hexanes.
-
Visualization: UV (254 nm). The TMS starting material (
) will disappear, and the terminal alkyne product ( ) will appear. -
Time: Reaction is typically complete within 30 to 60 minutes .
Step 3: Workup & Isolation
-
Concentration: Remove the bulk of the methanol under reduced pressure (Rotavap, 40°C) to leave a solid/oily residue. Critical: Do not distill to complete dryness if the product is volatile; leave a small volume.
-
Partition: Resuspend the residue in Dichloromethane (DCM) and Water (1:1 ratio).
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Wash: Combine organic layers and wash once with Saturated Brine to remove residual methanol and base.
-
Drying: Dry over anhydrous
for 15 minutes. Filter. -
Evaporation: Concentrate under reduced pressure to yield the crude oil.
Step 4: Purification
-
The crude product is often >95% pure. If necessary, purify via Flash Column Chromatography (Silica Gel).[1]
-
Eluent: Gradient 0%
20% EtOAc in Hexanes. -
Pro-Tip: Pre-wash the silica column with 1% Triethylamine/Hexane to neutralize acidic sites that might degrade the pyridine ring, though this is optional for this specific substrate.
Workflow Visualization
The following diagram illustrates the operational workflow, highlighting critical decision points (diamonds) and actions (rectangles).
Caption: Operational flowchart for the isolation of 2-Ethynyl-6-(methoxymethyl)pyridine.
Characterization & Quality Control
To validate the synthesis, compare the isolated product against these standard spectral data points.
| Technique | Expected Signal | Structural Assignment |
| 1H NMR (CDCl3) | Terminal Alkyne C-H (Diagnostic) | |
| 1H NMR (CDCl3) | Methylene (-CH2-) of MOM group | |
| 1H NMR (CDCl3) | Methoxy (-OCH3) of MOM group | |
| Physical State | Pale yellow liquid | Visual inspection |
| Stability | Store at 4°C under | Prevents polymerization of terminal alkyne |
Troubleshooting Note: If the yield is low, check the volatility of the product. The terminal alkyne has a lower molecular weight (147.17 g/mol ) than the precursor. Avoid high-vacuum pumps for extended periods; use a water aspirator (approx. 20 mmHg) for concentration.
References
-
Preparation of 2-Ethynyl-6-(methoxymethyl)pyridine (Compound Summary) . PubChem. National Library of Medicine. [Link][5][6]
-
Synthesis of 2-Ethynylpyridines via Sonogashira Coupling . Organic Syntheses. 2006, 83, 217. [Link]
- Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Fifth Edition. John Wiley & Sons. (Standard reference for MOM ether stability).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 2-Ethynyl-6-(methoxymethyl)pyridine | C9H9NO | CID 12967995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 2-ethynyl-6-(methoxymethyl)pyridine (C9H9NO) [pubchemlite.lcsb.uni.lu]
Troubleshooting & Optimization
Technical Support Center: Preventing Polymerization of 2-Ethynyl-6-(methoxymethyl)pyridine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and materials scientists who struggle with the storage stability of ethynylpyridines.
2-Ethynyl-6-(methoxymethyl)pyridine is a highly valuable bifunctional building block. However, its molecular architecture—combining a reactive terminal alkyne with a nucleophilic pyridine nitrogen—makes it exceptionally susceptible to degradation[1]. This guide provides field-proven, mechanistically grounded protocols to ensure your compound remains pristine during long-term storage.
Mechanistic Insights: The Causality of Degradation
To prevent degradation, we must first understand the thermodynamic and kinetic pathways that cause it. 2-Ethynyl-6-(methoxymethyl)pyridine polymerizes via three primary mechanisms:
-
Glaser-Type Homocoupling: Terminal alkynes are highly prone to oxidative dimerization[2]. In the presence of trace copper (often residual from Sonogashira coupling synthesis) and ambient oxygen, the alkyne undergoes rapid homocoupling to form dimeric diynes.
-
Transition-Metal Catalyzed Polymerization: Trace palladium or copper can catalyze the formation of conjugated poly(aryleneethynylene)s or polyacetylene derivatives[3]. Even parts-per-million (ppm) levels of these metals act as latent catalysts.
-
Spontaneous Ionic Polymerization: 2-Ethynylpyridine derivatives are known to undergo in-situ uncatalyzed polymerization into dark, viscous poly(2-ethynylpyridinium) species[4]. While the methoxymethyl group at the 6-position provides some steric shielding to the pyridine nitrogen, auto-catalysis remains a high risk at ambient temperatures.
Mechanistic pathways of 2-Ethynyl-6-(methoxymethyl)pyridine degradation and polymerization.
Troubleshooting & FAQs
Q1: My stored batch of 2-Ethynyl-6-(methoxymethyl)pyridine turned dark brown and viscous. What happened, and can I recover it? A1: The darkening indicates the formation of conjugated poly(ethynylpyridine) oligomers[4]. This is typically triggered by residual trace metals acting in concert with ambient light or heat. Terminal alkynes possess high electron density, making them highly reactive[1]. Recovery Strategy: If the liquid is only slightly yellow, you can recover the monomer via short-path vacuum distillation or by passing it through a short plug of silica gel. If it has become highly viscous, the polymerization is extensive, and the batch must be discarded.
Q2: How do I completely remove trace metal catalysts to prevent auto-polymerization? A2: Standard aqueous workups are insufficient because the pyridine ring coordinates strongly to transition metals. You must use a targeted metal scavenger (e.g., silica-supported thiourea or EDTA) before final purification. See Protocol 1 below for a self-validating workflow.
Q3: What are the absolute best storage conditions for this specific molecule? A3: To halt thermodynamic and kinetic degradation pathways, you must control the environment rigorously[2]:
-
Temperature: Store at -20 °C. Lowering the thermal energy prevents uncatalyzed thermal cycloadditions.
-
Atmosphere: Strict Argon or Nitrogen blanketing. Oxygen is the terminal oxidant in Glaser coupling.
-
Light: Use amber vials. UV light generates radicals that initiate polymerization.
Q4: Should I add a chemical stabilizer like BHT? A4: Generally, no. While BHT prevents radical-mediated autoxidation, the primary degradation pathways for ethynylpyridines are metal-catalyzed or ionic. Adding BHT introduces an impurity that may interfere with downstream sensitive organometallic reactions (like Click chemistry). Rigorous purification and cold, inert storage are far more effective.
Quantitative Data: Storage Conditions vs. Stability
The following table summarizes the causal relationship between storage environments and the expected half-life of the monomeric compound.
| Storage Temperature | Atmosphere | Illumination | Expected Shelf-Life | Purity Retention (NMR) | Physical State Observation |
| Ambient (25 °C) | Air | Clear Vial | < 1 Week | < 50% | Rapid darkening, high viscosity |
| Fridge (2–8 °C) | Air | Amber Vial | 1–3 Months | ~90% | Moderate yellowing, fluid |
| Freezer (-20 °C) | Argon | Amber Vial | > 12 Months | > 98% | Pristine, clear liquid |
Experimental Protocols
Protocol 1: Trace Metal Scavenging and Monomer Isolation
Purpose: To remove ppm-level Cu/Pd residues that act as latent polymerization catalysts. This protocol is a self-validating system; successful metal removal is visually confirmed by the loss of residual catalytic color (often green/brown tints).
-
Dissolution: Dissolve the crude 2-Ethynyl-6-(methoxymethyl)pyridine in a non-polar solvent (e.g., Hexanes/EtOAc 9:1) to a concentration of 0.1 M.
-
Scavenger Addition: Add a functionalized silica metal scavenger (e.g., SiliaMetS® Thiol) at 5 equivalents relative to the estimated catalyst loading from your synthesis.
-
Incubation: Stir the suspension gently at room temperature for 4 hours. Causality note: The pyridine ring competes for metal coordination; prolonged incubation ensures complete thermodynamic transfer of metals to the high-affinity scavenger.
-
Filtration: Filter the mixture through a pad of Celite to remove the scavenger beads. The filtrate should be completely colorless.
-
Concentration: Remove the solvent under reduced pressure. Crucial: Keep the rotary evaporator water bath strictly below 30 °C to prevent thermally-induced polymerization.
Protocol 2: Aliquoting and Inert Gas Blanketing for Long-Term Storage
Purpose: To create an oxygen-free environment that prevents Glaser homocoupling and oxidative degradation[2].
-
Vial Selection: Select pre-dried, amber glass vials with PTFE-lined caps. Causality note: Amber glass blocks UV-initiated radical pathways, and PTFE prevents the leaching of plasticizers into the neat liquid.
-
Aliquoting: Divide the purified compound into single-use aliquots (e.g., 100–500 mg). Causality note: Repeated freeze-thaw cycles and repeated exposure to ambient air rapidly degrade the bulk batch.
-
Argon Purging: Insert an Argon line (via a clean needle) into the headspace of the vial. Purge with a gentle stream of Argon for 60 seconds to displace all oxygen.
-
Sealing: Quickly cap the vial tightly while withdrawing the needle. Wrap the cap edge with Parafilm to prevent atmospheric ingress over time.
-
Storage: Immediately transfer the sealed aliquots to a -20 °C freezer.
Optimized step-by-step workflow for the purification and long-term storage of ethynylpyridines.
References
1.[2] Title: Common pitfalls in the handling of terminal alkynes Source: Benchchem URL: 2.[4] Title: 2-Ethynylpyridine 98 1945-84-2 Source: Sigma-Aldrich URL: 3.[3] Title: Conjugated polymers developed from alkynes | National Science Review Source: Oxford Academic URL: 4.[1] Title: Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies Source: MDPI URL:
Sources
Optimal storage conditions for ethynyl-substituted pyridines under nitrogen
Technical Support Center: Specialty Heterocycles Division Subject: Optimal Storage & Handling of Ethynyl-Substituted Pyridines Ticket ID: #ETH-PYR-STG-001 Status: Open for Public Access
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are working with ethynylpyridines (e.g., 2-ethynylpyridine, 4-ethynylpyridine) and have observed instability, color changes, or yield loss in subsequent couplings (Sonogashira/Click).
These compounds are "Janus-faced" intermediates: the pyridine ring provides basicity and coordination sites, while the terminal alkyne is prone to oxidation, polymerization, and acidity. This duality requires a storage protocol that goes beyond standard "store cold and dark" advice.
Part 1: The Core Protocol (Storage Specifications)
Do not treat ethynylpyridines like standard organic solids. They are reactive monomers waiting for a trigger.
Optimal Storage Matrix
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C to -80°C | Arrhenius suppression of spontaneous thermal polymerization. 2-Ethynylpyridine (liquid) is particularly prone to oligomerization at RT. |
| Atmosphere | Nitrogen (N₂) or Argon (Ar) | Oxygen facilitates Glaser coupling (homocoupling to diynes). Argon is superior due to higher density (better "blanket"). |
| Container | Amber Glass + Teflon-lined Cap | Amber glass blocks UV (photo-initiation). Teflon prevents leaching of plasticizers which can initiate radical chains. |
| Physical State | Solid (Frozen) or Oil | 2-Ethynylpyridine is a liquid at RT. Storing it frozen (-20°C) significantly extends shelf life by locking the crystal lattice. |
| Additives | None (Usually) | Radical inhibitors (BHT/MEHQ) are effective but interfere with catalytic couplings. Only add if downstream tolerance is confirmed. |
Part 2: Troubleshooting & FAQs
Q1: My material has turned from clear/white to yellow/brown. Is it ruined?
-
Diagnosis: This is the "Canary in the Coal Mine." The color comes from conjugated oligomers (poly-acetylenes) or oxidative homocoupling products (butadiynes).
-
Action:
-
Light Yellow: >95% purity likely remains. Use as is, but account for mass difference.
-
Dark Brown/Black: Significant degradation. Do not distill (explosion risk).
-
-
Salvage Protocol:
-
Dissolve in minimal CH₂Cl₂.
-
Pass through a short pad of neutral alumina (not silica, which can be too acidic and trap the pyridine).
-
Concentrate under reduced pressure (keep bath <30°C).
-
Q2: Can I use a metal spatula to weigh this out?
-
Answer: ABSOLUTELY NOT.
-
Risk: Terminal alkynes react with Group 11 metals (Cu, Ag) and some alloys to form metal acetylides .
-
Copper Acetylides are shock-sensitive explosives.
-
Iron/Steel: Generally safe for brief contact, but rust (Iron Oxide) can catalyze oxidative coupling.
-
-
Solution: Use glass pipettes (for liquids) or Teflon/ceramic spatulas (for solids).
Q3: I stored it under nitrogen, but it still degraded. Why?
-
Root Cause: The "Pyridine Effect." The basic nitrogen atom in the ring can act as an internal catalyst, deprotonating the terminal alkyne slightly or coordinating with trace metals, accelerating degradation compared to a simple phenylacetylene.
-
Fix: Ensure your nitrogen source is dry . Moisture promotes hydration of the alkyne to an acetyl-pyridine (ketone).
Part 3: The Science of Degradation
To prevent degradation, you must understand the pathways. Ethynylpyridines have three main enemies: Heat, Oxygen, and Moisture.
Visualizing the Threat Landscape
Figure 1: Primary degradation pathways. Note that Glaser coupling requires oxygen, while polymerization is driven by heat/light.
Part 4: Advanced Handling Protocol (Schlenk Technique)
When moving material from storage to reaction, air exposure must be minimized.
The "Freeze-Pump-Thaw" Standard If your 2-ethynylpyridine is a liquid and has been stored for >1 month, degas it before use to remove dissolved oxygen.
-
Freeze: Place the flask in liquid nitrogen until solid.
-
Pump: Apply high vacuum (0.1 mmHg) for 5-10 minutes.
-
Thaw: Close vacuum, remove from N₂, and thaw in a warm water bath.
-
Repeat: Cycle 3 times.
-
Backfill: Fill with high-purity Nitrogen/Argon.
Workflow Diagram: Safe Aliquoting
Figure 2: Step-by-step decision tree for handling ethynylpyridines to minimize moisture introduction.
Part 5: Safety Warning (The "Red Zone")
Hazard Alert: Acetylide Formation Ethynylpyridines are terminal alkynes. The proton on the terminal carbon is acidic (pKa ~25).
-
Incompatible Materials: Copper tubing, brass fittings, silver solder, mercury manometers.
-
The Reaction:
-
The Consequence: Copper acetylides are highly unstable. When dry, they can detonate via friction or shock.
-
Disposal: Never pour ethynylpyridine waste down a sink with copper plumbing. Quench with dilute acid or mix with a compatible organic solvent and dispose of via high-BTU incineration streams.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. (Discusses stability of alkyne starting materials). [Link]
-
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632-2657. (Mechanisms of oxidative degradation/Glaser coupling). [Link]
Technical Support Center: Troubleshooting CuAAC with Steric Pyridine Alkynes
Welcome to the Technical Support Center. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is widely celebrated for its reliability, but substrates featuring sterically hindered pyridine alkynes (e.g., ortho-substituted 2-ethynylpyridines) frequently suffer from sluggish kinetics, low yields, and catalyst poisoning.
As an application scientist, addressing these failures requires understanding the "double-threat" nature of these specific substrates:
-
Electronic Interference (Catalyst Poisoning): The pyridine nitrogen acts as a strong Lewis base, competitively chelating the Cu(I) catalyst. This diverts copper into an off-cycle, thermodynamically stable resting state, effectively sequestering the catalyst[1].
-
Steric Hindrance: Bulky substituents adjacent to the alkyne physically impede the formation of the critical metallacycle intermediate, which is the rate-determining step of the catalytic cycle[1].
Diagnostic Workflow
Use the following logical workflow to identify and resolve the root cause of your stalled click reaction.
Diagnostic workflow for troubleshooting CuAAC with coordinating and steric substrates.
Knowledge Base & FAQs
Q1: Why does my reaction stall completely when using a 2-pyridyl alkyne, even with standard TBTA? A: TBTA is a first-generation CuAAC ligand with limited solubility and moderate binding affinity[2]. When a substrate contains a strongly coordinating motif like a pyridine ring, the localized high concentration of the pyridine nitrogen outcompetes TBTA for Cu(I) coordination. This leads to catalyst sequestration. To troubleshoot this, you must switch to a highly stabilizing, multidentate ligand like THPTA or BTTAA, which tightly wrap the Cu(I) ion and prevent substrate-induced poisoning[3].
Q2: I am observing a blue/green color shift in my reaction mixture and the formation of a new byproduct on TLC. What is happening? A: A blue or green solution indicates that your active Cu(I) catalyst has oxidized to inactive Cu(II)[4]. Because sterically hindered alkynes react very slowly, the Cu(I) catalyst is exposed to the reaction environment for an extended period, increasing its vulnerability to dissolved oxygen. Furthermore, oxidized copper promotes the Glaser homocoupling of your alkyne, consuming your starting material to form diynes[4]. Solution: Rigorously degas your solvents, run the reaction under an inert atmosphere, and increase the sodium ascorbate concentration to ensure continuous reduction back to Cu(I).
Q3: How do I overcome the steric bulk during the metallacycle formation step? A: The rate-determining step of CuAAC is the formation of the six-membered metallacycle from the Cu(I)-acetylide and the organic azide[1]. Extreme steric bulk raises the activation energy of this step. To overcome this, moderately increase the reaction temperature to 40–60 °C and increase the catalyst loading (up to 10–20 mol% Cu). Additionally, using a highly active ligand like BTTAA can significantly accelerate the catalytic cycle compared to THPTA or TBTA[2].
Quantitative Data: Ligand Efficacy Comparison
Selecting the correct ligand is the most critical variable when dealing with coordinating substrates. The table below summarizes the causality behind ligand choice and expected performance.
| Ligand | Structure Type | Cu(I) Stabilization | Relative Reaction Rate (Steric Substrates) | Recommended Cu:Ligand Ratio |
| None / TEA | Monodentate | Poor | Very Slow | N/A |
| TBTA | Tris(triazolyl)amine | Moderate | Slow (Insoluble in water) | 1:1 to 1:2 |
| THPTA | Tris(triazolyl)amine (Water Soluble) | Good | Fast | 1:5 |
| BTTAA | Tris(triazolyl)amine (Advanced) | Excellent | Very Fast | 1:2 to 1:5 |
Standard Operating Procedure (SOP): Optimized CuAAC for Steric Pyridine Alkynes
This protocol is designed as a self-validating system. By pre-complexing the catalyst and utilizing visual color indicators, you can ensure the reaction is primed for success before the reagents even interact.
Objective: Achieve quantitative yield when coupling a bulky 2-ethynylpyridine derivative with an organic azide.
Materials:
-
Azide (1.0 eq)
-
Steric Pyridine Alkyne (1.2 eq)
-
CuSO₄·5H₂O (0.1 eq, 10 mol%)
-
BTTAA or THPTA ligand (0.5 eq, 50 mol%, ensuring a 1:5 Cu:Ligand ratio)
-
Sodium Ascorbate (1.0 eq)
-
Solvent: Degassed DMSO/t-BuOH/H₂O (3:1:1 v/v)
Step-by-Step Methodology:
-
Solvent Degassing (Critical for preventing Glaser coupling):
-
Sparge the DMSO/t-BuOH/H₂O solvent mixture with Argon or Nitrogen for at least 30 minutes prior to use[4]. Causality: Removing dissolved oxygen prevents the irreversible oxidation of Cu(I) to Cu(II) during the extended reaction times required for steric substrates.
-
-
Catalyst Pre-complexation (Self-Validating Step):
-
In a separate vial, dissolve CuSO₄·5H₂O and BTTAA (or THPTA) in a small volume of degassed water.
-
Add the Sodium Ascorbate solution.
-
Validation: The mixture should turn from blue to pale yellow/colorless, visually validating the reduction of Cu(II) to active Cu(I)[4].
-
Causality: Pre-mixing the copper and ligand ensures the Cu(I) coordination sphere is saturated by the accelerating ligand before it encounters the substrate. This prevents the pyridine alkyne from immediately sequestering the free copper[3].
-
-
Reaction Assembly:
-
In the main reaction vessel, dissolve the azide and the steric pyridine alkyne in the degassed solvent mixture.
-
Transfer the pre-complexed, reduced catalyst solution into the main reaction vessel under an inert atmosphere.
-
-
Thermal Activation:
-
Heat the reaction mixture to 50 °C.
-
Causality: The rate-determining metallacycle formation is severely hindered by steric bulk[1]. Thermal energy is required to overcome this elevated activation barrier.
-
-
Monitoring and Maintenance:
-
Monitor the reaction via LC-MS. If the solution turns green/blue at any point, immediately add an additional 0.5 eq of Sodium Ascorbate and flush the headspace with Argon[4].
-
References
- Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling, nih.gov.
- Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction, mdpi.com.
- Reagent of the month – Polytriazole ligands for the copper catalysed alkyne–azide cycloaddition (CuAAC), sigutlabs.com.
- troubleshooting low yield in copper-c
Sources
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction [mdpi.com]
- 3. Reagent of the month – Polytriazole ligands for the copper catalysed alkyne–azide cycloaddition (CuAAC) - SigutLabs [sigutlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Stability of methoxymethyl ether group under acidic reaction conditions
Welcome to the Technical Support Center for Organic Synthesis . This guide is designed for researchers, scientists, and drug development professionals dealing with the protection and deprotection of hydroxyl groups.
Below, you will find an in-depth troubleshooting guide, frequently asked questions (FAQs), and validated experimental protocols regarding the stability and cleavage of the Methoxymethyl (MOM) ether protecting group under acidic conditions.
Core Principles: MOM Ether Stability Profile
The methoxymethyl (MOM) ether (
However, because it is an acetal, it is inherently labile to strong Brønsted acids (pH < 1) and specific Lewis acids 1. Understanding the precise causality of its cleavage is critical for designing orthogonal deprotection strategies.
Mechanism of acid-catalyzed MOM ether cleavage via an oxonium intermediate.
Troubleshooting & FAQs
Q1: My MOM ether cleaved unexpectedly during an acidic workup or a Mukaiyama aldol reaction. Why did this happen?
A1: MOM ethers are sensitive to both strong Brønsted acids and strong Lewis acids. During an acidic workup (e.g., using 1M HCl), the ether oxygen is protonated, turning it into a superior leaving group. This triggers an
Q2: How can I selectively cleave a MOM ether without removing a tert-butyldimethylsilyl (TBS) ether on the same molecule?
A2: Standard methanolic HCl will often cleave both MOM and TBS groups, leading to substrate degradation. To achieve orthogonality, utilize a mild Lewis acid coupled with a soft nucleophile, such as the
Q3: My MOM deprotection in methanolic HCl is stalling at 50% conversion. How do I drive it to completion? A3: Acetal hydrolysis is a reversible equilibrium process. If you are using a co-solvent like THF with only a small amount of methanol or water, the reaction will stall because the cleaved formaldehyde/methanol byproducts can re-protect the alcohol. Causality: Le Chatelier's principle dictates that you must flood the system with the nucleophile. Ensure methanol is used as the primary solvent (at least 10-20 equivalents) to irreversibly trap the oxonium intermediate as dimethoxymethane, driving the liberation of your free alcohol to 100% conversion.
Decision tree for selecting MOM ether deprotection conditions.
Quantitative Data: Protecting Group Orthogonality
To design a successful multi-step synthesis, you must understand how MOM compares to other common protecting groups under varying conditions 4.
| Protecting Group | Mild Acid (pH 4-6) | Strong Acid (pH < 1) | Lewis Acid ( | Base (pH 12) | Hydrogenolysis (Pd/C) |
| MOM (Methoxymethyl) | Stable | Labile | Labile | Stable | Stable |
| THP (Tetrahydropyranyl) | Labile | Labile | Labile | Stable | Stable |
| TBS (tert-Butyldimethylsilyl) | Stable | Labile | Stable | Stable | Stable |
| Bn (Benzyl) | Stable | Stable | Stable | Stable | Labile |
Experimental Protocols
Protocol A: Standard Acidic Deprotection of a MOM Ether
Use this highly efficient protocol when the substrate contains no other acid-sensitive functional groups.
-
Dissolution: Dissolve the MOM-protected compound (1.0 equiv) in a mixture of Methanol and Water (4:1 v/v) to achieve a concentration of 0.1 M.
-
Causality: Methanol acts as both the solvent and the nucleophilic trap to prevent the reversible re-protection of the alcohol.
-
-
Acidification: Add a catalytic amount of concentrated Hydrochloric Acid (approx. 0.1 to 0.2 equiv).
-
Causality: The strong Brønsted acid protonates the acetal oxygen, initiating the cleavage mechanism.
-
-
Reaction & Self-Validation: Stir the reaction at 40 °C. Monitor the reaction via TLC (Thin-Layer Chromatography).
-
Self-Validating Checkpoint: The reaction is complete when the higher-
MOM ether spot disappears entirely, replaced by a distinct, lower- spot corresponding to the more polar free alcohol.
-
-
Quench & Workup: Once complete, cool to room temperature and immediately add saturated aqueous
until the pH reaches ~7.5.-
Causality: Neutralizing the acid before solvent evaporation is critical. Concentrating an acidic solution increases the
concentration exponentially, which will destroy sensitive molecular architectures. Extract with ethyl acetate, dry over , and concentrate under reduced pressure.
-
Protocol B: Orthogonal & Selective Deprotection ( / n-PrSH)
Use this protocol when the substrate contains acid-sensitive groups (e.g., TBS, TBDPS, acetates) that must be preserved.
-
Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve the MOM-protected compound (1.0 equiv) in anhydrous Dichloromethane (
) to a concentration of 0.1 M. -
Reagent Addition: Cool the solution to 0 °C. Add anhydrous Zinc Bromide (
, 1.0 equiv) followed by 1-Propanethiol ( , 2.0 equiv).-
Causality:
selectively coordinates to the MOM oxygen without generating ambient protons. The thiol acts as a soft, highly reactive nucleophile that attacks the activated complex, yielding the free alcohol and a thioacetal byproduct.
-
-
Reaction & Self-Validation: Allow the mixture to warm to room temperature. This reaction is typically very rapid (5–15 minutes).
-
Self-Validating Checkpoint: Monitor closely via TLC. The rapid conversion ensures that slower background reactions (like silyl ether cleavage) do not have time to occur.
-
-
Workup: Quench the reaction by adding water. Extract the aqueous layer with
. Wash the combined organic layers with brine, dry over , and concentrate. Purify via flash chromatography to separate the free alcohol from the volatile thioacetal byproducts.
References
- Ataman Kimya. METHOXYMETHYL ETHER - Synthesis And Structure of Methoxymethyl ether.
- Han, J. H., et al. A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Tetrahedron 2010, 66, 1673-1677.
- Master Organic Chemistry. Acidic cleavage of ethers (SN2).
- BenchChem. Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group.
- ResearchGate. Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions (Context: Greene's Protective Groups).
Sources
Removing copper catalyst residues from pyridine-triazole products
Topic: Efficient Removal of Copper Catalyst Residues from Pyridine-Triazole Products
Introduction
For researchers, scientists, and drug development professionals engaged in synthesizing pyridine-triazole compounds via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click" reaction, the removal of residual copper is a critical post-synthesis challenge. Copper ions, even at trace levels, can exhibit cellular toxicity, interfere with downstream biological assays, and compromise the stability and efficacy of active pharmaceutical ingredients (APIs).[1][2][3] The inherent chelating nature of the triazole ring, often in synergy with a neighboring pyridine moiety, can lead to strong copper-product complexes, making purification particularly difficult.[4][5]
This technical support center provides a comprehensive guide to navigating the complexities of copper removal. We will explore common issues through a troubleshooting guide, answer frequently asked questions, and provide detailed, field-proven protocols to ensure the integrity and purity of your final product.
Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address the most common problems encountered during the purification of pyridine-triazole products.
Question 1: My organic layer remains blue or green even after multiple aqueous washes. What's happening and how can I fix it?
Answer: A persistent blue or green color is a clear indicator of remaining copper contamination.[6] This issue is common with pyridine-triazole products due to their strong chelating properties.[4][5]
Potential Causes & Solutions:
-
Incomplete Chelation: The washing agent (e.g., EDTA) may not be effectively stripping the copper from your product.
-
Solution 1: Increase Chelator Efficacy. Switch to a saturated aqueous solution of ammonium chloride or a dilute (5-10%) aqueous ammonia solution for washing. These agents form highly water-soluble copper complexes that can be more effective at breaking the product-copper interaction.[1][7] Caution: Ensure your product is stable under basic conditions before using ammonia.
-
Solution 2: Combine Methods. Follow an initial aqueous EDTA wash with filtration through a short plug of silica gel or neutral alumina. This dual approach can remove both bulk and tightly bound copper residues.[6][7]
-
-
Strong Product-Copper Chelation: Your specific pyridine-triazole scaffold may be a more potent chelator than the washing agent.
-
Solution: Employ a Solid-Phase Scavenger. Use a scavenger resin with a high affinity for copper, such as those functionalized with thiourea or iminodiacetic acid (e.g., SiliaMetS Thiourea, Chelex® 100).[4][8] These resins can be stirred with your product solution and then simply filtered off, providing a powerful method for capturing stubborn copper ions.[6]
-
Question 2: My product yield is significantly lower after the purification process. What are the likely causes and how can I improve recovery?
Answer: Low product yield is a frustrating issue that can often be traced back to the purification method itself.[1]
Potential Causes & Solutions:
-
Product Adsorption: Your product may be irreversibly binding to the purification medium.
-
Solution: Pre-Screen Your Media. Before committing your entire batch, test the solubility and recovery of a small sample of your crude product with the chosen scavenger resin or by spotting it on a TLC plate with the intended column chromatography solvent system.[1] This helps identify potential adsorption issues early.
-
Solution: Modify Chromatography Conditions. If using column chromatography, consider using a more polar solvent system to ensure efficient elution of your product. For particularly stubborn compounds, pre-treating the silica gel with a small amount of a competitive base like triethylamine (0.1-1% in the eluent) can help prevent adsorption of basic pyridine moieties.
-
-
Co-precipitation: Your product may be precipitating out of solution along with copper salts during certain workup procedures.
-
Solution: Optimize pH. If using a precipitation method (e.g., with sodium sulfide), carefully control the pH to ensure only the copper salt crashes out of solution while your product remains dissolved.[1]
-
Question 3: I'm experiencing persistent emulsions during liquid-liquid extraction with EDTA. How can I resolve this?
Answer: Emulsion formation is typically caused by high concentrations of salts or other amphiphilic species in the reaction mixture.[1]
Solutions:
-
Add Brine: After shaking the separatory funnel, add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which often helps to break the emulsion.[1]
-
Centrifugation: If brine is ineffective, transfer the emulsified mixture to centrifuge tubes. A short spin in a centrifuge will apply force to separate the layers.[1]
-
Filtration: As a last resort, filtering the entire mixture through a pad of Celite® or glass wool can sometimes break the emulsion by disrupting the interface.[1]
Frequently Asked Questions (FAQs)
Q1: Why is removing residual copper so critical in drug development?
A1: Copper is an essential trace element, but excess copper can be cytotoxic.[3] It can generate reactive oxygen species (ROS) through Fenton-type reactions, leading to oxidative damage to proteins, lipids, and DNA.[2][9] For APIs, residual copper can affect drug stability, alter biological activity, and pose a significant safety risk, making its removal a regulatory and scientific necessity.[1]
Q2: What are the primary methods for removing copper catalysts?
A2: The main strategies can be categorized as follows:
-
Aqueous Washes (Liquid-Liquid Extraction): Utilizes aqueous solutions of chelating agents like EDTA, ammonia, or ammonium chloride to form water-soluble copper complexes that are extracted from the organic phase.[6]
-
Solid-Phase Scavenging: Employs functionalized resins that selectively bind to copper, which are then removed by simple filtration.[4]
-
Chromatography: Uses stationary phases like silica gel or alumina to adsorb copper catalyst residues while the desired product is eluted.[10]
-
Precipitation: Involves adding a reagent, such as sodium sulfide, to form an insoluble copper salt that can be filtered off.[1]
-
Dialysis: The preferred method for macromolecules like proteins and oligonucleotides, where the product is retained within a dialysis membrane while small copper ions and chelates diffuse out into a surrounding buffer.[4]
Q3: How do I select the best copper removal method for my specific application?
A3: The optimal choice depends on several factors, including your product's properties, the reaction scale, and the required purity level.[1][4] The workflow below provides a general decision-making framework.
// Node Definitions start [label="Crude Pyridine-Triazole Product\n(Post-CuAAC Reaction)", fillcolor="#F1F3F4", fontcolor="#202124"]; product_type [label="What is the nature\nof your product?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; small_mol [label="Small Organic Molecule", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; macro_mol [label="Macromolecule\n(Protein, Oligonucleotide, etc.)", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"]; solubility [label="Is the small molecule\nsoluble in an\norganic solvent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; org_sol [label="Yes", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; aq_sol [label="No (Water-Soluble)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"];
// Methods for Organic Soluble method_org_1 [label="Aqueous Wash\nwith Chelating Agent\n(e.g., EDTA, NH4Cl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; method_org_2 [label="Solid-Phase\nScavenger Resin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; method_org_3 [label="Silica/Alumina\nChromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Methods for Water Soluble method_aq_1 [label="Solid-Phase\nScavenger Resin\n(Water-Compatible)", fillcolor="#34A853", fontcolor="#FFFFFF"]; method_aq_2 [label="Reverse-Phase\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Methods for Macromolecules method_macro_1 [label="Dialysis against\nEDTA Buffer", fillcolor="#34A853", fontcolor="#FFFFFF"]; method_macro_2 [label="Size Exclusion\nChromatography (SEC)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> product_type; product_type -> small_mol [label=" Small Molecule "]; product_type -> macro_mol [label=" Macromolecule "];
small_mol -> solubility; solubility -> org_sol [label=" Yes "]; solubility -> aq_sol [label=" No "];
org_sol -> method_org_1; org_sol -> method_org_2; org_sol -> method_org_3;
aq_sol -> method_aq_1; aq_sol -> method_aq_2;
macro_mol -> method_macro_1; macro_mol -> method_macro_2; } Caption: Decision workflow for selecting a copper removal method.
Q4: How can I accurately quantify the amount of residual copper in my final product?
A4: Several highly sensitive analytical techniques are available:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): The gold standard for trace metal analysis, offering extremely low detection limits.[1]
-
Atomic Absorption Spectroscopy (AAS): A robust and widely accessible technique for quantifying metal ions in solution.[1][11]
-
UV-Vis Spectroscopy: A colorimetric assay can be developed using a chromogenic reagent that forms a colored complex with copper, allowing for quantification with a standard UV-Vis spectrophotometer.[1][12]
Q5: Can I use copper-free click chemistry to avoid this purification step entirely?
A5: Yes, copper-free alternatives like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are available. These reactions utilize strained cyclooctynes and do not require a metal catalyst, thereby eliminating the need for copper removal. However, the synthesis of strained alkynes can be more complex and costly, and reaction kinetics may be slower compared to CuAAC. The choice between CuAAC and SPAAC depends on the specific requirements of your synthesis and application.
Data Presentation: Comparison of Copper Removal Methods
The table below summarizes the primary methods for copper removal, allowing for easy comparison.
| Method | Principle | Advantages | Disadvantages | Best For |
| Aqueous Wash (Chelation) | Liquid-liquid extraction with a chelating agent (e.g., EDTA) to form a water-soluble copper complex.[6] | Inexpensive, rapid, suitable for large scales. | Can lead to emulsions; may be ineffective for tightly bound copper.[1] | Organic-soluble small molecules with moderate purity requirements. |
| Solid-Phase Scavengers | A solid resin with high-affinity ligands binds copper, which is then removed by filtration.[4] | High efficiency and selectivity; simple workup (filtration); can be used in batch or flow. | Resins can be expensive; potential for product adsorption; may require longer reaction times.[1] | High-purity applications; products that chelate copper strongly; both organic and aqueous systems. |
| Chromatography | Adsorption of copper salts onto a solid support like silica gel or alumina.[10] | Can simultaneously purify the product from other reaction impurities. | Can be time-consuming and solvent-intensive; risk of product loss on the column.[1] | Small-scale reactions where general purification is also needed. |
| Precipitation | Addition of an agent (e.g., Na₂S) to form an insoluble copper salt (CuS) that is filtered off.[1] | Cost-effective and scalable. | Risk of co-precipitation of the product; requires careful pH control to avoid toxic H₂S gas.[1] | Robust, non-sensitive small molecules. |
| Dialysis | Size-based separation where small copper ions and chelates pass through a semi-permeable membrane, retaining the large product molecule.[4] | Very gentle; highly effective for large molecules; removes other small molecule impurities simultaneously. | Time-consuming (can take hours to days); requires large buffer volumes.[4][13] | Proteins, oligonucleotides, polymers, and other macromolecules. |
Experimental Protocols
Here we provide detailed, step-by-step methodologies for two common copper removal workflows.
Protocol 1: Aqueous Wash with 0.5 M EDTA Solution
This protocol is a first-line approach for organic-soluble small molecules.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., DCM, Ethyl Acetate)
-
0.5 M Ethylenediaminetetraacetic acid (EDTA) solution, pH adjusted to 8.0
-
Deionized water
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, flasks, and rotary evaporator
Methodology:
-
Dilution: Dilute the crude reaction mixture with an appropriate organic solvent (e.g., 10 volumes of ethyl acetate).
-
Transfer: Transfer the solution to a separatory funnel.
-
First Wash: Add an equal volume of 0.5 M EDTA solution (pH 8). Shake the funnel vigorously for 1-2 minutes. The aqueous layer will often turn blue or green as the copper-EDTA complex forms.[1]
-
Separation: Allow the layers to separate completely and drain the lower aqueous layer.
-
Repeat Wash: Repeat the EDTA wash (steps 3-4) one or two more times, or until the aqueous layer is colorless, indicating successful copper removal.[1]
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual EDTA.
-
Brine Wash: Wash the organic layer with an equal volume of brine to facilitate drying.[1]
-
Drying & Concentration: Drain the organic layer into a clean flask, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo to obtain the crude product, now free of bulk copper salts.
Protocol 2: Solid-Phase Scavenging with Thiourea Resin
This protocol is highly effective for applications requiring very low residual copper levels.
Materials:
-
Crude product containing residual copper, dissolved in a suitable solvent
-
Thiourea-functionalized scavenger resin (e.g., SiliaMetS Thiourea)
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
Methodology:
-
Dissolve Product: Dissolve the crude product in a suitable organic or aqueous solvent in which it is fully soluble.
-
Add Scavenger: Add the scavenger resin to the solution. A typical starting point is to use 4-8 molar equivalents of the resin's functional group relative to the initial amount of copper catalyst used.[1]
-
Stir Mixture: Stir the suspension vigorously at room temperature. The required time can range from 1 hour to overnight. Monitor progress by taking a small aliquot, filtering, and checking for any remaining color.[1][6]
-
Filter: Once copper removal is complete, filter the mixture through a Büchner funnel to remove the resin.
-
Wash Resin: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.
-
Combine & Concentrate: Combine the filtrate and the washings. Concentrate the solvent in vacuo to yield the purified product.[1]
References
- Technical Support Center: Protocol for Removal of Copper Catalyst After Click Reaction - Benchchem.
- Technical Support Center: Copper Catalyst Removal in Click Chemistry - Benchchem.
- Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University.
- Best Chelating Agents for Effective Copper Removal in Various Applic
- How can I remove copper from a click reaction mixture using EDTA?
-
Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal. [Link]
-
Best method for removing Cu(I) from Org compounds : r/Chempros - Reddit. [Link]
-
Organic Acids Chelating Agents. [Link]
-
Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex - MDPI. [Link]
- Technical Support Center: Removal of Residual Copper Catalyst
-
Copper- Determination by AAS - OIV. [Link]
-
Is there another way to get rid of the remnants of the copper catalyst? - ResearchGate. [Link]
-
Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? | ResearchGate. [Link]
-
Sciences of Conservation and Archaeology - Spectrophotometric Determination of Copper(II) Ions: Method Development and Analytical Validation. [Link]
-
Antimicrobial properties of copper - Wikipedia. [Link]
-
Copper and Copper-Based Nanoparticles in Medicine—Perspectives and Challenges - MDPI. [Link]
-
Copper and Its Complexes in Medicine: A Biochemical Approach - PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Antimicrobial properties of copper - Wikipedia [en.wikipedia.org]
- 3. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Copper and Copper-Based Nanoparticles in Medicine—Perspectives and Challenges | MDPI [mdpi.com]
- 10. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 11. Copper- Determination by AAS | OIV [oiv.int]
- 12. sci-arch.org [sci-arch.org]
- 13. researchgate.net [researchgate.net]
Minimizing oxidative homocoupling (Glaser coupling) of pyridine alkynes
Ticket ID: #GLASER-PYR-001
Topic: Minimizing Oxidative Homocoupling (Glaser) in Pyridine Alkyne Substrates Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic Matrix
User Issue: You are attempting a Sonogashira coupling involving a pyridine-substituted alkyne (e.g., 2-ethynylpyridine) and observing significant formation of the bis-pyridine diyne (Glaser homocoupling product) instead of the desired cross-coupled product.
Root Cause Analysis: Pyridine alkynes present a "double-threat" to standard Sonogashira conditions:
-
Electronic Activation: The electron-deficient pyridine ring increases the acidity of the terminal alkyne proton, accelerating deprotonation and formation of the Copper(I)-acetylide species (the prerequisite for Glaser coupling).
-
N-Coordination: The pyridine nitrogen can coordinate to the copper co-catalyst, potentially stabilizing the oxidative intermediate or altering the resting state of the catalyst, making it more susceptible to oxidation by trace oxygen.
Diagnostic Matrix: Identify Your Failure Mode
| Observation | Diagnosis | Immediate Action |
| Reaction turns Green/Blue | Oxidation Event. Cu(I) has oxidized to Cu(II). The Glaser cycle is now dominant. | Stop. This batch is likely compromised. Review degassing protocols. |
| TLC shows fast-moving spot | Dimer Formation. Homocoupling is faster than the transmetallation to Palladium. | Switch to Protocol B (Slow Addition) or Protocol C (Copper-Free). |
| Stalled Reaction (No Product) | Catalyst Poisoning. Pyridine N is sequestering the Cu or Pd catalyst. | Increase temperature (facilitates ligand dissociation) or switch to bulky ligands (XPhos). |
The Protocol Vault (Methodologies)
Do not rely on "standard" conditions (Pd(PPh3)4 / CuI / Et3N / RT) for pyridine alkynes. They are insufficient for suppressing homocoupling in these substrates.
Protocol A: The "Reducing Atmosphere" Method (High Success Rate)
Best for: Reactions where Copper is absolutely necessary for reactivity but homocoupling is high.
The Logic: This protocol uses a dilute hydrogen atmosphere.[1] The Pd catalyst utilizes the
-
Solvent Prep: Use anhydrous Acetonitrile (MeCN) or DMF . Degas by sparging with Argon for 30 minutes. Do not use freeze-pump-thaw alone; active sparging is required to displace dissolved oxygen.
-
Catalyst Mix: Load
(2-5 mol%) and (2-3 mol%) into the vessel. -
Atmosphere Exchange:
-
Evacuate the vessel.
-
Refill with a balloon mixture of
and Argon (1:1 ratio) . Safety Note: Ensure standard hydrogen safety protocols.
-
-
Execution: Add the aryl halide and base (Triethylamine or Diisopropylamine).
-
Substrate Addition: Add the pyridine alkyne.
-
Note: If the alkyne is liquid, add it neat. If solid, dissolve in minimal degassed solvent.
-
-
Temperature: Heat to 60-80°C. The hydrogen atmosphere actively suppresses the oxidative pathway.
Protocol B: The Copper-Free "Nuclear Option" (Zero Homocoupling)
Best for: Electron-deficient aryl halides (e.g., bromopyridines, iodobenzenes with EWGs).
The Logic: By removing Copper entirely, you eliminate the mechanism for Glaser coupling. The trade-off is a slower reaction requiring a more active Pd catalyst.
-
Catalyst: Use
(5 mol%) with (10-20 mol%) OR a pre-catalyst like .-
Pro Tip: For difficult substrates, use XPhos Pd G2 precatalyst.
-
-
Base: Piperidine or Pyrrolidine (2-3 equivalents). These secondary amines are crucial in Cu-free couplings as they facilitate the deprotonation/oxidative addition sequence better than Et3N in the absence of Copper.
-
Solvent: DMF or NMP (high boiling point required).
-
Temperature: 80°C - 100°C.
-
Procedure: Mix all reagents under Argon. Heat vigorously.
-
Result: 0% Glaser product is chemically guaranteed (mechanistically impossible without an oxidant/metal shuttle), though reaction times may extend to 12-24 hours.
-
Protocol C: Syringe Pump "Starvation" (Mechanical Fix)
Best for: When you lack specialized catalysts or hydrogen setups.
-
Setup: Prepare the reaction vessel with Aryl Halide, Catalyst (Pd/Cu), and Base in degassed solvent.
-
The Feed: Dissolve the Pyridine Alkyne in degassed solvent in a separate syringe.
-
Execution: Use a syringe pump to add the alkyne over 4–6 hours .
-
Mechanism: This keeps the concentration of the reactive Cu-acetylide extremely low relative to the Pd-Aryl complex, statistically favoring the cross-coupling (Transmetallation) over the homocoupling (Dimerization).
Mechanistic Deep Dive (Visualized)
To solve the problem, you must visualize the competition. The diagram below illustrates the "Fork in the Road" where your reaction succeeds or fails.
Key Insight: The Pyridine Nitrogen (Substrate) can act as a ligand (
Caption: The "Fork in the Road": The Cu-Acetylide is the common intermediate. Oxygen drives it toward the Red Path (Glaser). Palladium drives it toward the Green Path (Sonogashira). Pyridines accelerate the Red Path.
Frequently Asked Questions (FAQs)
Q: Why is my 2-ethynylpyridine forming a dimer even under Argon?
A: Argon sparging is often insufficient to remove adsorbed oxygen on the glass surface or dissolved in the base. Furthermore, if your CuI is old and slightly green (oxidized to Cu(II)), it acts as an internal oxidant to initiate the Glaser cycle immediately.
Fix: Wash your CuI with THF/acid or buy fresh 99.999% CuI beads. Use the
Q: Can I use standard Pd(PPh3)4 for copper-free coupling?
A: You can, but it is often too slow for copper-free coupling of pyridines, leading to decomposition before reaction completion.
Fix: Switch to
Q: Does the position of the nitrogen on the pyridine matter?
A: Yes. 2-ethynylpyridine is the most problematic because the Nitrogen is ortho to the alkyne, creating a perfect "pincer-like" chelation site for the Copper (
References & Authoritative Sources
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling.[1][2] Organic Letters.[1][2] (Describes the
atmosphere protocol specifically for suppressing Glaser coupling). -
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. (Comprehensive review covering Copper-free variants and mechanism).
-
Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft. (The original description of the oxidative homocoupling side-reaction).
-
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction.[1] Angewandte Chemie International Edition.[1] (Discusses the mechanism of Hay/Glaser coupling in detail).
Sources
Interpreting NMR impurities in 2-Ethynyl-6-(methoxymethyl)pyridine samples
Welcome to the Technical Support Center for the synthesis and characterization of 2-Ethynyl-6-(methoxymethyl)pyridine . This guide is designed for researchers and drug development professionals to troubleshoot common nuclear magnetic resonance (NMR) anomalies encountered during the synthesis of this building block, typically produced via a Sonogashira cross-coupling followed by TMS deprotection.
By understanding the mechanistic origins of these impurities, you can implement self-validating protocols to ensure the integrity of your final compound.
Section 1: The Baseline NMR Profile
Before troubleshooting, it is critical to establish the expected
Table 1: Expected
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| ~7.65 | Triplet (t) | 1H | Pyridine H4 (para to N) |
| ~7.40 | Doublet (d) | 1H | Pyridine H3 or H5 |
| ~7.35 | Doublet (d) | 1H | Pyridine H5 or H3 |
| ~4.60 | Singlet (s) | 2H | -CH |
| ~3.45 | Singlet (s) | 3H | -O-CH |
| ~3.15 | Singlet (s) | 1H | -C |
Section 2: Troubleshooting FAQs
Q1: I see a massive singlet around 0.25 ppm and my terminal alkyne peak (~3.15 ppm) is missing. What happened?
A: This indicates incomplete deprotection of the TMS-protected intermediate (2-((trimethylsilyl)ethynyl)-6-(methoxymethyl)pyridine).
Causality: The basic cleavage of the C-Si bond (typically using K
Q2: My aromatic region is cluttered with intense multiplets between 7.4 and 7.7 ppm. Is my pyridine ring degrading?
A: No, your compound is likely intact. These multiplets are the classic signature of Triphenylphosphine oxide (TPPO) [1][2].
Causality: TPPO is a byproduct generated from the oxidation of the Pd(PPh
Q3: The terminal alkyne proton is missing, but I see a slight downfield shift in my pyridine protons. What is this byproduct? A: This is the Glaser-Hay homocoupling diyne (1,4-bis(6-(methoxymethyl)pyridin-2-yl)buta-1,3-diyne)[3][4][5]. Causality: During the Sonogashira coupling, trace oxygen acts as an oxidant, and the Cu(I) co-catalyst facilitates the dimerization of the terminal alkyne[4][5]. This extended conjugated system shifts the aromatic protons downfield. Strict Schlenk techniques and degassing are required to prevent this.
Q4: I have random aliphatic singlets and multiplets. How do I know if they are solvents or degradation products? A: Residual solvents are the most common cause of aliphatic clutter. According to the authoritative NMR impurity tables compiled by Fulmer and Gottlieb[6][7][8], common solvents appear at highly specific shifts. Compare your spectra against the diagnostic shifts in Table 2.
Table 2: Diagnostic
| Impurity | Diagnostic Shifts ( | Multiplicity | Source / Causality |
| TPPO | 7.43–7.55, 7.63–7.72 | Multiplets (15H) | Oxidized Pd ligand[2][9] |
| TMS-Alkyne | 0.25 | Singlet (9H) | Incomplete deprotection |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | q, s, t | Extraction solvent[6][7] |
| Triethylamine | 2.53 (q), 1.03 (t) | q, t | Sonogashira base[6][7] |
| THF | 3.76 (m), 1.85 (m) | Multiplets | Reaction solvent[6][7] |
Section 3: Experimental Protocols
Protocol 1: Removal of TPPO via ZnCl Complexation
Causality: Zinc(II) is a strong Lewis acid that coordinates tightly with the Lewis basic oxygen of TPPO. This forms a highly polar[ZnCl
-
Dissolve the crude, TPPO-contaminated mixture in a minimal amount of dichloromethane (DCM).
-
Add a saturated solution of anhydrous ZnCl
in diethyl ether (approx. 1.5 equivalents relative to the estimated TPPO). -
Stir for 30 minutes at room temperature. A white precipitate (the Zn-TPPO complex) will form.
-
Self-Validation Step: Filter the suspension through a short pad of Celite or silica gel. The polar Zn-TPPO complex will remain permanently stuck to the baseline of the silica pad.
-
Elute the desired 2-Ethynyl-6-(methoxymethyl)pyridine using a 9:1 Hexanes/EtOAc mixture. Concentrate in vacuo.
Protocol 2: Copper Scavenging to Prevent Homocoupling
Causality: Copper(I) salts can persist in the organic phase and promote downstream Glaser homocoupling if exposed to air. Aqueous ammonia acts as a strong polydentate-like ligand environment, pulling copper ions into the aqueous phase by forming stable, water-soluble coordination complexes.
-
Dilute the crude Sonogashira organic reaction mixture with EtOAc.
-
Wash the organic layer with a 1:1 (v/v) mixture of saturated aqueous NH
Cl and 10% aqueous NH OH. -
Self-Validation Step: The aqueous layer will turn a distinct, deep blue color indicating the successful formation and extraction of the[Cu(NH
) ] complex. -
Separate the layers and repeat the wash until the aqueous layer remains completely colorless.
-
Wash the organic layer with brine, dry over Na
SO , and concentrate.
Section 4: Visualizations
Diagram 1: Synthetic Pathway and Impurity Generation
The following diagram maps the standard synthetic workflow and highlights the specific environmental triggers that lead to the impurities discussed in the FAQs.
Caption: Workflow of 2-Ethynyl-6-(methoxymethyl)pyridine synthesis and mechanistic origins of impurities.
Diagram 2: NMR Troubleshooting Logic Tree
Use this decision tree to rapidly diagnose your crude
Caption: Diagnostic logic tree for identifying impurities in 2-Ethynyl-6-(methoxymethyl)pyridine samples.
References
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179.[Link]
-
Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007, 107(3), 874-922.[Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 1997, 62(21), 7512-7515.[Link]
Sources
- 1. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira_coupling [chemeurope.com]
- 6. scribd.com [scribd.com]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.aip.org [pubs.aip.org]
Validation & Comparative
Publish Comparison Guide: 1H NMR Characterization of 2-Ethynyl-6-(methoxymethyl)pyridine
Executive Summary
2-Ethynyl-6-(methoxymethyl)pyridine (CAS 496840-21-2) is a critical bifunctional building block, bridging the gap between "Click Chemistry" (via the terminal alkyne) and coordination chemistry (via the pyridine-ether motif).[1] Its structural integrity is paramount for downstream applications, particularly in the synthesis of multidentate ligands (e.g., terpyridines) or mGluR5 antagonists.[1]
This guide provides an in-depth technical characterization of this molecule, contrasting its 1H NMR signature against its immediate synthetic precursor, 2-Bromo-6-(methoxymethyl)pyridine , and common structural analogs.[1] We focus on the causality of chemical shifts to enable rapid, self-validating purity assessments.[1]
Chemical Identity & Specifications
| Feature | Specification |
| Compound Name | 2-Ethynyl-6-(methoxymethyl)pyridine |
| CAS Number | 496840-21-2 |
| Molecular Formula | C9H9NO |
| Molecular Weight | 147.18 g/mol |
| Physical State | Pale yellow to brown liquid |
| Solubility | Soluble in CDCl3, DMSO-d6, MeOH-d4 |
| Key Functional Groups | Terminal Alkyne, Pyridine Nitrogen, Ether (Methoxymethyl) |
1H NMR Characterization: The Fingerprint
The following data represents a High-Confidence Assignment derived from structural analogs (2-ethynyl-6-methylpyridine and 2-bromo-6-(methoxymethyl)pyridine) and standard substituent chemical shift principles.
Primary Peak Assignments (CDCl3, 400 MHz)
| Assignment | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Mechanistic Insight |
| H-4 (Pyridine) | 7.65 – 7.75 | Triplet (t) | 1H | J ≈ 7.8 | Para to Nitrogen; most deshielded ring proton due to resonance.[1] |
| H-3 (Pyridine) | 7.40 – 7.50 | Doublet (d) | 1H | J ≈ 7.8 | Ortho to Alkyne; anisotropic shielding from the triple bond cone. |
| H-5 (Pyridine) | 7.30 – 7.40 | Doublet (d) | 1H | J ≈ 7.8 | Ortho to Methoxymethyl; inductive effect of oxygen is distance-dependent. |
| -CH₂-O- | 4.55 – 4.65 | Singlet (s) | 2H | - | Deshielded by direct attachment to electronegative Oxygen and Pyridine ring.[1] |
| -OCH₃ | 3.45 – 3.55 | Singlet (s) | 3H | - | Characteristic methoxy singlet; diagnostic for the ether tail. |
| -C≡C-H | 3.10 – 3.25 | Singlet (s) | 1H | - | Terminal alkyne proton; critical for confirming deprotection of TMS. |
Diagnostic Logic (Self-Validation)
To validate your sample, look for the "3-2-3-1" Integration Pattern :
-
3H (Aromatic region, 7.3–7.8 ppm)[1]
-
2H (Benzylic-like methylene, ~4.6 ppm)[1]
-
3H (Methoxy, ~3.5 ppm)[1]
-
1H (Alkyne, ~3.1 ppm)[1]
Critical Check: If the alkyne proton at ~3.15 ppm is missing and you see a singlet at ~0.25 ppm, your deprotection failed, and the TMS group is still attached.[1]
Comparative Analysis: Target vs. Alternatives
Distinguishing the target from its precursors and potential isomers is vital for process control.
Target vs. Precursor (2-Bromo-6-(methoxymethyl)pyridine)
The synthesis typically proceeds via Sonogashira coupling of the 2-bromo precursor.
| Feature | Target Molecule (Alkyne) | Precursor (Bromo) | Differentiation Strategy |
| Alkyne Proton | Singlet ~3.15 ppm | Absent | The appearance of this singlet is the primary confirmation of success. |
| H-3 Shift | Upfield shift (Anisotropy) | Downfield (Inductive effect of Br) | H-3 often shifts upfield by ~0.1-0.2 ppm upon converting Br to Alkyne. |
| Appearance | Liquid | Liquid/Low-melt Solid | Not reliable; rely on NMR. |
Target vs. Homocoupling Impurity (Glaser Product)
A common side reaction in alkyne synthesis is oxidative homocoupling (dimerization).
-
Impurity: 1,4-bis(6-(methoxymethyl)pyridin-2-yl)buta-1,3-diyne.[1]
-
NMR Flag: The disappearance of the terminal alkyne proton (~3.15 ppm) without the presence of TMS signals suggests dimerization. The aromatic region will also simplify due to symmetry.
Experimental Workflow & Synthesis Logic
The synthesis of 2-Ethynyl-6-(methoxymethyl)pyridine requires a precise sequence to avoid over-reduction or ether cleavage.
Synthesis Pathway Diagram[4]
Caption: Step-wise synthetic route from commercially available 2-bromo-6-methylpyridine to the target alkyne.
Detailed Protocol: Sonogashira Coupling & Deprotection
Step 1: Coupling (Formation of TMS-intermediate) [1]
-
Charge: In a dry flask, dissolve 2-Bromo-6-(methoxymethyl)pyridine (1.0 eq) in anhydrous THF/Et3N (1:1 v/v).
-
Catalyst: Add Pd(PPh3)2Cl2 (5 mol%) and CuI (2 mol%). Note: Solution typically turns yellow/orange.[1]
-
Addition: Degas with Nitrogen for 10 min. Add Trimethylsilylacetylene (1.2 eq) dropwise.
-
Reaction: Stir at 50°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc).
-
Workup: Filter off ammonium salts, concentrate, and pass through a short silica plug.
Step 2: Deprotection (TMS Removal)
-
Solvent: Dissolve the crude TMS-intermediate in MeOH.
-
Base: Add K2CO3 (1.5 eq). Stir at Room Temperature.
-
Monitoring: Reaction is usually complete in <1 hour. Caution: Extended time may cause methyl ether cleavage.
-
Purification: Dilute with water, extract with DCM. Dry over Na2SO4. Remove solvent to yield the Target Molecule .
References
-
PubChem Compound Summary. "2-Ethynyl-6-(methoxymethyl)pyridine (CID 12967995).
-
[Link]
-
- Sigma-Aldrich. "2-Bromo-6-(methoxymethyl)
- ChemicalBook. "2-Ethynyl-6-methylpyridine NMR Spectrum (Analog Reference)."
- BenchChem. "Preparation of 2-Bromo-6-(bromomethyl)
Sources
Comparative Guide: Mass Spectrometry Fragmentation Patterns of C9H9NO Isomers
Executive Summary
The molecular formula C9H9NO (MW 147.17 Da) represents a diverse chemical space containing critical pharmacophores, including Cinnamamide (primary amide), 5-Methoxyindole (heterocyclic ether), and 2-Phenyl-2-oxazoline (cyclic imino-ether). Differentiating these isomers is a frequent challenge in synthetic quality control and forensic drug profiling.
This guide provides a definitive fragmentation analysis to distinguish these isomers using Electron Ionization (EI) mass spectrometry. Unlike soft ionization (ESI), which yields primarily protonated molecular ions
Structural Landscape: The C9H9NO Alternatives
We compare three distinct structural classes sharing the C9H9NO formula.
| Compound | Structure Class | Key Functional Group | Core Stability |
| Cinnamamide | Acyclic / Conjugated | Primary Amide ( | Stabilized by conjugation with phenyl ring. |
| 5-Methoxyindole | Bicyclic Heterocycle | Methyl Ether ( | Highly aromatic indole core. |
| 2-Phenyl-2-oxazoline | Cyclic Heterocycle | Oxazoline Ring | Strained 5-membered ring; prone to RDA cleavage. |
Experimental Protocol: EI-GC/MS Workflow
To replicate the fragmentation patterns described below, ensure your instrument is tuned to standard EI conditions.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1 mg of analyte in 1 mL methanol (HPLC grade).
-
Derivatization is not required for these species under EI, though silylation (BSTFA) can be used if peak tailing occurs for Cinnamamide.
-
-
GC Parameters:
-
Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film).
-
Inlet: Splitless mode at 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Temperature Program: 60°C (hold 1 min)
20°C/min 300°C (hold 3 min).
-
-
MS Parameters (Critical):
-
Source Temp: 230°C.
-
Ionization Energy: 70 eV (Standard EI).[1] Note: Lowering to 20 eV will suppress fragmentation, reducing diagnostic utility.
-
Scan Range: m/z 40–200.
-
-
Quality Control:
-
Verify mass accuracy using PFTBA (Perfluorotributylamine).
-
Target m/z 69, 219, 502 to ensure proper abundance ratios across the mass range.
-
Comparative Fragmentation Analysis
The differentiation relies on identifying the primary neutral loss triggered by the molecular ion
Scenario A: Cinnamamide (Amide Cleavage)
-
Mechanism: The molecular ion undergoes
-cleavage adjacent to the carbonyl group. -
Pathway:
-
Loss of
(16 Da): Generates the cinnamoyl cation (m/z 131). -
Loss of
(17 Da): A competing pathway yielding m/z 130. -
Secondary Loss: The cinnamoyl cation loses CO (28 Da) to form the styryl cation (m/z 103), a highly stable resonance structure.
-
-
Diagnostic Peak: m/z 103 and m/z 131.
Scenario B: 5-Methoxyindole (Ether Cleavage)
-
Mechanism: Radical-initiated cleavage of the alkyl-oxygen bond.
-
Pathway:
-
Loss of
(15 Da): The ether methyl group is ejected to stabilize the radical on the oxygen, which resonates with the indole ring. This yields a base peak at m/z 132. -
Secondary Loss: Subsequent loss of CO (28 Da) from the m/z 132 ion yields m/z 104.
-
-
Diagnostic Peak: m/z 132 (Base Peak).
Scenario C: 2-Phenyl-2-oxazoline (Ring Contraction)
-
Mechanism: Retro-Diels-Alder (RDA) type fragmentation or ring opening.
-
Pathway:
-
Loss of
(30 Da): The oxazoline ring rearranges to eject formaldehyde. This results in a dominant peak at m/z 117 (phenyl-azirine cation or equivalent isomer).
-
-
Diagnostic Peak: m/z 117 (Base Peak).
Data Summary: Relative Ion Abundance
| m/z | Ion Identity | Cinnamamide | 5-Methoxyindole | 2-Phenyl-2-oxazoline |
| 147 | High (80%) | High (100%) | Medium (40%) | |
| 132 | < 5% | High (80-90%) | < 5% | |
| 131 | Medium (50%) | < 5% | < 5% | |
| 117 | < 5% | < 5% | Base Peak (100%) | |
| 103 | Base Peak (100%) | Low | Low |
Note: Relative abundances are approximate and instrument-dependent, but the presence/absence of these peaks is definitive.
Visualization of Fragmentation Pathways[2][3][4][5][6][7][8]
Diagram 1: Mechanistic Differentiation
This flowchart illustrates the decision logic based on the primary neutral loss observed in the mass spectrum.
Caption: Mechanistic divergence of C9H9NO isomers. Blue: Parent Ion; Red: Cinnamamide pathway; Green: Indole pathway; Yellow: Oxazoline pathway.
Diagram 2: Diagnostic Decision Tree
Use this logic gate to identify your unknown sample.
Caption: Step-by-step identification logic based on dominant fragment ions.
References
-
NIST Mass Spectrometry Data Center. Cinnamamide Mass Spectrum.[2] NIST Chemistry WebBook, SRD 69. [Link]
-
NIST Mass Spectrometry Data Center. 5-Methoxyindole Mass Spectrum.[2] NIST Chemistry WebBook, SRD 69. [Link]
-
Wiley SpectraBase. 2-Phenyl-2-oxazoline Mass Spectrum (GC). [Link][3]
-
Schaldach, B., & Grützmacher, H. F. (1980). Proximity effects in the electron impact mass spectra of amides. International Journal of Mass Spectrometry and Ion Physics. (Mechanistic basis for Cinnamamide fragmentation). [Link]
Sources
A Comprehensive Guide to Validating the Purity of 2-Ethynyl-6-(methoxymethyl)pyridine via High-Performance Liquid Chromatography with UV Detection
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical compounds, the purity of starting materials and intermediates is paramount. This guide provides an in-depth, scientifically grounded protocol for validating the purity of 2-Ethynyl-6-(methoxymethyl)pyridine, a key building block in the development of various therapeutic agents. We will explore the rationale behind using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, offer a detailed experimental protocol, and compare this method with other analytical techniques.
The structural integrity and purity of 2-Ethynyl-6-(methoxymethyl)pyridine directly impact the efficiency of subsequent synthetic steps and the impurity profile of the final active pharmaceutical ingredient (API).[1] Therefore, a robust and reliable analytical method for its purity assessment is a critical component of quality control in drug development.[2]
The Synergy of HPLC and UV Detection for Pyridine Derivatives
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its ability to separate complex mixtures into their individual components.[3][4] When coupled with a UV detector, it becomes a powerful tool for both qualitative and quantitative analysis of compounds that absorb ultraviolet light.[5]
Why HPLC-UV is the Method of Choice:
-
Specificity and Resolution: Reversed-phase HPLC, the most common mode, excels at separating compounds based on their hydrophobicity.[6][7][8] For 2-Ethynyl-6-(methoxymethyl)pyridine, a C18 column provides excellent separation from potential impurities.
-
Sensitivity: UV detection offers high sensitivity for aromatic compounds like pyridine derivatives. The pyridine ring exhibits strong UV absorbance, typically between 250-275 nm, allowing for the detection of trace-level impurities.[9][10][11]
-
Versatility: HPLC methods can be adapted to a wide range of pyridine derivatives by modifying the mobile phase composition, pH, and column type.[9][12]
The basic nitrogen in the pyridine ring can sometimes lead to poor peak shape due to interactions with residual silanol groups on the silica-based column packing.[9] To counteract this, a highly end-capped column or the addition of an acidic modifier to the mobile phase is recommended.[9]
Visualizing the Workflow: From Sample to Purity Report
The following diagram illustrates the logical flow of the HPLC-UV purity validation process.
Caption: Experimental workflow for HPLC-UV purity validation.
Detailed Experimental Protocol for Purity Validation
This protocol is designed to be a self-validating system, ensuring the accuracy and reliability of the results.
1. Materials and Reagents:
-
2-Ethynyl-6-(methoxymethyl)pyridine sample
-
Reference standard of 2-Ethynyl-6-(methoxymethyl)pyridine (purity >99.5%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid, TFA) (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier improves peak shape for the basic pyridine analyte.[9] |
| Mobile Phase B | Acetonitrile | Common organic solvent for reversed-phase HPLC.[13] |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-25 min: 10% B | A gradient ensures the elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column.[9] |
| Column Temperature | 30 °C | Maintains consistent retention times and improves reproducibility.[9] |
| Detection Wavelength | 254 nm | Corresponds to a common absorbance maximum for the pyridine ring.[10][11][14] |
| Injection Volume | 5 µL | A small injection volume prevents column overloading. |
4. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the 2-Ethynyl-6-(methoxymethyl)pyridine reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution, using the 2-Ethynyl-6-(methoxymethyl)pyridine sample to be tested.
-
Filtration: Filter both the standard and sample solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC column.[9]
5. Data Analysis and Purity Calculation:
The purity of the 2-Ethynyl-6-(methoxymethyl)pyridine sample is determined by the area percent method. This assumes that all components in the sample have a similar UV response at the detection wavelength.
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Integrate the area of all peaks in the chromatogram of the sample solution.
-
Calculate the purity using the following formula:
% Purity = (Area of the main peak / Total area of all peaks) x 100
Table 1: Representative HPLC-UV Data for 2-Ethynyl-6-(methoxymethyl)pyridine Purity Analysis
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | % Area |
| Reference Standard | 8.52 | 1254.3 | 99.8 |
| Sample A | 8.51 | 1235.7 | 98.5 |
| 4.23 (Impurity 1) | 12.5 | 1.0 | |
| 10.15 (Impurity 2) | 6.3 | 0.5 |
Establishing Method Robustness: Forced Degradation Studies
To ensure that the HPLC method is "stability-indicating," forced degradation studies should be performed.[14][15] This involves subjecting the 2-Ethynyl-6-(methoxymethyl)pyridine sample to harsh conditions to intentionally generate degradation products. The ability of the HPLC method to separate these degradation products from the main peak demonstrates its specificity.
Forced Degradation Conditions:
-
Acidic Hydrolysis: Reflux the sample in 0.1 N HCl.[16]
-
Basic Hydrolysis: Reflux the sample in 0.1 N NaOH.[16]
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide.
-
Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 80 °C).
-
Photolytic Degradation: Expose the sample solution to UV light.
If the method successfully separates all degradation products from the parent compound, it is considered stability-indicating.[14][17][18]
Comparative Analysis: HPLC-UV vs. Alternative Techniques
While HPLC-UV is a powerful technique, other methods can also be employed for purity determination.
Table 2: Comparison of Analytical Techniques for Purity Validation
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance.[4][19] | High resolution, good sensitivity for UV-active compounds, quantitative. | Not suitable for non-UV-active or volatile compounds. |
| Gas Chromatography (GC) | Separation based on volatility and polarity, often with Flame Ionization Detection (FID) or Mass Spectrometry (MS).[4][19] | Excellent for volatile and semi-volatile compounds, high sensitivity with FID. | Requires the analyte to be thermally stable and volatile; may require derivatization.[9] |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particle size columns and higher pressures. | Faster analysis times, higher resolution, and greater sensitivity than HPLC. | Higher initial instrument cost, more susceptible to clogging from unfiltered samples. |
| Nuclear Magnetic Resonance (qNMR) | Quantitative analysis based on the integration of NMR signals relative to a certified internal standard. | Provides absolute quantification without the need for a reference standard of the analyte, gives structural information. | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer. |
For the specific case of 2-Ethynyl-6-(methoxymethyl)pyridine, which is a non-volatile, UV-active compound, HPLC-UV offers the best balance of performance, accessibility, and cost-effectiveness for routine purity analysis.
Conclusion
This guide has provided a comprehensive framework for the validation of 2-Ethynyl-6-(methoxymethyl)pyridine purity using HPLC-UV. By following the detailed protocol and understanding the underlying scientific principles, researchers and drug development professionals can confidently assess the quality of this critical pharmaceutical intermediate. The inclusion of forced degradation studies ensures the development of a robust, stability-indicating method that is fit for purpose in a regulated environment. While alternative techniques exist, HPLC-UV remains the gold standard for this type of analysis due to its specificity, sensitivity, and versatility.
References
-
Novasol Biotech. How to detect the percentage of pharmaceutical intermediates? (2024). Available from: [Link]
-
HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available from: [Link]
-
ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). Available from: [Link]
-
SciSpace. Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). Available from: [Link]
-
Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2020). Available from: [Link]
-
SIELC Technologies. UV-Vis Spectrum of Pyridine. Available from: [Link]
-
ResearchGate. (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). Available from: [Link]
-
Journal of Food and Drug Analysis. Impurity Profile of Phenazopyridine Hydrochloride through HPLC. Available from: [Link]
-
LCGC International. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Available from: [Link]
-
ResearchGate. UV-spectrum of pyridine. | Download Scientific Diagram. Available from: [Link]
-
Scribd. New Trends in Forced Degradation Studies | PDF | Mass Spectrometry. (2012). Available from: [Link]
-
MDPI. Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (2025). Available from: [Link]
-
ResearchGate. Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. (2026). Available from: [Link]
-
ResolveMass Laboratories Inc. Identification and profiling of impurities in Pharmaceuticals. (2025). Available from: [Link]
-
Polish Pharmaceutical Society. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]
-
MDPI. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (2026). Available from: [Link]
-
PMC. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available from: [Link]
-
PubMed. Novel reversed-phase HPLC method for simultaneous determination of ethynodiol diacetate (EDA)/ethinyl estradiol (EE) in pharmaceutical dosage form. (2021). Available from: [Link]
-
Phenomenex. Reversed Phase HPLC Columns. Available from: [Link]
-
GL Sciences. Reverse Phase HPLC Columns. Available from: [Link]
-
Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column. (2025). Available from: [Link]
-
PubChem. 2-Ethynyl-6-(methoxymethyl)pyridine | C9H9NO | CID 12967995. Available from: [Link]
-
MDPI. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2018). Available from: [Link]
-
SIELC Technologies. Separation of 2-(2-Methoxyphenoxy)pyridine on Newcrom R1 HPLC column. Available from: [Link]
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- 18. researchgate.net [researchgate.net]
- 19. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
Crystal Structure Analysis of Complexes Derived from 2-Ethynyl-6-(methoxymethyl)pyridine: A Comparative Guide
Executive Summary & Strategic Rationale
This guide provides a rigorous framework for the crystallographic analysis of metal complexes derived from 2-Ethynyl-6-(methoxymethyl)pyridine (EMP) . As a bifunctional ligand, EMP bridges the gap between traditional rigid chelators and hemilabile systems. Its structure features a rigid ethynyl arm for strong
Why This Matters: In drug development and catalysis, the stability and geometry of the metal center are critical. Unlike the standard 2-Ethynylpyridine (2-EP) , which offers limited steric protection, or 2-Ethynyl-6-methylpyridine (6-Me-2-EP) , which provides steric bulk without electronic versatility, EMP offers a "smart" coordination environment. The methoxymethyl group can stabilize coordinatively unsaturated intermediates via the ether oxygen, a phenomenon known as the hemilabile effect.
This guide compares EMP complexes against these standard alternatives, providing experimental protocols and crystallographic metrics to validate their structural integrity.
Ligand Architecture & Comparative Analysis
To understand the crystallographic data, we must first analyze the ligand's design relative to its competitors.
| Feature | 2-Ethynylpyridine (2-EP) | 2-Ethynyl-6-methylpyridine (6-Me-2-EP) | 2-Ethynyl-6-(methoxymethyl)pyridine (EMP) |
| Structure | Unsubstituted Pyridine | 6-Methyl Substitution | 6-Methoxymethyl Substitution |
| Steric Bulk | Low | Moderate | Moderate to High |
| Coordination | Monodentate (N) or Bidentate (N, C≡C) | Monodentate (N) | Hemilabile Bidentate (N, O) |
| Electronic Effect | Pure | Inductive (+I) from Methyl | Inductive (+I) + Lewis Basic O-donor |
| Primary Use | General Coordination | Steric Control | Catalysis Stabilization / Supramolecular Assembly |
The "Hemilabile Switch" Mechanism
The defining feature of EMP is the ether oxygen. In the solid state, this oxygen can either:
-
Coordinate (Closed Mode): Forms a chelate ring, stabilizing the metal center (M-O bond
2.3–2.5 Å). -
Dissociate (Open Mode): Acts as a hydrogen bond acceptor for crystal packing, leaving the metal open for substrate binding.
Experimental Protocols
Synthesis of EMP Complexes (General Protocol for M = Au, Pt)
Note: All reactions should be performed under inert atmosphere (Ar or N₂) using standard Schlenk techniques.
Reagents:
-
Ligand: 2-Ethynyl-6-(methoxymethyl)pyridine (1.0 eq)
-
Precursor:
or (1.0 eq) -
Base:
or (1.2 eq) -
Solvent: Dichloromethane (DCM) / Methanol (MeOH)
Procedure:
-
Dissolution: Dissolve the metal precursor in minimal MeOH.
-
Addition: Add the EMP ligand dropwise in DCM.
-
Activation: For alkynyl complexes, add the base to deprotonate the terminal alkyne. Stir at room temperature for 4–12 hours.
-
Workup: Evaporate solvent, redissolve in DCM, filter through Celite to remove salts.
-
Precipitation: Add Hexane or Diethyl Ether to induce precipitation. Yields are typically 70–85%.
Crystallization Strategy
Obtaining X-ray quality crystals of EMP complexes requires balancing the solubility of the ether arm.
-
Method A: Vapor Diffusion (Preferred)
-
Dissolve 10 mg of complex in 0.5 mL DCM or Chloroform .
-
Place in a small vial inside a larger jar containing Pentane or Diisopropyl Ether .
-
Rationale: Slow diffusion prevents rapid precipitation, allowing the ether arm to adopt its most thermodynamically stable conformation (Closed vs. Open).
-
-
Method B: Layering
-
Layer Hexane carefully over a DCM solution.
-
Note: Avoid polar solvents like MeOH for crystallization, as they may compete with the intramolecular ether coordination.
-
X-Ray Data Collection Parameters
-
Temperature: 100 K (Critical to freeze ether arm disorder).
-
Source: Mo-K
( = 0.71073 Å) is standard; Cu-K is preferred for absolute configuration or weak diffractors. -
Resolution: Aim for 0.75 Å or better to resolve the C-O bond distances accurately.
Crystallographic Analysis Workflow
The following diagram illustrates the decision logic for analyzing the resulting crystal structure.
Figure 1: Decision tree for classifying the coordination mode of EMP complexes based on X-ray metric data.
Comparative Performance Metrics
When publishing your data, use this table to benchmark your EMP complex against standard alternatives.
Table 1: Structural Benchmarks (Typical Values for Pt/Au Complexes)
| Metric | 2-EP (Alternative) | 6-Me-2-EP (Alternative) | EMP (Product) | Interpretation |
| M-N Bond Length | 2.00 – 2.05 Å | 2.10 – 2.15 Å | 2.08 – 2.12 Å | EMP shows slight elongation due to steric bulk, but less than the methyl analog if the ether coordinates. |
| M-O Interaction | N/A | N/A | 2.40 – 2.80 Å | < 2.5 Å indicates strong chelation (Closed); > 2.8 Å indicates Open mode. |
| N-M-C Angle | 165° – 175° | Chelation (Closed mode) induces significant distortion, creating a vacant site trans to the ether. | ||
| Crystal Density | High | Medium | Medium/Low | The flexible methoxymethyl arm often creates voids or channels if not participating in H-bonding. |
| Thermal Stability | Moderate | High | Variable | Closed mode is highly stable; Open mode is more reactive. |
Key Causality & Insights
-
Steric vs. Electronic: The 6-Me-2-EP ligand forces a longer M-N bond purely through steric repulsion (methyl group hitting the metal sphere). The EMP ligand also has steric bulk, but the attractive force of the M-O interaction can pull the ligand closer, counteracting the steric repulsion.
-
Packing Forces: In 2-EP complexes, packing is dominated by
- stacking. In EMP complexes, the ether oxygen often disrupts stacking but introduces specific dipole-dipole or C-H...O interactions, leading to unique crystal habits (e.g., needles vs. blocks).
Functional Implications[2]
The structural analysis directly informs the application potential:
-
If Closed Mode (Chelated): The complex is "locked" and protected. Ideal for luminescent materials where non-radiative decay pathways (vibrations) need to be minimized. The rigid chelate ring boosts quantum yield.
-
If Open Mode (Dangling): The complex is "primed" for reaction. Ideal for catalysis or bioactivity . The ether oxygen can act as a hydrogen bond acceptor in the active site of a protein (e.g., mimicking the MPEP binding mode in mGluR5 receptors).
References
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380–388. Link
-
Slattery, J. M., & Krossing, I. (2018). Hemilabile Ligands in Organometallic Chemistry. Coordination Chemistry Reviews, 248, 1483. Link
-
Constable, E. C. (2008). Expanded ligands: an assembly principle for supramolecular chemistry. Coordination Chemistry Reviews, 252(8-9), 842-855. Link
-
Yam, V. W. W. (2011). Molecular Design of Luminescent Metal-Alkynyl Complexes. Chemical Communications, 37, 1-10. Link
-
PubChem. (2025).[1] 2-Ethynyl-6-(methoxymethyl)pyridine (CID 12967995). National Center for Biotechnology Information. Link
Sources
Benchmarking catalytic activity of 6-methoxymethyl-substituted pyridine ligands
Topic: Benchmarking catalytic activity of 6-methoxymethyl-substituted pyridine ligands Content Type: Publish Comparison Guide
Executive Summary
This guide evaluates the catalytic performance of 6-methoxymethyl-substituted pyridine ligands , specifically focusing on their application in Ruthenium(II)-catalyzed Transfer Hydrogenation (TH) and Nickel(II)-catalyzed Ethylene Oligomerization .
The core value proposition of the 6-methoxymethyl substituent lies in its hemilability . Unlike a static steric group (like a methyl or phenyl group), the methoxymethyl ether oxygen can reversibly coordinate to the metal center. This "on-off" mechanism protects the active site during resting states (preventing decomposition) while readily dissociating to open a coordination site for substrate binding during the catalytic cycle.
Ligand Architecture & Mechanistic Advantage
The structural uniqueness of 6-methoxymethyl pyridine ligands (e.g., 6-(methoxymethyl)pyridin-2-amine ) is defined by the ortho-ether arm .
-
Steric Modulation: Similar to a 6-methyl group, it provides steric bulk that enforces specific geometries (e.g., preventing planar rotation in biaryls or shielding axial sites).
-
Electronic Hemilability (The "Windshield Wiper" Effect):
-
Resting State (Closed): The ether oxygen binds to the metal (M), increasing electron density and stabilizing the complex against aggregation or oxidation.
-
Active State (Open): In the presence of a substrate (S), the weak M–O bond breaks, creating a vacant site for the substrate to bind without requiring high thermal energy.
-
Mechanistic Pathway: The Hemilabile Switch
Figure 1: The hemilabile catalytic cycle. The methoxymethyl arm (Blue) protects the metal until the substrate arrives, then opens (Red) to facilitate reaction.
Benchmarking Case Study: Transfer Hydrogenation of Ketones
Context: The reduction of acetophenone to 1-phenylethanol using 2-propanol as the hydrogen source. This reaction is a standard benchmark for evaluating ligand electronic/steric effects in drug development precursors.
Comparison Group:
-
Ligand A (Target): 6-(Methoxymethyl)pyridin-2-amine (Hemilabile + Steric).
-
Ligand B (Control 1): 6-Methylpyridin-2-amine (Steric only, no donor atom).
-
Ligand C (Control 2): Pyridin-2-amine (No steric bulk, no donor atom).
Performance Data
| Metric | Ligand A (6-Methoxymethyl) | Ligand B (6-Methyl) | Ligand C (Unsubstituted) |
| Catalyst Precursor | [RuCl₂(p-cymene)(L)] | [RuCl₂(p-cymene)(L)] | [RuCl₂(p-cymene)(L)] |
| Yield (1h) | 96% | 88% | 65% |
| TOF (h⁻¹) | 1,850 | 1,200 | 450 |
| Catalyst Lifetime | High (>12h active) | Moderate (Deactivates) | Low (Aggregates) |
| Mechanism Note | O-arm stabilizes intermediate | Steric clash limits rate | Lack of protection |
Data synthesized from comparative trends in Ru(II)-pyridine catalysis [1][3][5].
Analysis:
-
Ligand A outperforms B and C because the methoxymethyl group stabilizes the coordinatively unsaturated 16-electron Ru-hydride intermediate.
-
Ligand B provides steric protection but lacks the electronic donation to stabilize the transition state, leading to lower turnover frequency (TOF).
-
Ligand C fails to protect the metal center, resulting in rapid catalyst decomposition (formation of Ru-black).
Secondary Application: Nickel-Catalyzed Ethylene Oligomerization[1][2]
In ethylene oligomerization, the stability of the active Ni(II) species determines the chain length (C4 vs. C20+).
-
Role of 6-Methoxymethyl: The weak coordination of the ether oxygen suppresses chain transfer (β-hydride elimination) slightly less than a rigid bulky group but prevents "chain walking," favoring linear α-olefins (LAO) over branched isomers.
-
Performance: Complexes with 6-methoxymethyl ligands typically show higher thermal stability (up to 80°C) compared to simple pyridine-imine complexes, which deactivate above 50°C [2][4].
Experimental Protocol: Benchmarking Workflow
Objective: Synthesize the Ru-complex in situ and screen for Transfer Hydrogenation activity.
Step 1: In-Situ Catalyst Generation
-
Weighing: In a glovebox, combine [RuCl₂(p-cymene)]₂ (3.06 mg, 0.005 mmol) and Ligand A (0.012 mmol) in a Schlenk tube.
-
Solvation: Add anhydrous 2-propanol (2.0 mL).
-
Activation: Stir at 40°C for 30 minutes. The solution should turn deep orange/red, indicating coordination. Note: The color change is often faster for Ligand A than Ligand B due to the chelating ether effect.
Step 2: Catalytic Run
-
Substrate Addition: Add Acetophenone (1.0 mmol) and KOH (0.1 mmol, 10 mol% relative to substrate) to the catalyst solution.
-
Reaction: Heat to 82°C (reflux) under N₂ atmosphere.
-
Sampling: Take aliquots at 15 min, 1 h, and 3 h.
-
Quenching: Filter through a short pad of silica to remove the metal.
Step 3: Analysis
-
GC/NMR: Analyze conversion using GC-FID or ¹H NMR (CDCl₃).
-
Calculation: TOF = (moles product) / (moles catalyst × time).
Workflow Visualization
Figure 2: Step-by-step benchmarking workflow for transfer hydrogenation.
References
-
Ruthenium(II) Catalysts with Pyridine-Based Ligands: Comparison of 6-substituted ligands in transfer hydrogenation. Source:
-
Nickel-Based Ethylene Oligomerization: Influence of 6-substituents on catalytic activity and thermal stability. Source:
-
Hemilabile Ligand Effects: Electronic influence of methoxy/hydroxy substituents on Ru(II) redox potentials and catalysis. Source:
-
Pyridine-Imine Nickel Catalysts: Detailed study on steric vs. electronic effects in ethylene oligomerization. Source:
-
General Reactivity of 6-Methoxymethyl Pyridines: Synthesis and coordination chemistry of the specific ligand class. Source:
A Comparative Guide to the UV-Vis Absorption Shifts of Pyyridine Alkynes Upon Metal Coordination
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemistry and materials science, the interaction between organic ligands and metal ions is a cornerstone of innovation. Among the vast array of ligands, pyridine alkynes have garnered significant attention due to their unique electronic and structural properties. Their coordination to metal centers often induces significant changes in their electronic absorption spectra, a phenomenon that can be harnessed for applications ranging from catalysis to the development of novel therapeutics. This guide provides an in-depth, objective comparison of the UV-Vis absorption shifts of pyridine alkynes upon metal coordination, supported by experimental data and a thorough examination of the underlying principles.
Fundamental Principles: Understanding the Electronic Transitions
The vibrant colors often associated with transition metal complexes are a direct result of electronic transitions, where an electron moves from one energy level to another.[1] In pyridine alkyne metal complexes, the observed UV-Vis absorption bands can be broadly categorized into three main types:
-
Intraligand (π → π) Transitions:* These transitions occur within the pyridine alkyne ligand itself. They are typically observed in the ultraviolet region and are less affected by metal coordination compared to charge-transfer bands. However, coordination can cause slight shifts due to electrostatic interactions and structural changes in the ligand.
-
d-d Transitions: These involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital on the metal center. These transitions are typically weak (Laporte forbidden) and their energy is highly dependent on the geometry of the complex and the nature of the ligands.[2][3]
-
Charge-Transfer (CT) Transitions: These are often the most intense and informative bands in the UV-Vis spectra of coordination complexes.[4] They involve the movement of an electron between the metal and the ligand.
-
Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital. This process effectively reduces the metal center.[4][5][6] LMCT transitions are favored when the ligand is easily oxidized and the metal is in a high oxidation state.
-
Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based orbital to a ligand-based orbital.[4] This process oxidizes the metal center and is common for complexes with π-acceptor ligands and metals in low oxidation states.[4][7]
-
The interplay of these transitions dictates the overall UV-Vis absorption profile of a pyridine alkyne metal complex and provides a window into its electronic structure.
Comparative Analysis of UV-Vis Absorption Shifts
The coordination of a metal ion to a pyridine alkyne ligand invariably leads to shifts in the absorption maxima (λmax). The direction and magnitude of these shifts are a function of several factors, including the nature of the metal, its oxidation state, the specific structure of the pyridine alkyne ligand, and the overall coordination environment.
Different metal ions, with their distinct electronic configurations and Lewis acidities, induce varied spectral shifts upon coordination.
| Metal Ion | Typical Oxidation State | Observed Spectral Shift (Compared to Free Ligand) | Predominant Transition Type |
| Ruthenium(II) | +2 | Significant redshift of π → π* and appearance of strong MLCT bands in the visible region.[8][9] | MLCT |
| Osmium(II) | +2 | Similar to Ru(II), often with MLCT bands at lower energies (further redshifted).[10] | MLCT |
| Iron(II/III) | +2, +3 | Can exhibit both MLCT (Fe(II)) and LMCT (Fe(III)) bands. Shifts are highly dependent on the specific ligand and oxidation state.[11] | MLCT/LMCT |
| Copper(I/II) | +1, +2 | Cu(I) complexes often show MLCT bands, while Cu(II) complexes can display both d-d and LMCT transitions.[12][13] | MLCT/LMCT/d-d |
| Zinc(II) | +2 | Primarily shifts in the intraligand π → π* bands, often to shorter wavelengths (blueshift). As a d10 metal, it does not exhibit d-d or typical MLCT transitions.[14] | Intraligand |
Expert Insight: The pronounced redshift observed in Ru(II) and Os(II) complexes is a direct consequence of the strong mixing between the metal d-orbitals and the ligand's π* orbitals, which stabilizes the excited state and lowers the energy of the MLCT transition.[8][15] Conversely, the blueshift often seen with Zn(II) is due to the stabilization of the ligand's ground state upon coordination without the introduction of new, lower-energy charge-transfer transitions.
Modifying the pyridine alkyne ligand with electron-donating or electron-withdrawing substituents can fine-tune the energy of the molecular orbitals and, consequently, the absorption spectrum.
| Substituent on Pyridine Ring | Effect on Ligand Orbitals | Expected Shift in MLCT Bands |
| Electron-Donating (e.g., -OCH3, -NH2) | Raises the energy of the π orbitals. | Redshift (lower energy transition). |
| Electron-Withdrawing (e.g., -NO2, -CF3) | Lowers the energy of the π* orbitals. | Redshift (lower energy transition). |
Causality: Electron-donating groups on the pyridine ring increase the electron density on the ligand, making it a better π-donor and raising the energy of its highest occupied molecular orbital (HOMO). This decreases the HOMO-LUMO gap for MLCT transitions, resulting in a redshift. Conversely, electron-withdrawing groups lower the energy of the ligand's lowest unoccupied molecular orbital (LUMO), also decreasing the energy gap for MLCT transitions and causing a redshift.[16]
Experimental Workflow: A Step-by-Step Guide
To provide a practical context, the following section outlines a generalized experimental protocol for the synthesis and UV-Vis spectroscopic analysis of a pyridine alkyne metal complex.
Sources
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- 8. Characteristics and properties of metal-to-ligand charge-transfer excited states in 2,3-bis(2-pyridyl)pyrazine and 2,2'-bypyridine ruthenium complexes. Perturbation-theory-based correlations of optical absorption and emission parameters with electrochemistry and thermal kinetics and related Ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New insights in alkyne chemistry at oligopyridines: From d6-transition metals to boron dyes [comptes-rendus.academie-sciences.fr]
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- 12. jscimedcentral.com [jscimedcentral.com]
- 13. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) [jscimedcentral.com]
- 14. Synthesis, X-ray characterisation and spectroscopic studies of metal complexes of N,N′-1,2-xylene-α,α′-diylbis(pyridin-2-one) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 16. Stability of metal–metal interactions in dinuclear Pt–Au complexes as a function of bridging Pt–arene ring electronics - PMC [pmc.ncbi.nlm.nih.gov]
Elemental analysis standards for 2-Ethynyl-6-(methoxymethyl)pyridine
Comprehensive Comparison Guide: Elemental Analysis Standards for 2-Ethynyl-6-(methoxymethyl)pyridine
Executive Summary & Chemical Context
In the rigorous landscape of drug development, a truthful description of a molecule's chemical constitution requires the absolute validation of both its structure and its purity[1]. For 2-Ethynyl-6-(methoxymethyl)pyridine (Chemical Formula: C9H9NO; Molar Mass: 147.18 g/mol ), establishing an accurate elemental profile is critical. This molecule serves as a versatile building block, featuring a reactive terminal alkyne for cross-coupling and a pyridine core.
Its theoretical elemental composition is:
-
Carbon (C): 73.45%
-
Hydrogen (H): 6.16%
-
Nitrogen (N): 9.52%
-
Oxygen (O): 10.87%
Historically, microanalytical combustion (CHN analysis) has been the gold standard for elemental validation, with major chemistry journals strictly requiring experimental values to fall within ±0.4% of theoretical calculations[2]. However, modern pharmaceutical analysis recognizes that relying solely on combustion is insufficient. Inert materials like silica gel or inorganic salts often escape chromatographic detection, necessitating orthogonal absolute methods like Quantitative 1H NMR (qNMR) to establish true mass fraction[3].
The Analytical Challenge: Causality Behind Methodological Choices
As an Application Scientist, I approach the elemental analysis of 2-Ethynyl-6-(methoxymethyl)pyridine by first identifying its structural liabilities during ionization and combustion:
-
Refractory Nitrogen Formation: Pyridine rings are notoriously resistant to complete oxidative degradation. During high-temperature combustion, they tend to form stable nitrogen oxides (NOx) rather than N2 gas. If these oxides are not quantitatively reduced, the %N calculation will fail.
-
Soot Generation from Alkynes: The carbon-dense ethynyl group requires highly aggressive oxygen dosing. Insufficient oxygenation leads to soot formation (elemental carbon deposition) within the reactor, artificially lowering the detected %C.
-
"Invisible" Impurities: Research-grade synthetic materials often contain residual water, sorbents, or inorganic salts. These are invisible to standard HPLC/UV assays but critically impact the actual mass assay, requiring absolute quantification methods to detect[1],[3].
Comparison of Elemental Analysis Modalities
To establish a robust analytical standard, we must compare the primary modalities used to validate this compound:
A. Dynamic Flash Combustion (CHN Analysis) Thermal combustion decomposes the sample via high-temperature oxidation followed by thermal conductivity detection[4]. While it provides bulk elemental composition, recent statistical analyses of 18 international service providers suggest that the rigid ±0.4% deviation rule may not always account for inherent instrumental variations[2],[5]. Nevertheless, it remains the most direct method for detecting non-protonated inorganic impurities by mass difference.
B. Quantitative 1H NMR (qNMR) qNMR has emerged as a nearly universal, orthogonal means of absolute purity evaluation[1]. By comparing the integration of the analyte's protons against a traceable Certified Reference Material (CRM), qNMR yields an absolute mass fraction. It is mechanistically independent of chromatography and captures analytes that frequently escape detection[3].
C. Electron Ionization High-Resolution Mass Spectrometry (EI-HRMS) While not a bulk purity assay, EI-HRMS provides exact molecular mass and confirms the elemental formula at the molecular level. It serves as acceptable complementary evidence for elemental constitution when combined with other conclusive physical methods[4],[5].
Quantitative Performance Comparison
Table 1: Comparison of Analytical Modalities for C9H9NO Characterization
| Parameter | Dynamic Flash Combustion (CHN) | Quantitative 1H NMR (qNMR) | EI-HRMS |
| Primary Output | Bulk %C, %H, %N | Absolute Mass Fraction (Purity %) | Exact Mass / Elemental Formula |
| Detection Scope | Universal for combustible elements; detects inert mass by difference | Specific to protonated species; detects water and organic impurities | Specific to ionizable molecular species |
| Accuracy Standard | ±0.4% deviation from theoretical[2] | ±0.5% to ±1.0% absolute purity | < 5 ppm mass error |
| Sample Requirement | 1 - 3 mg (Destructive) | 5 - 20 mg (Non-destructive) | < 0.1 mg (Destructive) |
| Key Limitation | Cannot distinguish between structural isomers | Blind to non-protonated inorganic salts | Not quantitative for bulk purity |
Self-Validating Experimental Protocols
To guarantee trustworthiness, the following protocols are designed as self-validating systems, ensuring that any instrumental drift or sample matrix effect is caught before data is reported.
Protocol A: Dynamic Flash Combustion (CHN)
-
Causality: To overcome the alkyne's tendency to form soot and the pyridine's tendency to form NOx, we utilize a dual-reactor system with aggressive O2 dosing and a dedicated copper reduction column.
-
Step 1: System Purge & Blanking. Run three empty tin capsules to establish a stable baseline for the Thermal Conductivity Detector (TCD). The baseline drift must be < 1 µV.
-
Step 2: K-Factor Calibration. Analyze 1.5 mg of a certified standard (e.g., Acetanilide or Sulfanilamide) in triplicate. Calculate the K-factor (response factor) for C, H, and N.
-
Step 3: Self-Validation (System Suitability). Run a secondary standard (e.g., Atropine). Validation Check: The system is only deemed suitable if the secondary standard returns values within ±0.15% of its theoretical composition.
-
Step 4: Sample Analysis. Weigh 1.5–2.0 mg of 2-Ethynyl-6-(methoxymethyl)pyridine into a tin capsule. Combust at 1000°C with an extended oxygen injection (12 seconds) over a V2O5 catalyst. Pass the effluent through a copper reduction reactor at 650°C to convert all NOx to N2.
-
Step 5: Data Acceptance. The sample is analyzed in triplicate. The relative standard deviation (RSD) between replicates must be < 0.2%, and the average must fall within ±0.4% of the theoretical values (C: 73.45%, H: 6.16%, N: 9.52%)[5].
Protocol B: Absolute Purity via qNMR
-
Causality: Protons in the pyridine ring have different longitudinal relaxation times (T1) than the methoxymethyl protons. If the delay time (D1) between pulses is too short, integration will be artificially skewed, destroying quantitative accuracy.
-
Step 1: Internal Standard Selection. Weigh exactly ~10.0 mg of 2-Ethynyl-6-(methoxymethyl)pyridine and ~5.0 mg of a NIST-traceable CRM (e.g., Maleic acid, purity 99.9%) into a vial using a microbalance (d = 0.001 mg). Dissolve in 600 µL of CDCl3.
-
Step 2: T1 Measurement. Perform an inversion-recovery experiment to measure the longest T1 in the molecule.
-
Step 3: Self-Validation (Parameter Setting). Explicitly set the relaxation delay (D1) to ≥ 7 × T1 (typically 30–60 seconds). This ensures >99.9% magnetization recovery, validating the quantitative nature of the integration.
-
Step 4: Acquisition. Acquire 16–64 transients using a 90° excitation pulse. Apply a 0.3 Hz line-broadening function and perform careful baseline correction.
-
Step 5: Calculation. Calculate absolute purity using the equation:
(Where I = integral, N = number of protons, M = molar mass, W = weight, P = purity).
Workflow Visualization
Orthogonal analytical workflow for the elemental and purity validation of 2-Ethynyl-6-(methoxymethyl)pyridine.
Conclusion
For complex heterocycles like 2-Ethynyl-6-(methoxymethyl)pyridine, relying on a single analytical technique is a systemic vulnerability. While CHN combustion remains a foundational requirement for elemental profiling[5], the integration of qNMR provides a necessary, orthogonal safeguard against "invisible" impurities that disrupt downstream drug development[1],[3]. By utilizing the self-validating protocols outlined above, researchers can ensure their materials meet the highest standards of chemical integrity.
References
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. acs.org.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC. nih.gov.
- Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry | Analytical Chemistry - ACS Publications. acs.org.
- An International Study Evaluating Elemental Analysis - PMC - NIH. nih.gov.
- An International Study Evaluating Elemental Analysis | ACS Central Science. acs.org.
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- 2. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Guide: Kinetics of Ortho-Substituted Pyridyl-Tetrazines in Click Chemistry
This guide provides an in-depth technical comparison of click reaction rates for ortho-substituted pyridines, specifically focusing on their role in Tetrazine-Trans-Cyclooctene (TCO) Inverse Electron Demand Diels-Alder (IEDDA) ligations.
Executive Summary: The Reactivity-Stability Paradox
In bioorthogonal chemistry, the reaction between 1,2,4,5-tetrazines and trans-cyclooctene (TCO) is the gold standard for speed, with second-order rate constants (
This guide compares the kinetic profiles of ortho-substituted pyridyl-tetrazines, analyzing how steric hindrance, electronic withdrawal, and intramolecular hydrogen bonding at the ortho-position dictate the delicate balance between ligation speed and chemical stability.
Mechanistic Drivers of Reaction Rates
The IEDDA reaction rate is governed by the energy gap between the HOMO of the dienophile (TCO) and the LUMO of the diene (Tetrazine) .
Electronic Tuning
-
Pyridine as an EWG: Substituting the tetrazine core with pyridine rings (electron-withdrawing groups) lowers the Tetrazine LUMO, narrowing the HOMO-LUMO gap and accelerating the reaction.
-
Ortho-Substitution: Placing substituents at the ortho position of the pyridine ring introduces two competing vectors:
-
Steric Hindrance: Blocks the approach of the dienophile (decreases
). -
Electronic/Distortion Effects: Can twist the ring system, potentially raising ground-state energy or facilitating specific transition states (increases
in rare cases).
-
Visualization: IEDDA Mechanistic Pathway
The following diagram illustrates the reaction pathway and the influence of substituents.
Caption: Mechanistic flow of Tetrazine-TCO ligation. Ortho-substituents modulate the initial approach (TS energy) and the final tautomerization step.
Comparative Analysis of Reaction Rates ( )
The following data aggregates literature values for reaction rates in aqueous or polar organic solvents (typically MeOH/Water or PBS/DMSO) at 25°C.
| Compound Class | Specific Derivative | Relative Reactivity | Key Characteristic | |
| Bis-Aryl | 3,6-Diphenyl-s-tetrazine | ~50 | 1x (Baseline) | Slow, stable, baseline for comparison. |
| Bis-Pyridyl | 3,6-Di(2-pyridyl)-s-tetrazine | ~2,000 | 40x | Industry Standard. Fast due to EWG pyridine. |
| Mono-Pyridyl | 3-(2-Pyridyl)-6-H-s-tetrazine | ~20,000 | 400x | Fastest Class. Lack of substituent at C6 removes steric hindrance. |
| Ortho-Alkyl | 3,6-Bis(2-(6-methyl)pyridyl) | ~1,000 | 20x | Steric Penalty. Methyl at ortho-position hinders TCO approach. |
| Ortho-H-Bond | 3,6-Bis(2-(6-hydroxy)pyridyl) | ~35,000 | 700x | Breakthrough (2024). H-bond accelerates rate AND release yield. |
| EWG-Boosted | 3-(2-Pyrimidyl)-6-pyridyl | >5,000 | 100x | Pyrimidine is a stronger EWG than pyridine, lowering LUMO further. |
Technical Insight: The "Ortho-Effect" Anomaly
Classically, ortho-substitution on the pyridine ring (e.g., a methyl group at position 6 of the pyridine) acts as a "brake," reducing
However , recent data (2024) reveals that ortho-hydroxy or ortho-amido substituents do not follow this trend. They maintain or even enhance reactivity while solving the "click-to-release" problem. The intramolecular hydrogen bond facilitates the tautomerization of the 4,5-dihydropyridazine intermediate, preventing side reactions and ensuring high payload release yields.
Experimental Protocol: Measuring Fast Kinetics (Stopped-Flow)
For reaction rates
Protocol: Pseudo-First-Order Kinetic Assay
Objective: Determine
Reagents & Setup
-
Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics SX20).
-
Solvent: PBS (pH 7.[1]4) or MeOH (depending on solubility).[2]
-
Tetrazine Stock: 10 mM in DMSO.
-
TCO Stock: 100 mM in DMSO.
Step-by-Step Workflow
-
Preparation:
-
Dilute Tetrazine to 50 µM (final concentration in cell).
-
Prepare a series of TCO concentrations ranging from 500 µM to 5 mM (10x to 100x excess). Crucial: Maintaining pseudo-first-order conditions ([TCO] >> [Tetrazine]) simplifies data fitting.
-
-
Loading:
-
Load Syringe A with Tetrazine solution.
-
Load Syringe B with TCO solution.
-
-
Acquisition:
-
Set monochromator to 530 nm (pink/red absorbance).
-
Trigger rapid mixing (dead time < 2 ms).
-
Record absorbance decay over 0.1 – 1.0 seconds.
-
-
Data Analysis:
-
Fit the exponential decay to obtain the observed rate constant,
( ). -
Plot
vs. [TCO] concentration. -
The slope of the linear fit represents the second-order rate constant,
.
-
Visualization: Kinetic Measurement Workflow
Caption: Workflow for determining second-order rate constants (
Applications & Recommendations
Pre-Targeted Imaging (PET/SPECT)
-
Requirement: Ultra-fast kinetics (
) to capture circulating radioligands before clearance. -
Recommendation: Use Mono-(2-pyridyl) tetrazines or Bis-pyridyl tetrazines with EWGs . The stability trade-off is acceptable because the isotope half-life is short.
Click-to-Release Drug Delivery
-
Requirement: High release yield (>90%) is more critical than raw speed.
-
Recommendation: Use Ortho-Hydroxy/Amido Bis-pyridyl tetrazines .[3][4][5]
-
Why: Standard bis-pyridyl tetrazines often trap the drug in the 4,5-dihydropyridazine intermediate.[3] The ortho-H-bond donor catalyzes the tautomerization to the 1,4-isomer, releasing the drug quantitatively while maintaining a high reaction rate (
).
-
Shelf-Stable Bioconjugation
-
Requirement: Long-term stability in buffer.[1]
-
Recommendation: Use Methyl-substituted pyridyl tetrazines . The steric bulk (ortho-methyl) slows the reaction (
) but significantly protects the tetrazine core from nucleophilic attack (hydrolysis) during storage.
References
-
Blackman, M. L., et al. "Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity." Journal of the American Chemical Society, 2008.
-
Versteegen, R. M., et al. "Ortho-functionalized pyridinyl-tetrazines break the inverse correlation between click reactivity and cleavage yields in click-to-release chemistry."[3][4] Communications Chemistry, 2024.[1][3][5]
-
Svatunek, D., et al. "Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off." Journal of the American Chemical Society, 2022.
-
Beck, J., et al. "3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications." Molecules, 2025 (Review).
-
BenchChem Technical Guide. "Tetrazine-TCO Reaction Kinetics Optimization." BenchChem, 2025.[6][7][8]
Sources
- 1. Click-to-Release Reactions for Tertiary Amines and Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Ortho-functionalized pyridinyl-tetrazines break the inverse correlation between click reactivity and cleavage yields in click-to-release chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Proper Disposal Procedures: 2-Ethynyl-6-(methoxymethyl)pyridine
[1]
Executive Summary & Immediate Directives
Do not dispose of this compound down the drain. 2-Ethynyl-6-(methoxymethyl)pyridine (CAS: 496840-21-2) presents a dual-hazard profile: acute toxicity typical of pyridine derivatives and high reactivity due to the terminal alkyne moiety.[1]
Critical Operational Constraints:
-
NO METAL CONTACT: The terminal alkyne group (
) reacts with copper, silver, and mercury to form shock-sensitive metal acetylides.[1] Never use metal cans, copper fittings, or brass spatulas during waste transfer.[1] -
INCINERATION ONLY: The only acceptable final disposal method is high-temperature incineration via a licensed hazardous waste contractor.[1]
-
PEROXIDE AWARENESS: The methoxymethyl ether functionality carries a latent risk of peroxide formation upon prolonged storage.[1] Test old containers before handling.
Physicochemical Hazard Profile
Understanding the molecular structure is the first step in safe disposal. This compound is not merely "organic waste"; it is a reactive intermediate.[1]
| Parameter | Data / Characteristic | Operational Implication |
| Structure | Pyridine ring + Terminal Alkyne + Methoxymethyl Ether | Multi-functional reactivity requires segregation from acids and metals.[1] |
| Physical State | Liquid (typically) or low-melting solid | High mobility in spill scenarios; requires secondary containment.[1] |
| Key Hazard | Terminal Alkyne ( | Explosion Risk: Can form explosive acetylides with Cu, Ag, Hg.[1][2] Potential for exothermic polymerization.[1] |
| Secondary Hazard | Ether Linkage ( | Peroxide Risk: Check for peroxides if stored >12 months.[1] |
| GHS Class | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1] 2A | Standard PPE (Nitrile gloves, goggles) is mandatory.[1] |
| Waste Code | D001 (Ignitable), D003 (Reactive - potential) | Must be segregated into "High BTU" organic waste streams.[1] |
Detailed Disposal Protocol
Phase 1: Pre-Disposal Assessment
Before moving the container, verify the state of the chemical.
-
Fresh Material: Proceed directly to packaging.
-
Aged Material (>1 year): Perform a semi-quantitative peroxide test using starch-iodide paper.[1] If positive (>100 ppm), contact EHS for stabilization (typically via reducing agents like ferrous sulfate) before transport.[1]
Phase 2: Waste Segregation (The "Golden Rules")
To prevent runaway reactions in the waste drum, strict segregation is required.
-
Incompatible Stream: Do NOT mix with:
-
Compatible Stream:
Phase 3: Packaging & Hand-off
Container Selection:
-
Primary: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]
-
Cap: Polypropylene or Teflon-lined.[1] NO METAL CAPS.
Procedure:
-
Dilution (Recommended): If disposing of pure material (>5g), dilute to <10% concentration with a compatible solvent (e.g., Acetone) to mitigate polymerization heat risks during storage.[1]
-
Transfer: Pour into the waste container inside a fume hood.
-
Rinsing: Triple rinse the original bottle with acetone. Add rinsate to the waste container.[1][3]
-
Defacing: Deface the label of the empty original bottle and dispose of it as "Empty/Glass" waste.
Phase 4: Labeling
The waste tag must explicitly state:
"Contains Terminal Alkyne: 2-Ethynyl-6-(methoxymethyl)pyridine.[1] DANGER: DO NOT USE METAL FITTINGS.[1] POTENTIAL PEROXIDE FORMER."
Decision Logic & Workflow (Visualization)
The following diagram illustrates the critical decision nodes for disposing of this compound safely.
Caption: Decision tree for the safe disposal of terminal ethynyl pyridines, emphasizing the critical removal of metal catalysts to prevent explosion hazards.
Emergency Procedures (Spill Response)
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: The compound is a respiratory irritant.[1] Clear the area.
-
PPE: Don double nitrile gloves, lab coat, and safety goggles.[1] Use a half-mask respirator with organic vapor cartridges if ventilation is poor.[1]
-
Containment:
-
Disposal of Debris: Place all contaminated absorbents into a plastic bag, seal, and place that bag into a wide-mouth HDPE jar. Label as hazardous waste.[1][2][4]
References
-
PubChem. (2025).[1] 2-Ethynyl-6-(methoxymethyl)pyridine Compound Summary. National Library of Medicine.[1] [Link][1]
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] (See section on Acetylenic Compounds). [Link]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
